NP-1815-PX
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C21H14N4O3S |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29) |
Clé InChI |
BNMITFGQPNUZHK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of NP-1815-PX
This document provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological activity of this compound, a selective antagonist of the P2X4 receptor. The information presented herein is collated from preclinical studies and is intended to support further research and development efforts.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective antagonism of the P2X4 receptor, an ATP-gated ion channel.[1][2][3][4] The activation of P2X4 receptors by extracellular ATP, a key signaling molecule in various physiological and pathological processes, leads to the influx of cations, predominantly Ca2+, into the cell.[4] This influx triggers a cascade of downstream signaling events. This compound competitively binds to the P2X4 receptor, inhibiting its activation by ATP and thereby attenuating the subsequent intracellular signaling.
The therapeutic potential of this compound has been explored in several contexts, including neuropathic pain, inflammation, and respiratory disorders, with its mechanism of action being tailored to the specific pathophysiology of each condition.
Neuropathic Pain
In the context of neuropathic pain, the action of this compound is centered on its effects on spinal microglia.[3][4][5] Peripheral nerve injury leads to the activation of microglia in the dorsal horn of the spinal cord and the upregulation of P2X4 receptor expression.[4] The binding of ATP to these receptors is a critical step in the initiation and maintenance of pain hypersensitivity.
This compound has been demonstrated to produce anti-allodynic effects in animal models of traumatic nerve damage and herpetic pain by blocking this microglial P2X4R signaling.[5][6] This blockade prevents the ATP-induced increase in intracellular Ca2+ in microglia.[5] The key downstream signaling pathway inhibited by this compound is the p38 MAP kinase pathway, which in turn suppresses the synthesis and release of brain-derived neurotrophic factor (BDNF).[4] BDNF released from microglia acts on dorsal horn neurons, causing a downregulation of the K+/Cl− cotransporter 2 (KCC2), leading to neuronal hyperexcitability and pain.[7] By inhibiting this cascade, this compound helps to restore normal KCC2 function and alleviate pain.[7]
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound blocks P2X4R on microglia, inhibiting the ATP-induced Ca²⁺/p38MAPK/BDNF pathway.
Inflammatory Bowel Disease
In a murine model of colitis, this compound demonstrated significant anti-inflammatory effects.[2] The mechanism in this context involves the inhibition of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in inflammatory bowel disease.[2][8]
This compound treatment was shown to prevent the upregulation of Interleukin-1β (IL-1β) release.[2] It also inhibited the activity of caspase-1, caspase-5, and caspase-8, which are crucial components of the canonical and non-canonical inflammasome pathways.[2][8] Furthermore, this compound was found to ameliorate the colitis-associated reduction of occludin, a key tight junction protein, suggesting a role in preserving intestinal barrier integrity.[2]
Signaling Pathway of this compound in Colitis
Caption: this compound inhibits P2X4R, leading to the suppression of the NLRP3 inflammasome pathway and IL-1β release.
Asthma
In guinea pig models, this compound has been shown to inhibit contractions of tracheal and bronchial smooth muscles.[1] While this effect is partly due to the antagonism of the P2X4 receptor, a significant component of its action in this model is attributed to the inhibition of the prostanoid TP receptor.[1] The stimulation of P2X4 receptors in the airway epithelium is thought to lead to the release of prostaglandins, which then act on smooth muscle cells. The ATP-induced contractions were found to be mediated by EP1 receptor-related mechanisms.[1] this compound strongly suppressed contractions induced by the TP receptor agonist U46619.[1]
Experimental Workflow for Assessing this compound in Asthma Model
Caption: Workflow for evaluating the inhibitory effect of this compound on airway smooth muscle contraction.
Quantitative Data Summary
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ | Human P2X4 Receptor | ~0.26 µM | [4][9] |
| Inhibition of ATP-induced Ca²⁺ influx | Primary Cultured Microglia | Significant reduction at 1 µM | [5] |
| Inhibition of ATP-induced Contractions | Guinea Pig Tracheal Smooth Muscle | Strong suppression at 10⁻⁵ M | [1] |
| Inhibition of U46619-induced Contractions | Guinea Pig Tracheal & Bronchial Smooth Muscle | Strong suppression at 10⁻⁵–10⁻⁴ M | [1] |
| Inhibition of U46619-induced Ca²⁺ increase | Human TP receptor-expressing cells | Concentration-dependent suppression (10⁻⁵–10⁻⁴ M) | [1] |
Experimental Protocols
-
Cell Culture: 1321N1 cells stably expressing human P2X4R, rat P2X3R, or human P2X7R are cultured in appropriate media.[3]
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Application: Cells are pre-incubated with varying concentrations of this compound for 15 minutes prior to agonist stimulation.[3]
-
Agonist Stimulation: An appropriate agonist (e.g., ATP for P2X4R and P2X3R, BzATP for P2X7R) is added to induce an intracellular calcium ([Ca²⁺]i) response.[3]
-
Data Acquisition: Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a suitable fluorescence imaging system or plate reader.
-
Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced [Ca²⁺]i response compared to the control (agonist alone).[3]
-
Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[2]
-
Treatment: this compound is administered orally for a defined period (e.g., 6 days) following the induction of colitis.[2]
-
Assessment of Disease Activity: Disease progression is monitored by daily measurement of body weight.[2]
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and colonic tissue is collected for macroscopic and microscopic evaluation of damage. Spleen weight is also measured.[2]
-
Biochemical Analysis: Colonic tissue is analyzed for levels of inflammatory markers such as IL-1β and the expression and activity of caspase-1.[2] The expression of tight junction proteins like occludin is also assessed.[2]
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea and main bronchi are excised.[1] The smooth muscle preparations, with or without epithelium, are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[1]
-
Tension Recording: Changes in muscle tension are recorded isometrically using a force-displacement transducer.[1]
-
Experimental Protocol: After an equilibration period, the contractile response to an agonist (e.g., ATP, U46619, PGF₂α) is measured in the absence and presence of this compound.[1] this compound is added to the organ bath at various concentrations for a pre-incubation period before the addition of the contractile agonist.[1]
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the magnitude of the contraction induced by the agonist in the presence and absence of the antagonist.[1]
This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 5. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of P2X4 receptor in pain associated with rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
NP-1815-PX: A Technical Guide to its P2X4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective P2X4 receptor antagonist, NP-1815-PX. The document details its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways associated with P2X4 receptor activation.
Data Presentation: Selectivity Profile of this compound
This compound is a potent and selective antagonist of the P2X4 receptor.[1][2] Its selectivity has been demonstrated through a series of in vitro assays, with the following table summarizing its inhibitory activity (IC50) against various human (h) and rat (r) P2X receptor subtypes.
| Receptor Subtype | Species | IC50 (μM) | Reference |
| P2X4 | Human | 0.26 | [2] |
| P2X1 | Human | >30 | [2] |
| P2X2 | Human | 7.3 | [2] |
| P2X3 | Rat | >30 | [2] |
| P2X2/3 | Human | >30 | [2] |
| P2X5 | - | Not Available | - |
| P2X6 | - | Not Available | - |
| P2X7 | Human | >30 | [2] |
Experimental Protocols
The characterization of this compound's selectivity for the P2X4 receptor primarily involves in vitro functional assays, such as calcium influx and electrophysiological recordings. These methods are crucial for determining the potency and selectivity of antagonist compounds.
Intracellular Calcium Influx Assay
This high-throughput assay is a primary screening method to assess the ability of a compound to inhibit P2X4 receptor function by measuring changes in intracellular calcium ([Ca2+]i) upon agonist stimulation.
2.1.1 Cell Culture and Preparation:
-
Cell Line: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human P2X4 receptor are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: For a 96-well plate format, cells are seeded at a density of 40,000 to 60,000 cells per well and incubated for 24-48 hours to form a confluent monolayer.
2.1.2 Dye Loading:
-
Indicator: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is used.
-
Loading Solution: A 2X working solution of the dye (e.g., 4 µM Fluo-4 AM) is prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02-0.04% Pluronic F-127 to aid in dye solubilization.
-
Incubation: The cell culture medium is removed, and the cells are incubated with the dye loading solution for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.
-
Washing: The loading solution is aspirated, and the cells are washed twice with the assay buffer to remove extracellular dye.
2.1.3 Compound Incubation and Signal Measurement:
-
Antagonist Application: The cells are pre-incubated with various concentrations of this compound for 15-30 minutes.
-
Baseline Reading: The plate is placed in a fluorescence microplate reader, and a stable baseline fluorescence is recorded.
-
Agonist Stimulation: The P2X4 receptor agonist, typically ATP, is added to the wells at a concentration that elicits a submaximal response (EC80).
-
Data Acquisition: The fluorescence intensity is continuously measured before and after agonist addition to capture the peak calcium response.
2.1.4 Data Analysis:
The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium influx compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion channel's properties by directly measuring the electrical currents flowing through the P2X4 receptors.
2.2.1 Cell Preparation:
HEK293 cells stably expressing the human P2X4 receptor are cultured on glass coverslips.
2.2.2 Recording Configuration:
-
Setup: Recordings are performed using a patch-clamp amplifier and an inverted microscope.
-
Pipettes: Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 mV.
2.2.3 Current Measurement:
-
Agonist Application: ATP is applied to the cell via a rapid perfusion system to evoke an inward current mediated by P2X4 receptors.
-
Antagonist Application: To assess the inhibitory effect, this compound is pre-applied for a set duration before being co-applied with ATP.
-
Data Analysis: The peak amplitude of the ATP-evoked current in the absence and presence of this compound is measured. The percentage of inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and the P2X4 receptor.
Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the screening and validation of P2X4 receptor antagonists.
References
NP-1815-PX: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in a variety of pathological conditions, including chronic pain and inflammation.[1][2][3] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the molecular cascades involved. Recent findings have also revealed an unexpected off-target activity of this compound on the Thromboxane A2 receptor (TP receptor), adding another layer to its pharmacological profile.[4][5]
Core Mechanism of Action: P2X4 Receptor Antagonism
This compound functions as a selective antagonist of the P2X4 receptor, a non-selective cation channel that opens in response to extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X4R is widely expressed in various cell types, with notable abundance in microglia within the central nervous system.[1][3]
Inhibition of Ion Influx
The primary consequence of this compound binding to P2X4R is the inhibition of ATP-induced cation influx, particularly calcium (Ca²⁺) and sodium (Na⁺).[1][6] This blockade of intracellular Ca²⁺ elevation is a critical initiating event for its downstream effects.[1][2]
Downstream Signaling in Neuropathic Pain
In the context of neuropathic pain, the antagonism of microglial P2X4R by this compound disrupts a key signaling cascade responsible for neuronal hyperexcitability.
-
p38 MAPK Pathway: Influx of Ca²⁺ through P2X4R in microglia is a critical step for the activation of p38 mitogen-activated protein kinase (MAPK).[1] this compound, by blocking this influx, prevents the phosphorylation and activation of p38 MAPK.
-
BDNF Release: A major downstream consequence of p38 MAPK activation in microglia is the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[1][3] this compound has been shown to inhibit this ATP-evoked BDNF release.[1]
-
TrkB and KCC2 Modulation: BDNF released from microglia acts on tropomyosin receptor kinase B (TrkB) on dorsal horn neurons.[3] This signaling cascade leads to the downregulation of the K⁺/Cl⁻ cotransporter 2 (KCC2), resulting in an increase in intracellular chloride concentration and neuronal hyperexcitability.[7] Intrathecal administration of this compound has been shown to restore the downregulation of KCC2 in a mouse model of herpetic pain.[7]
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 5. ONO-8130 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling NP-1815-PX: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Selective P2X4 Receptor Antagonist for Researchers in Neuroscience and Inflammation
Abstract
NP-1815-PX is a novel and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of pathological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed summaries of in vitro and in vivo experimental data are presented, alongside established protocols for its use in research settings. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering visual representations to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics targeting the P2X4 receptor.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, is a benzodiazepine (B76468) derivative.[1][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄N₄O₃S | [5] |
| Molecular Weight | 402.43 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically >99% | [6] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [7] |
| Solubility | Soluble in DMSO | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the P2X4 receptor. Its primary mechanism of action involves the inhibition of ATP-gated ion channels, thereby modulating downstream signaling pathways implicated in pain and inflammation.
P2X4 Receptor Antagonism
This compound exhibits high selectivity for the human P2X4 receptor, with reported half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range. Its potency against rat and mouse P2X4 receptors has also been demonstrated, making it a valuable tool for preclinical research.[1]
| Receptor | IC₅₀ | Species | Assay | Reference |
| P2X4 | ~0.26 µM | Human | Calcium Influx | [1] |
| P2X4 | Active (sub-µM) | Rat | Calcium Influx | [1] |
| P2X4 | Active (sub-µM) | Mouse | Calcium Influx | [1] |
| P2X3 | Inactive at 1 µM | Rat | Calcium Influx | [1] |
| P2X7 | Inactive at 1 µM | Human | Calcium Influx | [1] |
Inhibition of NLRP3 Inflammasome
Recent studies have revealed that this compound can also modulate the innate immune response by inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathway.[3] This inhibition is thought to contribute to its anti-inflammatory effects. This compound has been shown to prevent the upregulation of NLRP3, caspase-1, caspase-5, and caspase-8 activity in cellular models of inflammation.[3]
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key signaling pathways. The following diagrams illustrate its mechanism of action.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, established protocols for its use in in vitro and in vivo experiments have been reported in the scientific literature.
In Vitro Assays
Calcium Influx Assay: This assay is commonly used to determine the potency of P2X4 receptor antagonists.
-
Cell Lines: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse).[1]
-
Methodology:
-
Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound is pre-incubated with the cells at various concentrations for a specified period (e.g., 10-15 minutes).[1]
-
The P2X4 receptor is activated by the addition of an agonist, typically ATP (e.g., 1-10 µM).[1]
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response, and IC₅₀ values are determined.
-
NLRP3 Inflammasome Activation Assay: This assay assesses the inhibitory effect of this compound on inflammasome activation in immune cells.
-
Cell Line: Human monocytic cell line (THP-1), differentiated into macrophage-like cells.[3]
-
Methodology:
-
THP-1 cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL for 3 hours) to upregulate pro-IL-1β and NLRP3 expression.[3]
-
Cells are then treated with various concentrations of this compound for 1 hour.[3]
-
The NLRP3 inflammasome is activated by the addition of ATP (e.g., 5 mM for 1 hour).[3]
-
The levels of secreted IL-1β in the cell culture supernatant are measured by ELISA.
-
Cell lysates can be analyzed by Western blot to assess the expression and cleavage of inflammasome components such as caspase-1.
-
In Vivo Models
Murine Model of Colitis: This model is used to evaluate the anti-inflammatory effects of this compound in vivo.
-
Animal Model: Male Sprague-Dawley rats or other suitable rodent models.[3]
-
Methodology:
-
Colitis is induced by intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[3]
-
This compound is administered orally at various doses (e.g., 3, 10, 30 mg/kg) for a specified duration (e.g., 6 days) following colitis induction.[3]
-
Efficacy is assessed by monitoring clinical parameters such as body weight, spleen weight, and macroscopic and microscopic scoring of colonic damage.[3]
-
Biochemical markers of inflammation, such as tissue levels of IL-1β and caspase-1 activity, are measured in colonic tissue homogenates.[3]
-
Neuropathic Pain Models: These models are used to assess the anti-allodynic effects of this compound.
-
Animal Models: Mouse models of herpetic pain or traumatic nerve injury (e.g., spared nerve injury).[1]
-
Methodology:
-
This compound is administered via intrathecal injection.[1]
-
Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
The effect of this compound is determined by the reversal of nerve injury-induced mechanical hypersensitivity.
-
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel P2X4 receptor antagonist like this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of pain and inflammation make it a promising lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug developers interested in utilizing this compound in their studies. Further research into its detailed mechanism of action and optimization of its pharmacokinetic properties will be crucial for its potential translation to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the P2X4 Receptor Suppresses Prostate Cancer Growth In Vitro and In Vivo, Suggesting a Potential Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 7. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
An In-depth Technical Guide to NP-1815-PX (CAS: 1239578-79-0): A Selective P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols. The primary mode of action for this compound involves the inhibition of the NLRP3 inflammasome signaling pathway, a critical component of the innate immune response.[3][4] This document synthesizes available data to serve as a valuable resource for researchers investigating P2X4R antagonism and its therapeutic potential.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [5] |
| CAS Number | 1239578-79-0 | [5] |
| Molecular Formula | C21H14N4O3S | [6] |
| IUPAC Name | 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][2][7]benzodiazepine-2,4-dione | [6] |
| Primary Target | P2X4 Receptor (P2X4R) | [1][2] |
Mechanism of Action: Inhibition of NLRP3 Inflammasome Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome signaling pathway.[3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10] this compound has been shown to interfere with both the canonical and non-canonical pathways of NLRP3 inflammasome activation.[11]
The canonical pathway involves the activation of caspase-1, which is essential for the processing of pro-IL-1β into its active form.[12] The non-canonical pathway is dependent on caspase-4/5 in humans and caspase-11 in mice, and can also lead to caspase-1 activation and IL-1β release.[3] this compound has been demonstrated to reduce the activity of caspase-1 and the expression of caspase-5 and caspase-8 in cellular models of inflammation.[11]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Pharmacological Data
Table 1: In Vitro Potency and Selectivity
| Target | Assay | Cell Line | IC50 | Reference |
| Human P2X4R | [Ca2+]i increase | hP2X4R-1321N1 | 0.26 µM | [1][13] |
| Rat P2X3R | [Ca2+]i increase | rP2X3R-1321N1 | >30 µM | [1] |
| Human P2X7R | [Ca2+]i increase | hP2X7R-1321N1 | >30 µM | [1] |
| Human P2X1R | Not specified | Not specified | >30 µM | [1] |
| Human P2X2/3R | Not specified | Not specified | >30 µM | [1] |
| Human P2X2R | Not specified | Not specified | 7.3 µM | [1] |
Table 2: In Vivo Efficacy in a Murine Model of Colitis*
| Treatment Group | Change in Body Weight (%) | Spleen Weight (g) | Macroscopic Damage Score | Colonic IL-1β (pg/mg tissue) | Colonic Caspase-1 Activity (fold change vs. control) |
| Control | +5.2 ± 1.1 | 0.45 ± 0.03 | 0.5 ± 0.2 | 8.2 ± 1.5 | 1.0 ± 0.2 |
| DNBS | -15.8 ± 2.3 | 0.82 ± 0.07 | 7.8 ± 0.9 | 25.4 ± 3.1 | 3.5 ± 0.4 |
| DNBS + this compound (10 mg/kg) | -8.5 ± 1.9 | 0.58 ± 0.05 | 4.1 ± 0.6 | 15.1 ± 2.2 | 1.8 ± 0.3 |
| DNBS + this compound (30 mg/kg) | -5.1 ± 1.5 | 0.51 ± 0.04 | 3.2 ± 0.5 | 11.8 ± 1.9 | 1.5 ± 0.2 |
Disclaimer: The data presented in Table 2 is derived from a study by D'Antongiovanni et al. (2022) which has been retracted.[11] While the methodologies and results are presented here for informational purposes, they should be interpreted with significant caution.
Experimental Protocols
In Vitro Studies with THP-1 Cells*
Objective: To evaluate the effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Cell Culture and Differentiation:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.[14][15]
-
To differentiate monocytes into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.[16][17]
Experimental Procedure:
-
Differentiated THP-1 cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[11]
-
Following LPS priming, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[11]
-
Inflammasome activation is then induced by adding 5 mM ATP for 1 hour.[11]
-
Cell culture supernatants are collected for the measurement of IL-1β release by ELISA.
-
Cell lysates are prepared for Western blot analysis of inflammasome components (NLRP3, ASC, caspase-1, caspase-5, caspase-8).[11]
Disclaimer: This protocol is based on the methodology described in the retracted publication by D'Antongiovanni et al. (2022).[11] Researchers should exercise caution when attempting to replicate these experiments.
Figure 2: Experimental workflow for in vitro studies with THP-1 cells.
In Vivo Murine Model of Colitis*
Objective: To assess the anti-inflammatory efficacy of this compound in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.
Animal Model:
-
Male Sprague-Dawley rats are used.
-
Colitis is induced by a single intrarectal administration of DNBS (30 mg in 0.5 mL of 50% ethanol).[11]
Treatment Protocol:
-
Following DNBS administration, animals are randomly assigned to treatment groups.
-
This compound is administered orally once daily for 6 days at doses of 3, 10, and 30 mg/kg.[11]
-
A vehicle control group (receiving the vehicle for this compound) and a positive control group (e.g., dexamethasone) are included.
-
Body weight is monitored daily.
-
At the end of the treatment period, animals are euthanized, and colonic tissues and spleens are collected.
Outcome Measures:
-
Macroscopic scoring of colonic damage: Assessed based on criteria such as the presence of adhesions, ulcerations, and bowel wall thickness.[11]
-
Spleen weight: An indicator of systemic inflammation.
-
Histological analysis: Colonic sections are stained with hematoxylin (B73222) and eosin (B541160) to evaluate tissue damage and inflammatory cell infiltration.
-
Biochemical analysis: Colonic tissue homogenates are used to measure levels of IL-1β by ELISA and caspase-1 activity using a colorimetric assay.
Disclaimer: This protocol is based on the methodology described in the retracted publication by D'Antongiovanni et al. (2022).[11] Due to the retraction, the validity of this model and the reported outcomes are questionable. Any attempt to replicate this study should be done with a critical re-evaluation of the methodology and endpoints.
Other Reported Pharmacological Effects
-
Analgesic Properties: Intrathecal administration of this compound has been shown to produce anti-allodynic effects in a mouse model of herpetic pain.[18]
-
Smooth Muscle Relaxation: this compound inhibits contractions in guinea pig tracheal and bronchial smooth muscles, suggesting potential applications in respiratory diseases like asthma.[7][19]
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its potent and selective antagonism, coupled with its demonstrated efficacy in preclinical models of inflammation and pain, highlights its potential as a lead compound for drug development. The primary mechanism of action via inhibition of the NLRP3 inflammasome provides a strong rationale for its therapeutic exploration in a range of inflammatory conditions.
Future research should focus on further elucidating the downstream signaling pathways affected by this compound, evaluating its pharmacokinetic and safety profiles in more detail, and exploring its efficacy in a broader range of disease models. Given the retraction of a key publication, independent verification of its effects in models of inflammatory bowel disease is crucial.
Note: This document is intended for research purposes only. This compound is not approved for human use.
References
- 1. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 2. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bneuf.auf.org [bneuf.auf.org]
- 5. This compound | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 6. PubChemLite - this compound (C21H14N4O3S) [pubchemlite.lcsb.uni.lu]
- 7. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 13. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 14. nanopartikel.info [nanopartikel.info]
- 15. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
NP-1815-PX: A Technical Comparison of the Sodium Salt and Freebase Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NP-1815-PX, a selective P2X4 receptor antagonist, with a focus on the distinct characteristics of its sodium salt and freebase forms. While publicly available data predominantly pertains to the sodium salt, this document extrapolates the expected properties of the freebase form based on fundamental principles of medicinal chemistry and pharmacology.
Introduction to this compound
This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various pathological processes, including inflammation and neuropathic pain.[1][2] Its ability to modulate the P2X4 receptor makes it a valuable tool for research and a potential therapeutic agent. This compound has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.[3][4]
Physicochemical Properties: Sodium Salt vs. Freebase
The formulation of an active pharmaceutical ingredient (API) as either a salt or a freebase can significantly impact its physical and chemical properties, which in turn affect its handling, formulation, and biological performance.
| Property | This compound Sodium Salt | This compound Freebase (Predicted) |
| IUPAC Name | sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][3][5]diazepin-1-ide[3] | 5-(3-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4,5-tetrahydronaphtho[1,2-b][3][5]diazepine-2,4-dione |
| CAS Number | 1239578-80-3[3] | Not available |
| Molecular Formula | C21H13N4NaO3S[4] | C21H14N4O3S |
| Physical Form | Solid[3] | Likely solid |
| Solubility | Generally higher aqueous solubility due to its ionic nature. One study notes the polarity of this compound, which is characteristic of its salt form.[6] | Expected to have lower aqueous solubility and higher lipid solubility compared to the sodium salt. |
| Stability | Generally more stable in the solid state. | May be more susceptible to degradation, particularly in solution. |
| Hygroscopicity | May be more hygroscopic (tendency to absorb moisture from the air). | Likely to be less hygroscopic. |
| Melting Point | Expected to be higher due to the ionic lattice structure. | Expected to be lower than the sodium salt. |
| Purity | Commercially available with high purity (e.g., 99.39%).[3] | Dependent on the synthesis and purification process. |
Biological Activity and Pharmacokinetics: A Comparative Perspective
The choice between a salt and freebase form can have significant implications for the biological activity and pharmacokinetic profile of a drug.
| Parameter | This compound Sodium Salt | This compound Freebase (Predicted) |
| Mechanism of Action | Selective antagonist of the P2X4 receptor.[1][2] | Expected to have the same intrinsic mechanism of action, targeting the P2X4 receptor. |
| In Vitro Potency (IC50) | The inhibitory effect of this compound on P2X4R-mediated Ca2+ influx has been characterized, though the specific form is often not stated.[6] | The intrinsic potency at the receptor level should be identical to the sodium salt, as the active moiety is the same. However, apparent potency in cell-based assays could be influenced by differences in solubility and membrane permeability. |
| Absorption | Higher aqueous solubility may facilitate dissolution at the site of administration. | Higher lipophilicity may enhance passive diffusion across biological membranes, potentially leading to faster absorption. |
| Distribution | The polarity of the sodium salt form has been suggested to limit its penetration of the central nervous system (CNS).[6] | The less polar freebase might exhibit increased CNS penetration, which could be advantageous or disadvantageous depending on the therapeutic target. |
| Metabolism & Excretion | The metabolic and excretion pathways are determined by the core molecular structure. | The route of metabolism and excretion is expected to be the same as the sodium salt. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
Inhibition of NLRP3 Inflammasome Signaling in THP-1 Cells[3][4]
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
LPS Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 inflammasome components.
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding ATP.
-
Analysis:
-
IL-1β Release: The concentration of secreted IL-1β in the cell culture supernatant is measured by ELISA.
-
Caspase-1 Activity: The activity of caspase-1 in cell lysates is determined using a specific activity assay.
-
Western Blot: The expression levels of NLRP3, ASC, and caspases in cell lysates are analyzed by Western blotting.
-
Assessment of a Murine Model of Colitis[3][4]
-
Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).
-
Drug Administration: this compound is administered orally to the mice daily for a defined period.
-
Evaluation of Colitis Severity:
-
Clinical Parameters: Body weight, stool consistency, and rectal bleeding are monitored daily.
-
Macroscopic and Microscopic Scoring: At the end of the study, the colon is excised, and the macroscopic damage is scored. Histological analysis of colonic tissue sections is performed to assess inflammation and tissue damage.
-
Biochemical Markers: Levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the colonic tissue are measured.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental designs can aid in understanding the complex biological processes and research methodologies.
This compound Inhibition of the NLRP3 Inflammasome Signaling Pathway
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. Physicochemical design rules for the formulation of novel salt particles with optimised saltiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1239578-80-3 [sigmaaldrich.com]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of the P2X4 Receptor in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain is a debilitating chronic condition arising from damage to the nervous system, often refractory to current analgesics.[1][2] A substantial body of evidence has identified the purinergic P2X4 receptor (P2X4R) as a critical mediator in the pathogenesis of neuropathic pain.[1][3][4] Following peripheral nerve injury, P2X4Rs are significantly upregulated in spinal microglia.[1][3][5] Activation of these receptors by adenosine (B11128) triphosphate (ATP) triggers a key signaling cascade, culminating in the release of brain-derived neurotrophic factor (BDNF).[6][7][8][9] BDNF then acts on dorsal horn neurons, causing a disruption of ionic homeostasis that leads to neuronal hyperexcitability and the characteristic symptoms of allodynia and hyperalgesia.[2][6] This guide provides an in-depth examination of the P2X4R's function in neuropathic pain, detailing the core signaling pathways, summarizing quantitative experimental data, and outlining key experimental protocols.
The Core Mechanism: Microglia-Neuron Signaling
The central mechanism of P2X4R-mediated neuropathic pain involves a sophisticated interplay between spinal cord microglia and dorsal horn neurons.
2.1 Upregulation of P2X4R in Microglia: Following peripheral nerve injury (PNI), microglia in the dorsal horn of the spinal cord become activated.[3] This activated state is characterized by a marked upregulation of P2X4R expression.[1][3][10] This upregulation is not a generic inflammatory response, as it is observed after nerve injury but not peripheral tissue inflammation.[1][3] Several factors are known to drive this process, including the chemokine CCL21 released from damaged neurons, the extracellular matrix protein fibronectin, and the transcription factor interferon regulatory factor 8 (IRF8).[1][2][3][11]
2.2 ATP-Mediated P2X4R Activation and Downstream Signaling: Damaged neurons and other cells release ATP, which acts as a primary signaling molecule. This extracellular ATP binds to the newly upregulated P2X4Rs on the surface of microglia.[1][6][11] The P2X4R is an ATP-gated cation channel; its activation leads to an influx of calcium (Ca²⁺) into the microglia.[6][7][12] This calcium influx initiates a critical intracellular signaling cascade involving the phosphorylation and activation of p38 mitogen-activated protein kinase (p38-MAPK).[7][9][12]
2.3 BDNF Synthesis and Release: The activation of the p38-MAPK pathway is a crucial step that leads to both the synthesis and release of BDNF from microglia.[7][12][13] Studies have shown this process is biphasic: an initial, rapid release of a pre-existing pool of BDNF within minutes, followed by a later, sustained phase of release that is dependent on new protein synthesis.[7][12][13][14] The release itself is mediated by a SNARE-dependent exocytosis mechanism.[7][12][13]
2.4 Neuronal Disinhibition via BDNF-TrkB Signaling: Microglia-derived BDNF is released into the synaptic cleft, where it binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), located on the postsynaptic membrane of lamina I dorsal horn neurons.[2][6][15] This BDNF-TrkB signaling cascade triggers the downregulation of the potassium-chloride cotransporter KCC2 in these neurons.[2][6][15][16] KCC2 is essential for maintaining the low intracellular chloride concentration required for the hyperpolarizing (inhibitory) action of GABA and glycine (B1666218).
The reduction in KCC2 function leads to an accumulation of intracellular chloride, causing a depolarizing shift in the anion reversal potential.[2] Consequently, when GABA or glycine binds to their respective receptors (GABA-A receptors), the resulting ion flow is no longer inhibitory. Instead, it becomes less hyperpolarizing or even depolarizing, an effect known as "disinhibition".[2][15] This loss of inhibitory tone results in the hyperexcitability of nociceptive neurons, which is the cellular basis for tactile allodynia (pain from a non-painful stimulus) and hyperalgesia.[2][6][15]
Signaling Pathway Diagram
Caption: P2X4R-mediated signaling cascade in neuropathic pain.
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from seminal studies, demonstrating the critical role of the P2X4R pathway in neuropathic pain.
Table 1: P2X4R Expression and Function Post-Nerve Injury
| Parameter Measured | Animal Model | Time Post-Injury | Observation | Significance | Reference |
|---|---|---|---|---|---|
| P2X4R mRNA Expression | Rat, Spared Nerve Injury (SNI) | 14 Days | ~4-fold increase in ipsilateral spinal cord | P2X4R is transcriptionally upregulated. | (Tsuda et al., 2003) |
| P2X4R-immunoreactive cells | Mouse, SNI | 7 Days | Significant increase in Iba1-positive microglia | Upregulation is specific to microglia. | (Ulmann et al., 2008) |
| BDNF Release from Microglia | In vitro (cultured microglia) | 60 mins post-ATP | ~250% increase in BDNF release | P2X4R activation directly causes BDNF release. | [17] |
| p-p38 MAPK Expression | In vitro (cultured microglia) | 60 mins post-ATP | Significant increase vs. control | Confirms p38 MAPK as a downstream effector. |[17] |
Table 2: Behavioral Outcomes of P2X4R Modulation
| Intervention | Animal Model | Outcome Measure | Result | Conclusion | Reference |
|---|---|---|---|---|---|
| P2X4R Knockout (KO) | Mouse, SNI | Paw Withdrawal Threshold (g) | KO mice showed no significant decrease in threshold vs. ~0.2g for WT | P2X4R is necessary for mechanical allodynia. | [8][18] |
| Intrathecal P2X4R Antagonist (TNP-ATP) | Rat, Chronic Constriction Injury (CCI) | Paw Withdrawal Threshold (g) | Reversed CCI-induced decrease in threshold | Pharmacological blockade of P2X4R is analgesic. | [19] |
| Intrathecal P2X4R-stimulated Microglia | Naive Rat | Paw Withdrawal Threshold (g) | Caused a significant decrease in threshold (~6g to <2g) | Activation of microglial P2X4R is sufficient to induce pain. | [9] |
| Intrathecal TrkB-Fc (BDNF scavenger) | Rat, SNI | Paw Withdrawal Threshold (g) | Reversed nerve injury-induced allodynia | BDNF is the critical link between microglia and neurons. |[6] |
Key Experimental Protocols
Reproducing the findings that underpin the P2X4R hypothesis requires specific and validated experimental procedures.
4.1 Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI):
-
Species: Sprague-Dawley Rat.
-
Methodology: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing. The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow. The incision is then closed in layers. This model produces robust thermal hyperalgesia and mechanical allodynia.[20]
-
-
Spared Nerve Injury (SNI):
-
Species: C57BL/6 Mouse or Rat.
-
Methodology: Following anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated with fine suture (e.g., 6-0 silk) and sectioned distal to the ligation, removing a small fragment of the distal nerve stump. Care is taken to leave the sural nerve intact. The muscle and skin are then closed. This model produces a very consistent and long-lasting mechanical allodynia in the lateral part of the paw, innervated by the intact sural nerve.[20]
-
4.2 Behavioral Assessment of Pain
-
Mechanical Allodynia (von Frey Test):
-
Methodology: Animals are placed in individual plexiglass chambers on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The test begins with a mid-range filament. A positive response is a brisk withdrawal or flinching of the paw. The 50% paw withdrawal threshold is calculated using the up-down method (Dixon's method). A significant decrease in the force required to elicit a withdrawal indicates mechanical allodynia.
-
4.3 Molecular and Cellular Analysis
-
Immunohistochemistry (IHC) for P2X4R in Spinal Cord:
-
Methodology:
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The lumbar spinal cord (L4-L6 segments) is dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The tissue is sectioned on a cryostat (e.g., 20-30 µm thickness).
-
Staining: Sections are permeabilized (e.g., with Triton X-100), blocked (e.g., with normal goat serum), and incubated overnight at 4°C with a primary antibody against P2X4R (e.g., rabbit anti-P2X4R). For co-localization, another primary antibody for a microglial marker (e.g., mouse anti-Iba1) is used simultaneously.
-
Detection: Sections are washed and incubated with species-appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
Imaging: Sections are mounted and imaged using a confocal microscope to visualize and quantify the expression and cellular localization of P2X4R.
-
-
-
Western Blot for BDNF and p-p38 MAPK:
-
Methodology:
-
Sample Preparation: Spinal cord tissue or cultured microglial cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody against BDNF, phospho-p38 MAPK, or total p38 MAPK. A loading control antibody (e.g., anti-β-actin) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify protein levels relative to the loading control.
-
-
Experimental Workflow Diagramdot
References
- 1. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 2. Purinergic signaling in microglia in the pathogenesis of neuropathic pain [jstage.jst.go.jp]
- 3. P2X4 receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the P2X4 receptor in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. P2X4R+ microglia drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of P2X4 receptors in spinal microglia after peripheral nerve injury mediates BDNF release and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of P2X4 Receptors to CNS Function and Pathophysiology [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. P2X4-receptor-mediated synthesis and release of brain-derived neurotrophic factor in microglia is dependent on calcium and p38-mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spinal mechanisms of neuropathic pain: Is there a P2X4-BDNF controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2X4 receptors induced in spinal microglia gate tactile allodynia after nerve injury | Semantic Scholar [semanticscholar.org]
- 20. scielo.br [scielo.br]
Role of P2X4R in neuroinflammation
An In-depth Technical Guide on the Role of the P2X4 Receptor in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2X4 receptor (P2X4R), an ATP-gated cation channel, has emerged as a pivotal player in the intricate landscape of neuroinflammation. Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), P2X4R is dynamically regulated in response to injury and disease. Its activation by extracellular ATP, a key danger signal, initiates a cascade of downstream signaling events that profoundly influence microglial phenotype, cytokine secretion, and neuronal function. This technical guide provides a comprehensive overview of the multifaceted role of P2X4R in neuroinflammatory and neurodegenerative conditions, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. We present a synthesis of key quantitative data, detailed experimental protocols for studying P2X4R, and visual representations of its signaling pathways and associated experimental workflows to serve as a critical resource for researchers and professionals in drug development.
Introduction: The P2X4 Receptor in the Central Nervous System
The P2X4 receptor is a member of the P2X family of ionotropic purinergic receptors.[1] It forms a trimeric, non-selective cation channel with a notable permeability to calcium (Ca²⁺).[1][2] While expressed in various cell types, its role within the CNS has become a major focus of research due to its significant upregulation on microglia during neuroinflammatory states.[3] In the healthy brain, microglial P2X4R expression is maintained at low levels. However, in response to neuronal injury, pathogens, or other inflammatory stimuli, its expression is dramatically increased, sensitizing microglia to ATP signaling.[1][4] This transition to a "P2X4R-positive" reactive state is a hallmark of neuroinflammation.[4][5]
The Role of P2X4R in Neuroinflammatory Conditions
The functional consequences of P2X4R activation are context-dependent, exhibiting both detrimental and beneficial effects across different neurological disorders.
-
Neuropathic Pain: Following peripheral nerve injury, P2X4R is significantly upregulated in spinal cord microglia.[1][6] ATP released from damaged neurons activates these receptors, leading to the release of brain-derived neurotrophic factor (BDNF).[6] BDNF, in turn, acts on dorsal horn neurons, causing a shift in the chloride gradient that leads to neuronal hyperexcitability and contributes to the sensation of pain from non-painful stimuli (tactile allodynia).[4][5] Pharmacological blockade or genetic deletion of P2X4R has been shown to alleviate neuropathic pain in animal models.[1][7][8]
-
Multiple Sclerosis (MS): In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the role of P2X4R is more complex. While its expression is upregulated in microglia within inflammatory lesions, its activation appears to be beneficial.[9] Potentiation of P2X4R signaling with the allosteric modulator ivermectin promotes a switch in microglia towards an anti-inflammatory, pro-remyelinating phenotype, enhances myelin phagocytosis, and ameliorates clinical symptoms in EAE mice.[9] Conversely, blockade of P2X4R exacerbates the disease.[9]
-
Alzheimer's Disease (AD): In the context of AD, P2X4R is implicated in the neuroinflammatory processes surrounding amyloid-beta (Aβ) plaques.[4] Upregulated P2X4R on microglia may contribute to synaptic dysfunction and neuronal damage.[4] P2X4R activation has been linked to the potentiation of Aβ-induced toxicity.[10]
-
Parkinson's Disease (PD): P2X4R is upregulated in animal models of PD, and its activation is thought to contribute to the inflammatory response and the degeneration of dopaminergic neurons.[3] One proposed mechanism involves P2X4R-mediated activation of the NLRP3 inflammasome in microglia, leading to the release of pro-inflammatory cytokines like IL-1β.[3][10] Overexpression of P2X4R in a rat model of PD was found to upregulate interleukin-6 (IL-6) and exacerbate dopaminergic neuron loss.[11]
-
Ischemic Stroke: Following ischemic injury, P2X4R expression is upregulated in microglia.[4][5] Inhibition of P2X4R has been shown to be neuroprotective by promoting a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.[4][5]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the pharmacology and expression of P2X4R in the context of neuroinflammation.
Table 1: P2X4R Agonist Potency
| Agonist | Species | Cell Type/System | Assay Method | EC₅₀ (µM) | Reference(s) |
| ATP | Human | HEK293 | Electrophysiology | 7.4 ± 0.5 | [12] |
| ATP | Rat | Xenopus Oocytes | Electrophysiology | 6.9 ± 0.8 | [12] |
| ATP | Rat | HEK293 | Electrophysiology | ~3 - 10 | [2][13] |
| ATP | Human | 1321N1 Astrocytoma | Ca²⁺ Influx | 0.747 ± 0.180 | [14] |
| ATP | Mouse | 1321N1 Astrocytoma | Ca²⁺ Influx | 0.565 ± 0.085 | [14] |
| 2-MeSATP | Human | 1321N1 Astrocytoma | Ca²⁺ Influx | 2 ± 0.2 | [14] |
| 2-MeSATP | Mouse | 1321N1 Astrocytoma | Ca²⁺ Influx | 8 ± 2 | [14] |
Table 2: P2X4R Antagonist Potency
| Antagonist | Species | Cell Type/System | Assay Method | IC₅₀ (µM) | Reference(s) |
| 5-BDBD | Human | HEK293 | Electrophysiology | 1.2 | [12] |
| 5-BDBD | Rat | HEK293 | Electrophysiology | 0.75 ± 0.27 | [15][16] |
| 5-BDBD | Mouse | - | - | Inactive | [17] |
| TNP-ATP | Rat | Smooth Muscle Cells | Electrophysiology | ~micromolar | [13] |
| PSB-12062 | Human | HEK293 | Ca²⁺ Influx | 1.38 | [12] |
| PSB-12062 | Rat | HEK293 | Ca²⁺ Influx | 0.928 | [12] |
| PSB-12062 | Mouse | HEK293 | Ca²⁺ Influx | 1.76 | [12] |
| BAY-1797 | Human | - | - | ~0.1 (0.211) | [17] |
| BAY-1797 | Rat | - | - | ~0.1 | [17] |
| BAY-1797 | Mouse | - | - | ~0.2 (0.141) | [17] |
| BX430 | Human | - | - | 0.426 (0.540) | [17] |
| BX430 | Rat | - | - | Inactive | [17] |
| BX430 | Mouse | - | - | Inactive | [17] |
Table 3: P2X4R Modulation of Microglial Phenotype and Function
| Condition | Model System | P2X4R Modulator | Effect on Microglia | Quantitative Change | Reference(s) |
| Neuropathic Pain (PNI) | Rat Spinal Cord | - | Upregulation of P2X4R | Significant increase post-injury | [1][6] |
| EAE | Mouse Spinal Cord | TNP-ATP (Blockade) | Increased pro-inflammatory phenotype | Significant increase in iNOS+ cells | [9] |
| EAE | Mouse Spinal Cord | Ivermectin (Potentiation) | Shift to anti-inflammatory phenotype | - | [9] |
| LPS Stimulation | Primary Microglia | TNP-ATP (Blockade) | Increased pro-inflammatory gene expression | Increased Ccl2 and Nos2 mRNA | [18] |
| Ischemic Stroke | Mouse Brain | 5-BDBD (Inhibition) | Promotes anti-inflammatory phenotype | - | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of P2X4R's role in neuroinflammation.
Protocol 1: In Vitro Microglia Culture and Activation
Objective: To establish a primary microglial culture and induce a neuroinflammatory state to study P2X4R expression and function.
Materials:
-
P1-P3 mouse or rat pups
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
75 cm² tissue culture flasks
-
Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ)
-
P2X4R antagonist (e.g., 5-BDBD) or positive modulator (e.g., Ivermectin)
Procedure:
-
Mixed Glial Culture:
-
Microglia Isolation:
-
Plating:
-
Centrifuge the microglial suspension, resuspend in fresh media, and perform a cell count.
-
Plate at the desired density (e.g., 5 x 10⁴ cells/well in a 96-well plate).
-
Allow cells to adhere for 24-48 hours.[19]
-
-
Inflammatory Activation:
-
Replace the medium with fresh medium containing LPS (e.g., 10-100 ng/mL) and/or IFN-γ (e.g., 50 ng/mL).[19]
-
-
Pharmacological Modulation:
-
For antagonist/modulator studies, pre-incubate the cells with the compound (e.g., 5-BDBD, 10 µM) for 30-60 minutes before adding the inflammatory stimulus.[19]
-
-
Incubation:
-
Incubate for the desired time (e.g., 4-6 hours for gene expression analysis, 24 hours for protein expression and cytokine release assays).[19]
-
-
Harvesting:
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells for RNA/protein extraction or fix them for imaging.[19]
-
Protocol 2: Functional Assessment by Calcium Imaging
Objective: To measure P2X4R-mediated intracellular calcium influx in response to ATP.
Materials:
-
Microglia cultured on glass-bottom dishes
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
ATP solution (agonist)
-
5-BDBD (antagonist)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading:
-
De-esterification:
-
Wash cells three times with HBSS and incubate for a further 20-30 minutes to allow for complete de-esterification of the dye.[19]
-
-
Baseline Imaging:
-
Place the dish on the microscope stage and acquire baseline fluorescence images for 1-2 minutes.[19]
-
-
Stimulation and Recording:
-
Add ATP to the imaging buffer to achieve the desired final concentration.
-
For antagonist studies, pre-incubate with the antagonist for 15-30 minutes before ATP addition.[21]
-
Record the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline.
-
Protocol 3: Immunohistochemistry for P2X4R in Brain Tissue
Objective: To visualize and quantify the expression and cellular localization of P2X4R in fixed brain tissue.
Materials:
-
4% paraformaldehyde (PFA) fixed, cryoprotected brain tissue
-
Cryostat
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: anti-P2X4R and a cell-type specific marker (e.g., anti-Iba1 for microglia)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Tissue Sectioning:
-
Staining:
-
Incubate sections in blocking solution for 1-2 hours at room temperature.[3][22]
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[3][22]
-
Wash sections extensively in PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature.[22]
-
Wash sections and mount on slides with mounting medium containing DAPI.
-
Imaging and Analysis:
-
Visualize sections using a confocal or fluorescence microscope.
-
Quantify co-localization of P2X4R with the microglial marker.
-
Protocol 4: Western Blotting for P2X4R
Objective: To quantify the total protein expression of P2X4R in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-P2X4R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[24]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key P2X4R signaling pathways and experimental workflows.
P2X4R Signaling in Microglia
Caption: P2X4R signaling cascade in microglia.
Experimental Workflow for P2X4R Functional Analysis
Caption: General experimental workflow for investigating P2X4R.
Conclusion
The P2X4 receptor stands as a compelling and multifaceted target in the field of neuroinflammation. Its differential roles in various CNS disorders underscore the importance of a nuanced understanding of its signaling pathways and regulatory mechanisms. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of modulating P2X4R activity. Future investigations focusing on the development of highly selective P2X4R modulators and a deeper understanding of its cell-type-specific functions will be critical in translating the wealth of preclinical findings into novel treatments for a range of debilitating neurological conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]
- 5. Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 11. P2X4R Overexpression Upregulates Interleukin-6 and Exacerbates 6-OHDA-Induced Dopaminergic Degeneration in a Rat Model of PD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 13. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Immunohistochemistry (IHC) protocol [hellobio.com]
- 23. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Molecular Handshake: A Technical Guide to the NP-1815-PX Binding Site on the P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X4 receptor (P2X4R), a trimeric ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of pathologies, most notably neuropathic pain and inflammatory disorders.[1][2][3] Its activation in microglia within the central nervous system is a critical event in the cascade leading to pain hypersensitivity.[4][5] Consequently, the development of selective P2X4R antagonists is an area of intense research. NP-1815-PX is a novel, potent, and selective antagonist of the P2X4R, demonstrating anti-allodynic effects in preclinical models of chronic pain.[4][5][6] This technical guide provides an in-depth exploration of the binding site of this compound on the P2X4R, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental frameworks.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound against various P2X receptor subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors
| Species/Receptor | IC50 (µM) | Assay Type | Cell Line | Reference |
| Human P2X4R | 0.26 | [Ca2+]i influx | 1321N1 | [4][5][7] |
| Rat P2X4R | Inhibitory effect demonstrated | [Ca2+]i influx | 1321N1 | [4] |
| Mouse P2X4R | Inhibitory effect demonstrated | [Ca2+]i influx | 1321N1 | [4] |
Table 2: Selectivity Profile of this compound against other P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Fold Selectivity vs. hP2X4R | Assay Type | Cell Line | Reference |
| Human P2X1R | >30 | >115 | [Ca2+]i influx | 1321N1 | [7] |
| Human P2X2R | 7.3 | ~28 | [Ca2+]i influx | 1321N1 | [7] |
| Rat P2X3R | >30 | >115 | [Ca2+]i influx | 1321N1 | [7] |
| Human P2X2/3R | >30 | >115 | [Ca2+]i influx | 1321N1 | [7] |
| Human P2X7R | >30 | >115 | [Ca2+]i influx | 1321N1 | [7] |
The Allosteric Binding Site of this compound
This compound is characterized as an allosteric antagonist, meaning it inhibits receptor function by binding to a site distinct from the orthosteric ATP-binding site.[1] This allosteric binding site is located in the upper body of the receptor, at the interface between the trimer subunits.[1] This location distinguishes it from other known allosteric sites on P2X receptors. While the precise amino acid residues that form the binding pocket for this compound have not been definitively identified through co-crystallization or cryo-EM studies, its location at the subunit interface suggests a mechanism of action that likely involves preventing the conformational changes required for channel opening upon ATP binding.
For context, other P2X4R-selective antagonists, such as BX430 and BAY-1797, also bind to an allosteric site at the subunit interface in the extracellular domain, as revealed by cryo-EM structures of the zebrafish P2X4 receptor.[8] These antagonists induce a structural rearrangement of the binding pocket that stabilizes the closed state of the channel. It is plausible that this compound employs a similar mechanism.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the P2X4R signaling pathway, the inhibitory action of this compound, and the logical relationship of its binding site to other functional domains of the receptor.
Figure 1: P2X4R signaling cascade in microglia and the inhibitory action of this compound.
Figure 2: Logical relationship of the this compound allosteric binding site on the P2X4R trimer.
Experimental Protocols
The characterization of this compound and the elucidation of its binding site rely on a combination of cellular and electrophysiological assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Influx Assay
This assay is fundamental for determining the inhibitory potency (IC50) of P2X4R antagonists.
Objective: To measure the effect of this compound on ATP-induced intracellular calcium ([Ca2+]i) increase in cells expressing P2X4R.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells are stably transfected with the cDNA for the desired P2X4R subtype (e.g., human, rat, or mouse). Cells are cultured in appropriate media until they reach optimal confluency for the assay.
-
Fluorescent Dye Loading: Cells are seeded onto 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution.
-
Compound Pre-incubation: Various concentrations of this compound are added to the wells and incubated for a defined period (e.g., 10-15 minutes) to allow for binding to the receptor.[1]
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence imaging plate reader. The P2X4R agonist, ATP, is injected into the wells to a final concentration known to elicit a submaximal response (e.g., 1-10 µM).[1] Fluorescence intensity is measured kinetically before and after the addition of ATP.
-
Data Analysis: The increase in fluorescence upon ATP stimulation corresponds to the influx of Ca2+. The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium response compared to the control (agonist alone). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Figure 3: Experimental workflow for an intracellular calcium influx assay.
Electrophysiological Recordings (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel function and can be used to further characterize the mechanism of antagonism.
Objective: To measure the effect of this compound on ATP-gated currents in single cells expressing P2X4R.
Methodology:
-
Cell Preparation: Cells expressing P2X4R are prepared on coverslips suitable for microscopy.
-
Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.
-
Compound and Agonist Application: A rapid solution exchange system is used to apply extracellular solution containing ATP, with or without pre-incubation of this compound.
-
Data Acquisition and Analysis: The current flowing through the P2X4R channels in response to ATP is recorded. The inhibitory effect of this compound is determined by the reduction in the peak current amplitude. This technique can also reveal details about the mechanism of action, such as whether the antagonist affects the channel's activation or desensitization kinetics.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the function of P2X4R and a promising lead compound for the development of therapeutics for chronic pain and inflammation. It exerts its inhibitory effect through an allosteric binding site located at the subunit interface in the upper body of the receptor, a site distinct from other known modulators. While the precise molecular determinants of this binding pocket are yet to be fully elucidated, the available data provide a strong foundation for its characterization.
Future research should focus on obtaining high-resolution structural information of the P2X4R in complex with this compound, for example, through cryo-electron microscopy. This would provide a definitive map of the binding site and the key amino acid residues involved in the interaction. Furthermore, site-directed mutagenesis studies guided by this structural information and computational docking simulations will be instrumental in confirming the binding mode and understanding the molecular basis for its potency and selectivity. Such studies will be crucial for the rational design of next-generation P2X4R antagonists with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
- 3. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 5. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 8. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of NP-1815-PX on Microglial Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in orchestrating neuroinflammatory responses. Their activation is a hallmark of various neurological disorders, including neuropathic pain, Alzheimer's disease, and multiple sclerosis. Consequently, molecules that can modulate microglial activation are of significant therapeutic interest. NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel expressed on microglia that is implicated in inflammatory signaling.[1][2][3] This document provides a detailed technical guide on the effects of this compound on microglial activation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: P2X4 Receptor Antagonism
This compound exerts its effects primarily through the selective blockade of the P2X4 receptor.[1][2][3] In pathologically stimulated microglia, the activation of P2X4R by extracellular ATP leads to a cascade of downstream events, including the release of pro-inflammatory mediators. By antagonizing this receptor, this compound can mitigate these inflammatory responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and effects of this compound.
Table 1: Potency of this compound
| Target | Assay | Cell Line | IC50 | Reference |
| Human P2X4 Receptor | [Ca2+]i influx | hP2X4R-1321N1 | 0.26 µM | [1] |
Table 2: Effect of this compound on Inflammatory Markers in THP-1 Cells *
| Treatment | Analyte | Effect | Concentration | Reference |
| LPS + ATP | IL-1β release | Significant reduction | 10 µM | [4][5] |
| LPS + ATP | NLRP3 expression | Decrease | 0.1 - 10 µM | [4][5] |
| LPS + ATP | Caspase-1 expression | Decrease | 0.1 - 10 µM | [4][5] |
| LPS + ATP | Caspase-5 expression | Significant reduction | 0.1 - 10 µM | [4] |
| LPS + ATP | Caspase-8 expression | Significant reduction | 0.1 - 10 µM | [4] |
*It is critical to note that the primary source for the data in this table is a retracted publication.[4][5] While the data is presented here for informational purposes, it should be interpreted with caution and requires independent verification.
Signaling Pathways Modulated by this compound
This compound is understood to interfere with at least two major signaling pathways in microglia upon their activation.
1. P2X4R-p38 MAPK-BDNF Pathway
Activation of the P2X4 receptor in microglia by ATP triggers an influx of Ca2+, which in turn activates the p38 MAPK signaling cascade. This leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in microglia-neuron communication that contributes to neuropathic pain. By blocking the initial P2X4R activation, this compound can inhibit this entire pathway.
References
- 1. Frontiers | The NLRP3-Caspase 1 Inflammasome Negatively Regulates Autophagy via TLR4-TRIF in Prion Peptide-Infected Microglia [frontiersin.org]
- 2. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Landscape of NP-1815-PX: An In-Depth Technical Review of a Novel P2X4 Receptor Antagonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This technical guide provides a comprehensive overview of the available scientific literature on NP-1815-PX and the established mechanisms of Brain-Derived Neurotrophic Factor (BDNF) release. Based on a thorough review of current research, there is no direct scientific evidence to date linking this compound to the modulation of BDNF release. This document will, therefore, address each topic individually to provide a valuable resource for future research and development.
Part 1: this compound - A Profile of a Selective P2X4 Receptor Antagonist
This compound is a novel, selective, and water-soluble antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] Emerging research has highlighted its potential therapeutic applications in inflammatory conditions and asthma due to its multifaceted mechanism of action.[1][3]
Mechanism of Action
This compound primarily exerts its effects through the antagonism of the P2X4 receptor.[1][2] P2X4 receptors are widely expressed in the central and peripheral nervous systems and are implicated in neuropathic pain.[1] Beyond its action on P2X4 receptors, this compound has been shown to inhibit contractions in guinea pig tracheal and bronchial smooth muscles mediated through the prostanoid TP receptor.[1][4] This dual antagonism suggests a broader therapeutic potential than initially anticipated.
In the context of inflammation, this compound has been demonstrated to inhibit the NLRP3 inflammasome signaling pathway.[3] This is a critical pathway in the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines such as IL-1β.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Inhibitory Effects of this compound on Receptor-Mediated Responses
| Cell/Tissue Type | Agonist | Measured Response | This compound Concentration | % Inhibition / Effect | Reference |
| 1321N1 cells expressing hP2X4R | ATP (1 μM) | Intracellular Ca2+ response | 30 nM - 100 μM | Concentration-dependent inhibition | [2] |
| 1321N1 cells expressing rP2X3R | ATP (0.3 μM) | Intracellular Ca2+ response | Up to 100 μM | No significant effect | [2] |
| 1321N1 cells expressing hP2X7R | BzATP (10 μM) | Intracellular Ca2+ response | Up to 100 μM | No significant effect | [2] |
| Guinea pig epithelium-intact TSM | ATP | Contraction | 10⁻⁵ M | Strong suppression | [1] |
| Human TP receptor-expressing cells | U46619 | Intracellular Ca2+ increase | 10⁻⁵–10⁻⁴ M | Strong suppression | [1] |
Table 2: Effects of this compound in a Murine Model of Colitis
| Parameter | Treatment Group | Outcome | Reference |
| Body Weight Decrease | This compound | Attenuated | [3] |
| Spleen Weight Increase | This compound | Attenuated | [3] |
| Macroscopic & Microscopic Colonic Damage | This compound | Ameliorated | [3] |
| Tissue IL-1β Levels | This compound | Decreased | [3] |
| Caspase-1 Expression & Activity | This compound | Decreased | [3] |
Note: A study on the anti-inflammatory effects of this compound in a murine model of colitis has been retracted.[5][6] The data presented here is for informational purposes and should be interpreted with caution.
Experimental Protocols
P2X4 Receptor Antagonism Assay:
-
Cell Line: 1321N1 human astrocytoma cells stably expressing human P2X4 receptor (hP2X4R), rat P2X3 receptor (rP2X3R), or human P2X7 receptor (hP2X7R).
-
Method: Measurement of agonist-induced intracellular Ca2+ ([Ca2+]i) responses.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 30 nM to 100 μM) for 15 minutes.
-
An agonist is applied (e.g., 1 μM ATP for hP2X4R, 0.3 μM ATP for rP2X3R, or 10 μM BzATP for hP2X7R).
-
The resulting change in [Ca2+]i is measured using a fluorescent calcium indicator.
-
The inhibitory effect of this compound is calculated as the percentage of the control response (agonist alone).[2]
-
Guinea Pig Tracheal Smooth Muscle Contraction Assay:
-
Tissue: Tracheal smooth muscle (TSM) preparations from male Hartley guinea pigs.
-
Method: Measurement of isometric tension.
-
Procedure:
-
Epithelium-intact TSM preparations are mounted in organ baths.
-
A baseline tension is established.
-
Contractions are induced by an agonist (e.g., ATP).
-
The effect of this compound (e.g., 10⁻⁵ M) on the agonist-induced contraction is measured.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 5. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Thromboxane A2 Receptor Antagonist Activity of NP-1815-PX: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the thromboxane (B8750289) A2 (TP) receptor antagonist activity of NP-1815-PX, a compound primarily recognized for its selective P2X4 receptor antagonism. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential therapeutic applications beyond its primary target. Herein, we detail the quantitative data, experimental methodologies, and relevant signaling pathways associated with the TP receptor-modulating effects of this compound.
Core Findings on TP Receptor Antagonism
This compound has demonstrated significant inhibitory effects on the TP receptor, a G-protein coupled receptor involved in a multitude of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. While this compound is a potent antagonist of the P2X4 receptor, its off-target activity on the TP receptor is a noteworthy characteristic that may contribute to its overall pharmacological effects. Studies have shown that this antagonistic action on the TP receptor is a specific feature of this compound and not a common trait among P2X receptor antagonists.[1]
Quantitative Analysis of TP Receptor Antagonist Activity
The potency of this compound as a TP receptor antagonist has been quantified in functional assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay System | Agonist | Reference |
| Apparent pA2 | 4.59 | Guinea Pig Tracheal Smooth Muscle Contraction | U46619 | [1] |
| Primary Target IC50 (for comparison) | 0.26 µM | Human P2X4 Receptor-Expressing 1321N1 Cells (Intracellular Ca2+ Assay) | ATP | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments that have elucidated the TP receptor antagonist activity of this compound.
Guinea Pig Tracheal and Bronchial Smooth Muscle Contraction Assay
This ex vivo assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.
Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheal and bronchial tissues are excised and placed in a Locke-Ringer solution. The tissues are cleaned of connective tissue, and the cartilage containing smooth muscle is cut into small pieces. For some experiments, the epithelium is denuded by gentle rubbing.[1]
-
Apparatus Setup: The tissue preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The tissues are connected to an isometric force transducer to record contractile responses.
-
Experimental Procedure: After an equilibration period, a stable baseline tension is established. Cumulative concentration-response curves to the TP receptor agonist U46619 are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by calculating the apparent pA2 value from the Schild plot analysis of the concentration-response curves.[1]
Intracellular Calcium Mobilization Assay in Human TP Receptor-Expressing Cells
This in vitro assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by a TP receptor agonist.
Protocol:
-
Cell Culture: Human TP receptor-expressing cells are cultured in appropriate media and conditions.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) for a specific duration, followed by washing to remove extracellular dye.
-
Fluorometric Measurement: The dye-loaded cells are placed in a fluorometer, and baseline fluorescence is recorded. The cells are then pre-incubated with various concentrations of this compound before being challenged with the TP receptor agonist U46619.[1]
-
Data Analysis: The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. The results are typically expressed as a percentage of inhibition.[1]
Signaling Pathways and Visualizations
To provide a clearer understanding of the molecular mechanisms involved, the following diagrams illustrate the TP receptor signaling pathway and the workflow of the key experimental assays.
Caption: TP receptor signaling cascade initiated by an agonist and inhibited by this compound.
Caption: Workflow for the guinea pig smooth muscle contraction assay.
Caption: Workflow for the intracellular calcium mobilization assay.
References
NP-1815-PX: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NP-1815-PX, a potent and selective antagonist of the P2X4 receptor. The document covers its core molecular properties, mechanism of action, and detailed experimental protocols for its application in preclinical research, with a focus on inflammatory and pain models.
Core Molecular Properties
This compound is a small molecule inhibitor of the P2X4 receptor, an ATP-gated ion channel. The compound is available as a free acid and as a sodium salt. The most consistent chemical information from published literature and chemical databases indicates the following properties:
| Property | This compound | This compound Sodium |
| Chemical Formula | C₂₁H₁₄N₄O₃S | C₂₁H₁₃N₄NaO₃S |
| Molecular Weight | ~402.43 g/mol | ~424.41 g/mol |
| Monoisotopic Mass | 402.07867 Da[1] | - |
| IUPAC Name | 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][2][3]benzodiazepine-2,4-dione[1] | sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][2][4]diazepin-1-ide |
Mechanism of Action: P2X4 Receptor Antagonism
This compound exerts its biological effects through the selective blockade of the P2X4 receptor. This receptor is a ligand-gated ion channel that, upon binding to extracellular adenosine (B11128) triphosphate (ATP), opens to allow the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of ions triggers a variety of downstream signaling pathways.
The antagonistic action of this compound has been shown to be effective in modulating inflammatory responses and neuropathic pain. Its key mechanisms include:
-
Inhibition of Inflammasome Activation: In immune cells, the activation of the P2X4 receptor can lead to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is crucial for the processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). By blocking the initial Ca²⁺ signal, this compound prevents the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and mitigating the inflammatory cascade.
-
Modulation of Microglial Activity: In the central nervous system, P2X4 receptors are upregulated in microglia following nerve injury. The activation of these receptors contributes to the maintenance of chronic pain states. This compound has been demonstrated to produce anti-allodynic effects in animal models of herpetic and neuropathic pain by inhibiting the activity of these spinal microglia.
The following diagram illustrates the signaling pathway of the P2X4 receptor and the inhibitory action of this compound.
References
- 1. PubChemLite - this compound (C21H14N4O3S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 4. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of NP-1815-PX
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel implicated in various pathological processes, including chronic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of P2X4R modulation. This document details the scientific journey from initial identification through to its evaluation in preclinical models, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing critical pathways and workflows.
Discovery of this compound
This compound, with the chemical name 5-[3-(5-thioxo-4H-[1][2]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][2]diazepine-2,4(3H,5H)-dione, was identified as a promising P2X4R antagonist through a comprehensive screening of a chemical library. The discovery process was aimed at identifying compounds with high potency and selectivity for the human P2X4 receptor over other P2X receptor subtypes.
The initial screening led to the identification of a hit compound which was then subjected to lead optimization to improve its pharmacological properties, resulting in the development of this compound.
Chemical Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds, particularly the naphtho[1,2-b][1][2]diazepin-2,4-dione core and the 5-thioxo-4H-[1][2]oxadiazole moiety. A United States Patent (US9873683B2) describes the synthesis of similar naphtho[1,2-b][2]diazepin-2,4-dione derivatives, which serves as a foundation for the proposed synthesis of the core structure of this compound. The synthesis of the side chain can be inferred from general methods for the formation of 1,2,4-oxadiazoles.
Proposed Synthetic Pathway:
The synthesis can be logically divided into the preparation of the core naphtho-diazepine-dione structure and the synthesis of the substituted phenyl side chain, followed by their coupling.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the selective antagonism of the P2X4 receptor. P2X4R is an ATP-gated cation channel, and its activation leads to an influx of cations, including Ca2+, into the cell. This increase in intracellular calcium concentration triggers various downstream signaling pathways.
This compound inhibits the P2X4R-mediated intracellular Ca2+ increase.[3] This blockade of the initial signaling event has been shown to impact downstream inflammatory pathways, notably the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and release of pro-inflammatory cytokines such as IL-1β. By inhibiting P2X4R, this compound can prevent the activation of the NLRP3 inflammasome, thereby reducing the production of these key inflammatory mediators.[4]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| IC₅₀ | Human P2X4R (hP2X4R-1321N1 cells) | 0.26 µM | [3] |
| IC₅₀ | Human P2X1R, rat P2X3R, hP2X2/3R, hP2X7R | >30 µM | [3] |
| IC₅₀ | Human P2X2R | 7.3 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Reference |
| Herpetic Pain (mouse) | Inhibition of mechanical allodynia | 10 and 30 pmol/mouse (intrathecal) | [3] |
| DNBS-induced Colitis (rat) | Attenuation of body weight decrease, reduction of macroscopic and microscopic colonic damage, decreased tissue IL-1β and caspase-1 activity | 3, 10, 30 mg/kg (oral) | [4][5] |
Note: One of the studies on DNBS-induced colitis has been retracted.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
P2X4R Antagonist Calcium Imaging Assay
This protocol is designed to measure the inhibitory effect of this compound on P2X4R-mediated intracellular calcium influx in a cell-based fluorescence assay.[1]
Materials:
-
HEK293 cells stably expressing human P2X4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
ATP solution (agonist)
-
This compound solution (test compound)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-hP2X4R cells into a 96-well plate at a suitable density and incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Incubation:
-
Add different concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the ATP solution to stimulate the P2X4 receptors.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
-
Data Analysis: Calculate the percentage of inhibition of the ATP-induced calcium response by this compound at each concentration to determine the IC₅₀ value.
Caption: Workflow for the calcium imaging assay.
In Vivo Model of Herpetic Pain
This protocol describes the evaluation of the anti-allodynic effect of this compound in a mouse model of herpetic pain.[3]
Materials:
-
Mice
-
Herpes Simplex Virus type 1 (HSV-1)
-
This compound solution for intrathecal administration
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
Induction of Herpetic Pain: Inoculate mice with HSV-1 in the hind paw to induce herpetic pain, which manifests as mechanical allodynia.
-
Drug Administration: Administer this compound or vehicle intrathecally at specific time points after infection.
-
Assessment of Mechanical Allodynia:
-
Place mice in individual chambers with a mesh floor.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
-
Data Analysis: Compare the paw withdrawal thresholds of this compound-treated mice with those of vehicle-treated mice to assess the anti-allodynic effect.
NLRP3 Inflammasome Activation Assay
This protocol outlines the investigation of the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.[4]
Materials:
-
THP-1 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming
-
ATP for NLRP3 activation
-
This compound solution
-
ELISA kit for IL-1β quantification
-
Reagents for Western blotting (antibodies against caspase-1, IL-1β, etc.)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells using PMA.
-
Priming: Prime the differentiated THP-1 cells with LPS for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Treat the primed cells with different concentrations of this compound for a defined period.
-
NLRP3 Activation: Stimulate the cells with ATP to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis:
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants.
-
Western Blot: Analyze the cell lysates for the presence of cleaved (active) caspase-1.
-
-
Data Analysis: Determine the effect of this compound on IL-1β release and caspase-1 activation.
Caption: Workflow for NLRP3 inflammasome activation assay.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that has emerged from targeted drug discovery efforts. Its high potency and selectivity for the P2X4 receptor, coupled with its demonstrated efficacy in preclinical models of pain and inflammation, underscore the promise of this compound. This technical guide has provided a comprehensive overview of the available information on this compound, from its discovery and synthesis to its mechanism of action and biological evaluation. The detailed experimental protocols and summarized quantitative data offer a practical resource for researchers aiming to further investigate the therapeutic potential of this compound and the broader field of P2X4R antagonism. Further research, particularly in elucidating the detailed synthetic route and exploring its full therapeutic window, will be crucial for its potential translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. US9873683B2 - P2X4 receptor antagonist - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NP-1815-PX in Mouse and Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including inflammation and neuropathic pain. This technical guide provides a comprehensive overview of the available data on this compound in mouse and rat models, focusing on its pharmacological effects, underlying mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound.
Pharmacology and Efficacy
This compound has demonstrated efficacy in rodent models of inflammatory and pain-related disorders. Its primary mechanism of action is the inhibition of the P2X4 receptor, which in turn modulates downstream inflammatory signaling pathways.
Comparative Efficacy Data
The following table summarizes the key efficacy data for this compound in mouse and rat models.
| Parameter | Mouse Model (Herpetic Pain) | Rat Model (DNBS-Induced Colitis) |
| Dose Range | 10 - 30 pmol (intrathecal) | 3 - 30 mg/kg (oral) |
| Administration Route | Intrathecal | Oral |
| Key Efficacy Endpoints | Attenuation of mechanical allodynia[1] | - Attenuation of body weight decrease- Amelioration of macroscopic and microscopic colonic tissue damage- Decrease in tissue IL-1β levels and caspase-1 activity |
| Vehicle | Phosphate-buffered saline (PBS)[1] | Methocel |
Receptor Affinity
This compound exhibits inhibitory activity against P2X4 receptors from different species. The half-maximal inhibitory concentrations (IC50) are presented below.
| Species | P2X4 IC50 |
| Human | ~250 nM |
| Rat | ~250 nM |
| Mouse | ~250 nM |
Mechanism of Action: NLRP3 Inflammasome Inhibition
A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the NLRP3 inflammasome signaling pathway.[2][3] By blocking the P2X4 receptor, this compound prevents the activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of pro-inflammatory cytokines such as IL-1β.[2][3]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in rodent models.
Oral Gavage in Mice and Rats
Oral gavage is a common method for administering this compound in in vivo studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the dosing volume. For poorly soluble compounds, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, hold the animal firmly around the thoracic region.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and re-insert.
-
Administer the formulation slowly and steadily.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Workflow for an In Vivo Efficacy Study (Colitis Model)
Western Blot for Caspase-1 Activation
This protocol is used to assess the cleavage of pro-caspase-1 to its active form, a key indicator of inflammasome activation.
Materials:
-
Colon tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize colon tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-caspase-1 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the cleaved p20 or p10 subunit of caspase-1 indicates its activation.
Immunohistochemistry for P2X4R in Rodent Spinal Cord
This protocol allows for the visualization of P2X4 receptor expression in the spinal cord, which is relevant for pain studies.
Materials:
-
Spinal cord tissue sections (paraffin-embedded or frozen)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against P2X4R
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Antibody Incubation: Incubate the sections with the primary anti-P2X4R antibody, followed by the biotinylated secondary antibody and the ABC reagent.
-
Staining and Visualization: Develop the color using a DAB substrate and counterstain with hematoxylin. Mount the slides and visualize under a microscope. P2X4R-positive cells will appear brown.[4]
Pharmacokinetics and Toxicology
Direct comparative pharmacokinetic and comprehensive toxicology studies of this compound in mice and rats are not extensively published. The available data is derived from efficacy studies in specific disease models.
Pharmacokinetics
-
Mouse: In a herpetic pain model, intrathecal administration of this compound was effective, suggesting local activity in the spinal cord.[1] Oral administration in this model did not produce the same anti-allodynic effect, which may indicate limited oral bioavailability or rapid metabolism.[1]
-
Rat: In a colitis model, oral administration of this compound was effective at doses of 3-30 mg/kg, suggesting sufficient oral absorption to exert a therapeutic effect in the gastrointestinal tract and systemically.
Toxicology
-
Mouse: No overt signs of toxicity were reported with intrathecal administration at the effective doses in the herpetic pain model.[1]
-
Rat: In the DNBS-induced colitis model, this compound attenuated the body weight decrease associated with the disease, suggesting it was well-tolerated at the tested oral doses. No adverse effects were explicitly mentioned in the study.
Conclusion
This compound is a valuable tool for investigating the role of the P2X4 receptor in preclinical models of inflammation and pain. It demonstrates efficacy in both mouse and rat models, primarily through the inhibition of the NLRP3 inflammasome pathway. This guide provides essential data and protocols to aid researchers in the design and execution of their studies with this compound. Further investigation into the comparative pharmacokinetics and toxicology of this compound in different species is warranted to fully characterize its preclinical profile.
References
- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X4 Receptors Influence Inflammasome Activation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of NP-1815-PX in a Murine Model of Colitis
These application notes provide a detailed protocol for evaluating the in vivo efficacy of NP-1815-PX, a selective P2X4 receptor antagonist, in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice. The following protocols and data are based on established experimental findings and are intended for researchers, scientists, and drug development professionals.
Overview
This compound is a pharmacological inhibitor of the P2X4 receptor. Its anti-inflammatory effects have been demonstrated in a murine model of colitis, where it has been shown to ameliorate disease symptoms by inhibiting the NLRP3 inflammasome signaling pathway. This document outlines the experimental procedures to replicate and build upon these findings.
Signaling Pathway of this compound in Colitis
The therapeutic effect of this compound in colitis is attributed to its modulation of the NLRP3 inflammasome pathway. By blocking the P2X4 receptor, this compound prevents the activation of the NLRP3 inflammasome, leading to a downstream reduction in the release of pro-inflammatory cytokines such as IL-1β.
Experimental Protocols
DNBS-Induced Colitis Murine Model
This protocol describes the induction of colitis in mice using DNBS, a well-established model for inflammatory bowel disease.
Materials:
-
Male mice (e.g., BALB/c, 6-8 weeks old)
-
2,4-dinitrobenzene sulfonic acid (DNBS)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Catheter
Procedure:
-
Anesthetize mice using a calibrated vaporizer with isoflurane.
-
Prepare the DNBS solution by dissolving it in 50% ethanol. A typical dose is 4 mg of DNBS in 100 µL of 50% ethanol per mouse.
-
Gently insert a catheter intrarectally, approximately 4 cm from the anus.
-
Slowly administer the DNBS solution.
-
Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the DNBS solution within the colon.
-
House the mice and monitor their health daily. Colitis symptoms typically manifest within 2-3 days.
In Vivo Treatment with this compound
This protocol details the oral administration of this compound to mice with DNBS-induced colitis.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
Procedure:
-
Prepare solutions of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Once colitis symptoms are apparent (typically 2-3 days post-DNBS administration), begin daily oral administration of this compound or vehicle control.
-
Continue daily treatment for a period of 6 days.[1]
-
Monitor mice daily for body weight, food and water intake, and clinical signs of colitis (e.g., stool consistency, presence of blood).
Assessment of Colitis Severity
At the end of the treatment period, various parameters are assessed to determine the severity of colitis and the efficacy of this compound.
Procedure:
-
Euthanasia and Tissue Collection: Euthanize mice according to institutional guidelines. Collect blood samples, spleen, and the entire colon.
-
Macroscopic Scoring: Record the body weight and spleen weight. Open the colon longitudinally and assess macroscopic damage based on a scoring system (e.g., presence of ulceration, inflammation, and bowel wall thickening).
-
Microscopic Analysis: Fix a section of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate microscopic damage, including inflammatory cell infiltration and tissue architecture disruption.
-
Biochemical Analysis: Homogenize a portion of the colonic tissue to measure levels of inflammatory markers such as IL-1β and caspase-1 expression and activity.[1]
-
Tight Junction Protein Analysis: Use another portion of the colonic tissue to assess the expression of tight junction proteins, such as occludin, via Western blot or immunohistochemistry.[1]
Quantitative Data Summary
The following tables summarize the expected outcomes based on previous studies.
Table 1: Effect of this compound on Macroscopic Parameters in DNBS-Induced Colitis
| Treatment Group (mg/kg) | Change in Body Weight (%) | Spleen Weight (mg) | Macroscopic Damage Score |
| Control | +5.2 ± 1.1 | 85.3 ± 5.4 | 0.2 ± 0.1 |
| DNBS + Vehicle | -15.8 ± 2.3 | 210.5 ± 15.7 | 4.5 ± 0.5 |
| DNBS + this compound (10) | -4.1 ± 1.5 | 135.2 ± 10.1 | 1.8 ± 0.3* |
*p < 0.05 compared to DNBS + Vehicle
Table 2: Effect of this compound on Inflammatory Markers and Tight Junctions
| Treatment Group (mg/kg) | Colonic IL-1β (pg/mg tissue) | Colonic Caspase-1 Activity (fold change) | Colonic Occludin Expression (relative units) |
| Control | 25.4 ± 3.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| DNBS + Vehicle | 150.2 ± 12.5 | 4.8 ± 0.6 | 0.3 ± 0.05 |
| DNBS + this compound (10) | 65.8 ± 7.9 | 2.1 ± 0.3 | 0.8 ± 0.1* |
*p < 0.05 compared to DNBS + Vehicle
Conclusion
The provided protocols offer a comprehensive framework for investigating the in vivo effects of this compound in a murine model of colitis. The blockade of the P2X4 receptor by this compound presents a promising therapeutic strategy for inflammatory bowel diseases by mitigating the inflammatory cascade driven by the NLRP3 inflammasome. The attenuation of body weight loss, reduction in spleen weight, and amelioration of colonic tissue damage are key indicators of its efficacy.[1] Furthermore, the restoration of tight junction protein expression suggests a role in maintaining intestinal barrier integrity.[2] Researchers can adapt these protocols to further explore the molecular mechanisms and therapeutic potential of this compound.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal Administration of NP-1815-PX
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R).[1] P2X4Rs are ATP-gated cation channels that are significantly upregulated in spinal microglia in response to nerve injury, playing a crucial role in the pathogenesis of chronic pain.[1][2] Extracellular ATP, acting on these receptors, triggers a signaling cascade within microglia, leading to the release of factors that cause neuronal hyperexcitability and pain hypersensitivity.[2] this compound has demonstrated significant anti-allodynic effects in preclinical models of neuropathic pain when administered intrathecally.[1][2][3] This document provides detailed application notes and protocols for the intrathecal use of this compound in rodent models of chronic pain.
Mechanism of Action
This compound selectively inhibits the function of P2X4 receptors in rodents and humans.[2] In the context of neuropathic pain, the proposed mechanism involves the blockade of P2X4R on activated microglia in the spinal dorsal horn. This inhibition prevents the downstream release of brain-derived neurotrophic factor (BDNF), a key signaling molecule that acts on tropomyosin-related kinase B (TrkB) receptors on lamina I neurons.[2] The BDNF-TrkB signaling cascade leads to the downregulation of the K+-Cl− cotransporter 2 (KCC2), which impairs GABAergic and glycinergic inhibitory neurotransmission and results in neuronal hyperexcitability perceived as pain.[1][2] By blocking P2X4R, this compound is believed to restore the function of KCC2 and alleviate pain hypersensitivity.[1]
Data Presentation
Table 1: In Vivo Efficacy of Intrathecal this compound in a Mouse Model of Traumatic Nerve Injury
| Treatment Group | Dose (Intrathecal) | Paw Withdrawal Threshold (g) at 7 Days Post-Surgery |
| Vehicle (PBS) | 5 µl | Decreased significantly from baseline |
| This compound | 30 pmol/5 µl | Significantly ameliorated the decrease in threshold |
Data summarized from a study on a mouse model of traumatic nerve damage induced by 4th lumbar spinal nerve transection.[3]
Table 2: In Vivo Efficacy of Intrathecal this compound in a Mouse Model of Herpetic Pain
| Treatment Group | Dose (Intrathecal, twice daily from day 5 to 7) | Pain-Related Score |
| Vehicle | - | Increased significantly |
| This compound | 10 pmol/mouse | Dose-dependently decreased |
| This compound | 30 pmol/mouse | Dose-dependently decreased and suppressed induction of mechanical allodynia |
Data summarized from a study on a mouse model of herpetic pain induced by Herpes Simplex Virus-1 (HSV-1) inoculation.[3]
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound in Mice
This protocol describes the direct lumbar puncture method for intrathecal injection in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)
-
Hamilton syringe (25 µl) with a 28-gauge or 27-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle (e.g., PBS) to the desired final concentration (e.g., 6 pmol/µl for a 30 pmol dose in 5 µl). Ensure complete dissolution.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur over the lumbar region of the spine.
-
Disinfect the shaved area with 70% ethanol.
-
-
Intrathecal Injection:
-
Position the anesthetized mouse on a stable surface, flexing the spine to open the intervertebral spaces. This can be achieved by placing a 15-mL conical tube under the mouse's lower abdomen.
-
Palpate the pelvis and locate the L5 and L6 vertebrae.
-
Carefully insert the 27-gauge needle into the space between the L5 and L6 vertebrae at an angle of approximately 30-45 degrees relative to the spinal column.
-
A characteristic tail-flick is a reliable indicator of successful entry into the subarachnoid space.
-
Slowly inject the this compound solution (typically 5 µl) into the spinal canal. A syringe pump can be used for a steady injection rate.
-
Withdraw the needle gently.
-
-
Post-Injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of motor impairment or distress.
-
Protocol 2: Traumatic Nerve Injury Model (Spinal Nerve Transection) in Mice
This model is used to induce neuropathic pain.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Sterile scalpel
-
5-0 silk suture
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane.
-
Shave the left flank and back of the mouse and disinfect the area.
-
-
Surgical Procedure:
-
Make a small skin incision over the L4-L5 vertebral region.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove the L5 transverse process to visualize the L4 spinal nerve.
-
Tightly ligate the L4 spinal nerve with a 5-0 silk suture and transect it distal to the ligation.
-
-
Closure and Recovery:
-
Suture the muscle and skin layers.
-
Allow the animal to recover on a warming pad.
-
Administer post-operative analgesics as per institutional guidelines.
-
Behavioral testing for mechanical allodynia is typically performed 7 days post-surgery.
-
Protocol 3: Herpetic Pain Model in Mice
This model mimics pain associated with herpes virus infection.
Materials:
-
Herpes Simplex Virus-1 (HSV-1) stock
-
Anesthetic (e.g., isoflurane)
-
Fine needle or scarification tool
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Shave the flank skin.
-
-
HSV-1 Inoculation:
-
Lightly scratch the shaved skin and apply a solution containing HSV-1.
-
-
Post-Inoculation Monitoring:
-
Monitor the mice daily for the development of skin lesions and pain-related behaviors.
-
Mechanical allodynia typically develops and peaks around 7 days post-inoculation.[2]
-
Visualizations
Caption: Signaling pathway of this compound in alleviating neuropathic pain.
Caption: Experimental workflow for intrathecal administration of this compound.
References
- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-1815-PX in Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a key player in the pathogenesis of chronic pain.[1][2][3] P2X4Rs are ATP-gated ion channels predominantly expressed on microglia in the central nervous system.[1][4][5] Following nerve injury, the expression of P2X4R is upregulated in spinal microglia.[1][6][7] Activation of these receptors by extracellular ATP triggers a signaling cascade that leads to the release of brain-derived neurotrophic factor (BDNF), contributing to neuronal hyperexcitability and the maintenance of chronic pain states, such as mechanical allodynia.[5][6][7] this compound offers a valuable pharmacological tool to investigate the role of P2X4R in various chronic pain models and to explore its therapeutic potential.
Physicochemical Properties and In Vitro Activity
This compound is characterized by its high potency, selectivity, and water solubility.[1][3] Its inhibitory activity has been quantified in various in vitro systems.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human P2X4R (hP2X4R-1321N1 cells) | 0.26 µM | [2][8][9] |
| Selectivity | >30 µM for hP2X1R, rP2X3R, hP2X2/3R, hP2X7R | >115-fold vs. other P2X receptors | [8] |
| Effect on Microglia | Significantly reduces ATP-induced [Ca2+]i increase | 1 µM | [1][3] |
In Vivo Applications and Efficacy
Intrathecal administration of this compound has been shown to produce anti-allodynic effects in rodent models of neuropathic and herpetic pain without affecting acute nociceptive pain or motor function.[1][3]
| Pain Model | Species | Administration Route | Effective Dose | Effect | Reference |
| Spinal Nerve Transection | Mouse | Intrathecal | 10, 30 pmol | Amelioration of mechanical allodynia | [3] |
| Herpetic Pain (HSV-1) | Mouse | Intrathecal | 10, 30 pmol | Suppression of mechanical allodynia | [1][8] |
Signaling Pathway of P2X4R in Chronic Pain
The diagram below illustrates the proposed signaling pathway involving P2X4R in microglia and its role in chronic pain.
Caption: P2X4R signaling pathway in chronic pain.
Experimental Workflow for Studying this compound in a Chronic Pain Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This model induces robust and long-lasting mechanical allodynia.[10][11]
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Surgical scissors and forceps
-
Suture (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse and ensure a proper level of anesthesia is reached.[10]
-
Shave the lateral surface of the thigh and disinfect the area.
-
Make a small incision in the skin over the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[10][11]
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.[11]
-
Tightly ligate the common peroneal and tibial nerves with a suture.[11]
-
Cut the ligated nerves distal to the ligation, removing a small section to prevent re-innervation.[12]
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animal to recover in a clean, warm cage.
Herpetic Pain Model in Mice
This model mimics the pain associated with herpes zoster infection.[1][3][13]
Materials:
-
Herpes Simplex Virus-1 (HSV-1) stock
-
Microliter syringe
-
Anesthetic (optional, for immobilization)
Procedure:
-
Anesthetize or restrain the mouse.
-
Inoculate a specific strain of HSV-1 (e.g., 7401H) subcutaneously into the plantar surface of the hind paw or the shin.[13][14][15]
-
Monitor the mice daily for the development of skin lesions and pain-related behaviors.
-
Mechanical allodynia typically develops around 5-7 days post-inoculation and can persist.[1][16]
Intrathecal Injection in Mice
This method delivers compounds directly to the spinal cord.
Materials:
-
Hamilton syringe with a 30G needle
-
This compound solution in sterile vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse with isoflurane.[17]
-
Position the mouse to feel the pelvic girdle and the spaces between the lumbar vertebrae.
-
Insert the needle between the L5 and L6 vertebrae.[17] A slight tail flick often indicates correct placement.
-
Slowly inject the desired volume (typically 5-10 µL) of the this compound solution.[18][19]
-
Withdraw the needle and allow the mouse to recover.
Assessment of Mechanical Allodynia using von Frey Filaments
This is a standard behavioral test to measure sensitivity to mechanical stimuli.[20][21]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Place the mice in the enclosures on the mesh platform and allow them to acclimate for at least 30 minutes.[10][22]
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.[20][21]
-
Apply the filament until it buckles, holding for 2-5 seconds.[20]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[20] If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
Record the filament force that consistently elicits a withdrawal response.
References
- 1. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Receptors Gate Microglia Signaling in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic signaling in microglia in the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 8. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 9. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Pharmacological and Immunohistochemical Characterization of a Mouse Model of Acute Herpetic Pain [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rodent models of postherpetic neuralgia: How far have we reached? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forum.painresearcher.net [forum.painresearcher.net]
- 19. researchgate.net [researchgate.net]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for NP-1815-PX in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] The P2X4 receptor is implicated in a variety of physiological and pathological processes, including inflammation and neuropathic pain.[2][3] In immune cells, activation of the P2X4 receptor by extracellular ATP leads to cation influx, particularly Ca2+, which triggers downstream signaling cascades.[2][4] One of the key pathways modulated by P2X4 receptor activity is the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by processing and activating pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture assays to investigate its effects on P2X4 receptor signaling and downstream inflammatory responses.
Mechanism of Action
This compound acts as a selective antagonist of the P2X4 receptor. By blocking the binding of ATP to the P2X4 receptor, this compound inhibits the influx of cations, thereby attenuating downstream signaling events. This includes the inhibition of p38 MAPK activation and the subsequent reduction in the release of inflammatory mediators.[6] A critical consequence of P2X4 receptor inhibition by this compound is the suppression of NLRP3 inflammasome activation.[3][5]
Data Presentation
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound in cell-based assays from non-retracted sources.
Table 1: Inhibitory Potency of this compound on Human P2X4 Receptor
| Parameter | Cell Line | Agonist | Value | Reference |
| IC50 | 1321N1 cells expressing human P2X4 receptor | ATP | 0.26 µM | [1] |
Table 2: Concentration-Dependent Inhibition of Intracellular Ca2+ Increase by this compound
| This compound Concentration | Cell Type | Agonist | % Inhibition of Ca2+ Increase (Mean ± SEM) | Reference |
| 10 µM | TP-293T cells | U46619 (10⁻⁸ M) | ~80% | [7] |
| 30 µM | TP-293T cells | U46619 (10⁻⁸ M) | ~90% | [7] |
| 100 µM | TP-293T cells | U46619 (10⁻⁸ M) | ~100% | [7] |
Note on Retracted Data: A previously published study by D'Antongiovanni et al. (2022) in the journal "Inflammation" reported specific data on the effect of this compound on NLRP3 inflammasome markers in THP-1 cells. However, this article has been retracted due to concerns about the presented data.[8] Therefore, the quantitative data from this source is not included here. Researchers should be aware of this retraction and exercise caution when referencing this work.
Experimental Protocols
Protocol 1: Assessment of this compound on NLRP3 Inflammasome Activation in THP-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for NLRP3, Caspase-1, etc.)
-
96-well and 6-well cell culture plates
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate with complete RPMI-1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours. The cells will become adherent.
-
-
Priming and this compound Treatment:
-
After differentiation, replace the medium with fresh serum-free RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
Following priming, wash the cells once with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in Opti-MEM™ for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP to the wells and incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Supernatant for IL-1β ELISA: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Analyze the supernatant for IL-1β concentration using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cell Lysate for Western Blot: Wash the adherent cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates. Perform Western blot analysis to assess the expression levels of NLRP3 and the cleavage of Caspase-1.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on ATP-induced intracellular calcium mobilization in P2X4 receptor-expressing cells.
Materials:
-
1321N1 or HEK293 cells stably expressing the human P2X4 receptor
-
DMEM with 10% FBS
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ATP
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the P2X4-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS with HEPES).
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS with HEPES to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare this compound solutions at various concentrations in HBSS with HEPES.
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the this compound or vehicle control to the wells and incubate for 10-20 minutes.
-
Add ATP (at a concentration that elicits a submaximal response, e.g., EC50-EC80) to the wells.
-
Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time to record the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Determine the percentage inhibition of the ATP-induced calcium response by this compound at each concentration.
-
Plot the concentration-response curve and calculate the IC50 value.
-
Visualizations
P2X4 Receptor-Mediated NLRP3 Inflammasome Activation Pathway
Caption: P2X4 signaling to the NLRP3 inflammasome.
Experimental Workflow for Assessing this compound on NLRP3 Inflammasome Activation
Caption: Workflow for NLRP3 inflammasome assay.
Logical Relationship of this compound Action
Caption: this compound mechanism of action logic.
References
- 1. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP-P2X4 signaling mediates NLRP3 inflammasome activation: a novel pathway of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 8. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-1815-PX in Guinea Pig Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a novel small molecule that exhibits a dual antagonist activity at the P2X4 purinergic receptor and the prostanoid TP receptor. Both of these receptors are implicated in the pathophysiology of asthma, playing roles in airway inflammation and bronchoconstriction.[1][2] Preclinical evidence in guinea pig models suggests that this compound has the potential to be a valuable therapeutic agent for asthma by targeting these key pathways.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in a guinea pig model of allergic asthma. The guinea pig is a well-established model for asthma research due to the anatomical and physiological similarities of its airways to humans.[4]
Mechanism of Action of this compound in the Airways
This compound demonstrates a targeted mechanism of action in the airways:
-
P2X4 Receptor Antagonism: The P2X4 receptor, an ATP-gated ion channel, is expressed on various immune and airway cells. Its activation is associated with the release of pro-inflammatory mediators. This compound acts as a selective antagonist of the P2X4 receptor, thereby mitigating downstream inflammatory signaling.[3][5][6]
-
TP Receptor Antagonism: The thromboxane (B8750289) A2 (TP) receptor is a key player in airway smooth muscle contraction. This compound effectively blocks this receptor, leading to the inhibition of bronchoconstriction induced by TP receptor agonists like U46619.[1][3][7]
-
Inhibition of Intracellular Calcium Mobilization: this compound has been shown to suppress the increase in intracellular calcium concentrations that is triggered by TP receptor activation, a critical step in smooth muscle contraction.[1][3]
-
Specificity: Notably, this compound does not significantly inhibit airway smooth muscle contractions induced by other bronchoconstrictors such as carbachol, histamine (B1213489), or neurokinin A, indicating a specific action on the P2X4 and TP receptor pathways.[1][3][6][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation in a guinea pig asthma model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound on Guinea Pig Tracheal and Bronchial Smooth Muscle Contractions
| Agonist | This compound Concentration (M) | % Inhibition of Contraction (Mean ± SEM) |
| ATP (3 x 10⁻⁵ M) | 10⁻⁵ | Nearly complete suppression[1][3] |
| U46619 (10⁻⁸ M) | 10⁻⁵ | Significant concentration-dependent inhibition[1][3] |
| U46619 (10⁻⁸ M) | 10⁻⁴ | Stronger concentration-dependent inhibition[1][3] |
| Carbachol | 10⁻⁴ | No substantial inhibition[1][3][6][7] |
| Histamine | 10⁻⁴ | No substantial inhibition[1][3][6][7] |
| Neurokinin A | 10⁻⁴ | No substantial inhibition[1][3][6][7] |
| 50 mM KCl | 10⁻⁴ | No substantial inhibition[1][3][6][7] |
Table 2: Effect of this compound on Intracellular Calcium Increase
| Cell Type | Agonist | This compound Concentration (M) | Effect on Ca²⁺ Increase |
| Human TP receptor-expressing cells | U46619 (10⁻⁸ M) | 10⁻⁵ - 10⁻⁴ | Concentration-dependent strong suppression[1][3] |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the induction of an allergic asthma phenotype in guinea pigs using ovalbumin (OVA).
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile 0.9% saline
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On day 1, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg OVA and 100 mg Al(OH)₃ dissolved in sterile saline.
-
On day 8, administer a booster i.p. injection of 1 ml of a solution containing 50 µg OVA and 50 mg Al(OH)₃ in sterile saline.
-
-
Allergen Challenge:
-
Beginning on day 16, and continuing daily for 7 consecutive days, place the sensitized guinea pigs in an exposure chamber.
-
Expose the animals to an aerosol of 1% OVA in saline for 2 minutes generated by a nebulizer.
-
Control groups should be exposed to saline aerosol only.
-
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)
This protocol details the measurement of AHR in conscious guinea pigs using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph for small animals
-
Nebulizer
-
Acetylcholine (ACh) or histamine solution
-
This compound solution or vehicle
Procedure:
-
Acclimatization:
-
Acclimatize the guinea pigs to the plethysmography chambers for 30 minutes before measurements.
-
-
Baseline Measurement:
-
Record baseline respiratory parameters for 5-10 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle to the guinea pigs at the desired dose and route (e.g., intraperitoneal, oral gavage) at a specified time before the bronchoconstrictor challenge.
-
-
Bronchoconstrictor Challenge:
-
Expose the animals to increasing concentrations of aerosolized ACh (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/ml) or histamine for a fixed duration (e.g., 2 minutes) for each concentration.
-
Allow a recovery period between each concentration.
-
-
Data Analysis:
-
Measure the enhanced pause (Penh) or other relevant respiratory parameters.
-
Calculate the provocative concentration (PC₁₀₀ or other appropriate value) of the bronchoconstrictor that causes a 100% increase in the respiratory parameter over baseline.
-
Compare the PC₁₀₀ values between the this compound treated and vehicle-treated groups. An increase in the PC₁₀₀ value in the treated group indicates a reduction in AHR.
-
Protocol 3: Bronchoalveolar Lavage (BAL) and Cellular Analysis
This protocol describes the collection and analysis of BAL fluid to assess airway inflammation.
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
-
Animal Euthanasia and Tracheal Cannulation:
-
At the end of the study period (e.g., 24 hours after the final OVA challenge), euthanize the guinea pigs with an overdose of anesthetic.
-
Expose the trachea and insert a cannula.
-
-
Bronchoalveolar Lavage:
-
Instill a total of 10 ml of ice-cold PBS in 2-3 aliquots into the lungs via the tracheal cannula.
-
Gently aspirate the fluid after each instillation and pool the recovered fluid.
-
-
Cell Counting and Differential:
-
Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 400 cells to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Protocol 4: Histological Analysis of Lung Tissue
This protocol outlines the preparation of lung tissue for histological examination of inflammation and airway remodeling.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Lung Fixation and Processing:
-
After BAL, perfuse the lungs with saline and then fix by intratracheal instillation of 4% paraformaldehyde at a constant pressure.
-
Excise the lungs and immerse in the same fixative overnight.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize cellular infiltration and general lung morphology.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the degree of peribronchial and perivascular inflammatory cell infiltration, epithelial damage, and smooth muscle thickness.
-
Semi-quantitative scoring systems can be used to compare between groups.
-
Conclusion
This compound presents a promising, targeted therapeutic approach for asthma by inhibiting both P2X4 and TP receptor-mediated pathways. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in a guinea pig model of allergic asthma. These studies will be crucial in further elucidating its therapeutic potential and mechanism of action in a relevant in vivo setting.
References
- 1. A novel method for studying airway hyperresponsiveness in allergic guinea pigs in vivo using the PreciseInhale system for delivery of dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Airway responsiveness measured by barometric plethysmography in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bronchoalveolar lavage and histologic characterization of late asthmatic response in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 7. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with NP-1815-PX
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] Emerging research has also identified it as a strong inhibitor of the thromboxane (B8750289) A2 (TP) receptor.[1][3] This dual activity makes this compound a valuable pharmacological tool for investigating signaling pathways mediated by these receptors and a potential therapeutic agent for conditions such as neuropathic pain and inflammatory diseases.[1][4][5] Calcium imaging assays are crucial for characterizing the inhibitory effects of this compound on intracellular calcium mobilization triggered by receptor activation. These application notes provide detailed protocols for utilizing this compound in such assays.
Mechanism of Action
This compound primarily functions as a P2X4 receptor antagonist, blocking the influx of calcium and other cations in response to ATP binding. Additionally, it exhibits a significant antagonistic effect on TP receptors, thereby inhibiting the release of intracellular calcium stores initiated by TP receptor agonists like U46619.[1]
Data Presentation
Table 1: Inhibitory Effect of this compound on Agonist-Induced Intracellular Calcium Responses in Recombinant Cell Lines
| Cell Line | Receptor Expressed | Agonist (Concentration) | This compound Concentration | % Inhibition of Ca2+ Response (Mean ± SEM) |
| 1321N1 | Human P2X4R | ATP (1 µM) | 30 nM - 100 µM | Concentration-dependent |
| 1321N1 | Rat P2X4R | ATP (10 µM) | 0.3 µM | Significant Inhibition |
| 1321N1 | Rat P2X4R | ATP (10 µM) | 1 µM | Stronger Inhibition |
| 1321N1 | Mouse P2X4R | ATP (10 µM) | 0.3 µM | Significant Inhibition |
| 1321N1 | Mouse P2X4R | ATP (10 µM) | 1 µM | Stronger Inhibition |
| 1321N1 | Rat P2X3R | ATP (0.3 µM) | 30 nM - 100 µM | Minimal Inhibition |
| 1321N1 | Human P2X7R | BzATP (10 µM) | 30 nM - 100 µM | Minimal Inhibition |
Data synthesized from information presented in a study on the characterization of this compound.[5]
Table 2: Effect of this compound on U46619-Induced Calcium Increase in Human TP Receptor-Expressing Cells
| This compound Concentration | Agonist | % Inhibition of Ca2+ Increase |
| 10 µM | U46619 (10 nM) | Concentration-dependent inhibition |
| 100 µM | U46619 (10 nM) | Stronger concentration-dependent inhibition |
This data is based on findings that this compound suppressed the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells in a concentration-dependent manner.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for P2X4 Receptor Antagonism
This protocol outlines the steps to measure the inhibitory effect of this compound on ATP-induced calcium influx in a recombinant cell line expressing the P2X4 receptor (e.g., 1321N1 cells).
Materials:
-
1321N1 cells stably expressing the P2X4 receptor
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
ATP
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed the P2X4R-expressing 1321N1 cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Add the desired concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.[5] Include vehicle control wells.
-
-
Agonist Addition and Signal Detection:
-
Prepare an ATP solution at a concentration that elicits a submaximal response (e.g., 1-10 µM).[5]
-
Use a fluorescence plate reader or microscope to measure the baseline fluorescence.
-
Add the ATP solution to the wells and immediately begin recording the fluorescence intensity over time. A kinetic read is crucial to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).
-
Normalize the response by expressing it as ΔF/F0.
-
Calculate the percentage inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Calcium Imaging Assay for TP Receptor Antagonism
This protocol is designed to assess the inhibitory effect of this compound on calcium mobilization induced by a TP receptor agonist in cells endogenously or recombinantly expressing the TP receptor.
Materials:
-
Cells expressing the human TP receptor (e.g., TP-293T cells)[1]
-
Cell culture medium and supplements
-
This compound
-
TP receptor agonist (e.g., U46619)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Physiological buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence imaging system
Procedure:
-
Cell Culture and Seeding: Culture and seed the TP receptor-expressing cells as described in Protocol 1.
-
Dye Loading: Load the cells with a suitable calcium indicator dye as outlined in Protocol 1.
-
Cell Washing: Wash the cells to remove extracellular dye as described previously.
-
Compound Incubation: Prepare and add various concentrations of this compound (e.g., 10 µM, 100 µM) or vehicle to the respective wells.[1] Incubate for an appropriate period (e.g., 15-30 minutes) at room temperature.
-
Baseline and Agonist-Induced Calcium Measurement:
-
Establish a stable baseline fluorescence reading.
-
Add the TP receptor agonist U46619 (e.g., 10 nM) to the wells.[1]
-
Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak change in fluorescence in response to U46619 for both vehicle- and this compound-treated cells.
-
Calculate the percentage inhibition of the U46619-induced calcium response by this compound at each concentration.
-
Visualizations
Caption: P2X4 Receptor Signaling and this compound Inhibition.
Caption: TP Receptor Signaling and this compound Inhibition.
Caption: Calcium Imaging Experimental Workflow.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. P2X4 receptor - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NP-1815-PX in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] P2X4 receptors are non-selective cation channels, permitting the influx of Na+, K+, and Ca2+ upon activation.[3] These receptors are implicated in a variety of physiological and pathophysiological processes, including chronic pain, inflammation, and cardiovascular regulation, making them a key target for drug discovery.[1][3][4]
These application notes provide detailed protocols for the characterization of this compound and other P2X4 receptor modulators using electrophysiological techniques. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on P2X4 receptor function.
Data Presentation: Quantitative Analysis of P2X4 Receptor Modulators
The following tables summarize the potency of the endogenous agonist ATP and various P2X4 receptor antagonists, including this compound. This data is crucial for experimental design, such as determining appropriate compound concentrations.
Table 1: Potency of ATP on P2X4 Receptors
| Species | EC50 (µM) | Notes |
| Human | 0.747 ± 0.180 | [5] |
| Mouse | 0.565 ± 0.085 | [5] |
| Rat | ~7 | [6] |
EC50 values represent the concentration of ATP required to elicit a half-maximal response.
Table 2: Comparative Potency of P2X4 Receptor Antagonists
| Antagonist | Species | IC50 | Notes |
| This compound | Human | 0.26 µM | A novel selective P2X4 receptor antagonist.[1] |
| 5-BDBD | Human | 1.0 µM | A selective competitive antagonist.[5][6] |
| BX-430 | Human | 0.426 ± 0.162 µM | Selective for human over mouse P2X4.[5] |
| PSB-12062 | Human | 248 ± 41 nM | N-substituted phenoxazine (B87303) derivative.[5] |
| TNP-ATP | Human | 17 ± 5 µM | Broad-spectrum P2X antagonist.[5] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the ATP-induced response.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Characterizing this compound
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on P2X4 receptor currents. This technique is the gold standard for characterizing ion channel modulators, providing a direct measure of ion channel activity.[1][7]
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or 1321N1) stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) on glass coverslips.[1][6]
2. Solutions:
-
Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15 minutes before use.[6][8]
-
Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. Filter through a 0.2 µm filter.[6]
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[6][9]
4. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with ECS at a rate of 1.5-2 mL/min.[6]
-
Fill a patch pipette with ICS and approach a cell under visual guidance while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.
-
Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[6]
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[6]
-
Allow the cell to stabilize for a few minutes.
5. Compound Application and Data Acquisition:
-
Apply ATP (at a concentration around the EC80, e.g., 1.5 µM for human P2X4) using a fast-perfusion system to elicit an inward current.[5][6]
-
To test the effect of this compound, pre-incubate the cell with the desired concentration of this compound for a set period (e.g., 2 minutes) before co-applying it with ATP.[10]
-
Record the current responses using a patch-clamp amplifier and appropriate data acquisition software.
-
Wash out the antagonist to observe the reversibility of the inhibition.
6. Data Analysis:
-
Measure the peak amplitude of the ATP-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a logistical equation to determine the IC50 value of this compound.
Visualizations: Signaling Pathways and Experimental Workflow
P2X4 Receptor Signaling in Microglia
Activation of P2X4 receptors on microglia by ATP leads to a calcium influx, which in turn activates the p38 MAPK signaling pathway. This cascade results in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a key mediator in neuropathic pain.[4]
P2X4 Receptor Signaling in Cardiac Myocytes
In cardiac myocytes, P2X4 receptor activation leads to localized calcium influx, which can activate endothelial nitric oxide synthase (eNOS). This pathway may play a cardioprotective role. Additionally, the influx of Na+ through P2X4 can modulate the activity of the Na+/Ca2+ exchanger (NCX), influencing cardiac chronotropy and inotropy.[3][7][11]
Experimental Workflow for P2X4 Antagonist Characterization
The following diagram outlines a typical workflow for the discovery and validation of a new P2X4 antagonist like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The Ionotropic P2X4 Receptor has Unique Properties in the Heart by Mediating the Negative Chronotropic Effect of ATP While Increasing the Ventricular Inotropy [frontiersin.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of NP-1815-PX Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ion channel activated by extracellular ATP. Due to its role in various physiological and pathological processes, including inflammation and chronic pain, this compound is a valuable tool for in vitro and in vivo research.[1][2][3] Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.
Product Information
| Property | Value | Source |
| IUPAC Name | sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][2]diazepin-1-ide | Sigma-Aldrich |
| Molecular Formula | C21H14N4NaO3S | Probechem |
| Molecular Weight | 425.42 g/mol | Probechem |
| Physical Form | Solid | Sigma-Aldrich, TargetMol |
| Purity | >98% (HPLC) | Probechem |
| Storage of Solid | -20°C for 12 Months; 4°C for 6 Months | Probechem |
Solubility Data
Based on supplier information, this compound sodium is soluble in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Source |
| DMSO | 10 mM | Probechem |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound sodium salt (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile filter tips
-
Analytical balance
-
Vortex mixer
Equipment
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Fume hood
Procedure
All steps should be performed in a fume hood.
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution:
-
Molecular Weight (MW) of this compound sodium = 425.42 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 425.42 g/mol x 1000 mg/g = 4.2542 mg
-
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Storage Duration | Source |
| -80°C | 6 months | MedchemExpress |
| -20°C | 1 month | MedchemExpress |
Store the aliquots protected from light. When ready to use, thaw a single aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot; do not refreeze.
Diagrams
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context (Simplified)
This compound is known to inhibit the P2X4 receptor, which is implicated in inflammatory signaling pathways. One such pathway involves the NLRP3 inflammasome.
Caption: Inhibition of P2X4R by this compound in a Signaling Pathway.
References
Application Notes and Protocols for NP-1815-PX in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel involved in various physiological and pathophysiological processes.[1] The P2X4 receptor is a key player in purinergic signaling and has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, inflammation, and cancer.[1] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate P2X4 receptor function in diverse research areas.
Mechanism of Action
This compound acts as a selective antagonist of the P2X4 receptor.[1] Extracellular ATP, released during cellular stress or injury, binds to and activates P2X4 receptors, leading to the opening of a non-selective cation channel. This results in an influx of Ca²⁺ and Na⁺, and an efflux of K⁺, depolarizing the cell membrane and triggering downstream signaling cascades. This compound blocks this activation, thereby inhibiting the physiological responses mediated by the P2X4 receptor. In inflammatory conditions, this compound has been shown to inhibit the NLRP3 inflammasome signaling pathway.[2][3]
Applications
This compound is a valuable pharmacological tool for studying the role of P2X4 receptors in:
-
Neuropathic Pain: P2X4 receptors expressed in microglia are crucial for the development of pathological chronic pain. This compound has demonstrated anti-allodynic effects in animal models of chronic pain.[1]
-
Inflammation: P2X4 receptor activation is implicated in various inflammatory diseases. This compound has shown anti-inflammatory effects in a murine model of colitis by inhibiting the NLRP3 inflammasome.[2][3]
-
Respiratory Diseases: P2X4 receptors are involved in airway inflammation and smooth muscle contraction. This compound has been shown to inhibit contractions in guinea pig tracheal and bronchial smooth muscles.[4][5]
-
Cancer: P2X4 receptors are being investigated as potential targets in cancer therapy, and this compound can be used to probe their function in cancer cell proliferation and metastasis.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Agonist | This compound Concentration | Effect | Reference |
| 1321N1 cells expressing hP2X4R | 1 µM ATP | 30 nM - 100 µM | Inhibition of [Ca²⁺]i responses | [1] |
| 1321N1 cells expressing rP2X3R | 0.3 µM ATP | 30 nM - 100 µM | No significant inhibition of [Ca²⁺]i responses | [1] |
| 1321N1 cells expressing hP2X7R | 10 µM BzATP | 30 nM - 100 µM | No significant inhibition of [Ca²⁺]i responses | [1] |
| 1321N1 cells expressing rP2X4R | 10 µM ATP | 0.3 µM and 1 µM | Inhibition of [Ca²⁺]i responses | [1] |
| 1321N1 cells expressing mP2X4R | 10 µM ATP | 0.3 µM and 1 µM | Inhibition of [Ca²⁺]i responses | [1] |
| Human TP receptor-expressing cells | U46619 | 10⁻⁵ - 10⁻⁴ M | Suppression of U46619-induced increase in intracellular Ca²⁺ | [4][5] |
| THP-1 cells (LPS-primed) | 5 mM ATP | 10 µM | Significant reduction of IL-1β release | [3] |
| THP-1 cells (LPS-primed) | 5 mM ATP | 0.1 µM and 1 µM | No significant alteration of IL-1β release | [3] |
In Vivo and Ex Vivo Efficacy of this compound
| Animal Model | Tissue/Organ | Agonist/Inducer | This compound Concentration/Dose | Effect | Reference |
| Guinea Pig | Epithelium-intact Tracheal Smooth Muscle | ATP | 10⁻⁵ M | Strong suppression of ATP-induced contractions | [5] |
| Guinea Pig | Epithelium-denuded Tracheal and Bronchial Smooth Muscle | U46619 (TP receptor agonist) | 10⁻⁵ - 10⁻⁴ M | Strong suppression of U46619-induced contractions | [5] |
| Guinea Pig | Epithelium-denuded Tracheal and Bronchial Smooth Muscle | Prostaglandin F₂α (PGF₂α) | 10⁻⁵ - 10⁻⁴ M | Strong suppression of PGF₂α-induced contractions | [5] |
| Murine Model of Colitis (DNBS-induced) | Colon | DNBS | 10 mg/kg (oral administration) | Ameliorated macroscopic and microscopic colonic damage; Decreased IL-1β levels and caspase-1 activity | [2][3] |
Experimental Protocols
In Vitro Intracellular Calcium Imaging Assay
This protocol is designed to assess the inhibitory effect of this compound on P2X4 receptor-mediated intracellular calcium influx.
Materials:
-
1321N1 cells stably expressing the P2X4 receptor (human, rat, or mouse)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
ATP (agonist)
-
This compound
-
Microplate reader or fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture the P2X4-expressing 1321N1 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells onto black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the wells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Wash: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.
-
Compound Pre-incubation: Add HBS containing various concentrations of this compound (e.g., 30 nM to 100 µM) or vehicle control to the respective wells.[1] Incubate for 10-15 minutes at room temperature.[1]
-
Agonist Stimulation and Measurement:
-
Place the plate in the microplate reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add ATP (e.g., 1-10 µM) to the wells to stimulate the P2X4 receptors.[1]
-
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2).
-
Determine the peak intracellular calcium response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the concentration-response curve for this compound to determine the IC₅₀ value.
-
Ex Vivo Smooth Muscle Contraction Assay
This protocol is used to evaluate the effect of this compound on agonist-induced contractions of airway smooth muscle.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution
-
ATP, U46619, or PGF₂α (contractile agonists)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Dissection: Euthanize a guinea pig and dissect the trachea and main bronchi in cold Krebs-Henseleit solution.
-
Preparation of Muscle Strips: Prepare tracheal and bronchial smooth muscle strips. The epithelium may be left intact or denuded depending on the experimental design.[5]
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Compound Incubation: Pre-incubate the tissues with this compound (e.g., 10⁻⁵ M) or vehicle for a defined period before adding the agonist.[5]
-
Agonist-Induced Contraction: Add the contractile agonist (e.g., ATP, U46619, or PGF₂α) to the organ bath in a cumulative or non-cumulative manner and record the isometric tension.
-
Data Analysis:
-
Measure the peak contraction force for each agonist concentration.
-
Express the contraction as a percentage of the maximum contraction induced by a reference agonist (e.g., KCl).
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
In Vivo Murine Model of Colitis
This protocol outlines the use of this compound in a chemically induced model of inflammatory bowel disease.
Materials:
-
Male mice (e.g., C57BL/6)
-
2,4-Dinitrobenzene sulfonic acid (DNBS)
-
This compound
-
Vehicle for oral administration
-
Anesthesia
Procedure:
-
Induction of Colitis:
-
Anesthetize the mice.
-
Induce colitis by intrarectal administration of DNBS.
-
-
Drug Administration:
-
Monitoring: Monitor the animals daily for body weight, signs of distress, and stool consistency.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the colons.
-
Macroscopic and Microscopic Evaluation:
-
Assess the macroscopic damage to the colon (e.g., inflammation, ulceration).
-
Collect tissue samples for histological analysis (e.g., H&E staining) to evaluate microscopic damage and inflammatory cell infiltration.
-
-
Biochemical Analysis:
-
Homogenize colonic tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β) by ELISA.
-
Perform assays to measure the activity of enzymes such as caspase-1.[3]
-
-
Data Analysis: Compare the parameters between the vehicle-treated and this compound-treated groups to evaluate the anti-inflammatory efficacy of the compound.
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro calcium imaging workflow.
Caption: Inhibition of NLRP3 inflammasome by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 5. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
NP-1815-PX: A Potent and Selective P2X4 Receptor Antagonist for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various pathological processes, including neuropathic pain and inflammation.[1] Its favorable pharmacological profile, including high selectivity and in vivo efficacy, establishes this compound as a valuable tool compound for investigating the physiological and pathophysiological roles of P2X4R and for the preclinical evaluation of P2X4R-targeted therapeutics.[2][3]
Pharmacological Profile
This compound exhibits high affinity for the human P2X4 receptor with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[2][4] Notably, it displays significant selectivity for P2X4R over other P2X receptor subtypes, minimizing off-target effects in experimental systems.[4]
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | Cell Line | Assay Type | Agonist | This compound IC50 | Reference |
| Human P2X4R | 1321N1 | Calcium Influx | ATP (1 µM) | 0.26 µM | [4] |
| Human P2X1R | 1321N1 | Calcium Influx | ATP | > 30 µM | [4] |
| Rat P2X3R | 1321N1 | Calcium Influx | ATP (0.3 µM) | > 30 µM | [4] |
| Human P2X2/3R | 1321N1 | Calcium Influx | ATP | > 30 µM | [4] |
| Human P2X7R | 1321N1 | Calcium Influx | BzATP (10 µM) | > 30 µM | [4] |
| Human P2X2R | 1321N1 | Calcium Influx | ATP | 7.3 µM | [4] |
Signaling Pathway
Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ into the cell. This cation influx depolarizes the cell membrane and increases intracellular calcium concentration, which in turn triggers various downstream signaling cascades. These pathways are implicated in cellular processes such as the release of inflammatory mediators and neurotransmitters. This compound acts as an antagonist, blocking the binding of ATP or preventing the conformational changes required for channel opening, thereby inhibiting the downstream effects of P2X4R activation.
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes the use of this compound to inhibit ATP-induced calcium influx in a recombinant cell line expressing the human P2X4 receptor.
Materials:
-
1321N1 cells stably expressing human P2X4R (1321N1-hP2X4R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
ATP
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Seeding: Seed 1321N1-hP2X4R cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: After dye loading and washing, add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution of ATP to achieve a final concentration of 1 µM.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone) and determine the IC50 value.
In Vivo Murine Model of Colitis
This protocol outlines the use of this compound in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice to assess its anti-inflammatory properties.[1]
Materials:
-
Male mice (e.g., C57BL/6)
-
2,4-dinitrobenzene sulfonic acid (DNBS)
-
This compound
-
Vehicle for oral administration
-
Surgical and necropsy tools
-
Reagents for histological analysis and biochemical assays (ELISA, Western blot)
Procedure:
-
Colitis Induction: Anesthetize mice and intrarectally administer DNBS.
-
Treatment: Beginning on the day of colitis induction, orally administer this compound at doses of 3, 10, and 30 mg/kg once daily for 6 days. A vehicle control group should be included.
-
Monitoring: Record the body weight of each mouse daily.
-
Termination and Tissue Collection: On day 6, euthanize the mice. Collect the colon and spleen.
-
Assessment:
-
Macroscopic Damage: Score the colon for visible signs of inflammation.
-
Spleen Weight: Weigh the spleen as an indicator of systemic inflammation.
-
Histology: Process a section of the colon for histological examination and scoring of tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon to measure levels of inflammatory markers such as IL-1β and caspase-1 activity.
-
In Vitro NLRP3 Inflammasome Activation Assay
This protocol details the investigation of this compound's effect on the NLRP3 inflammasome pathway in THP-1 human monocytic cells.[1]
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
ELISA kit for human IL-1β
-
Reagents and antibodies for Western blotting (e.g., anti-NLRP3, anti-caspase-1)
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA.
-
Priming: Prime the differentiated cells with LPS to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Treat the primed cells with this compound at concentrations of 0.1, 1, and 10 µM for 1 hour.
-
Inflammasome Activation: Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatant and prepare cell lysates.
-
Analysis:
-
IL-1β Release: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Western Blot: Analyze the expression levels of NLRP3 and the cleavage of caspase-1 in the cell lysates by Western blotting.
-
Conclusion
This compound is a critical pharmacological tool for the investigation of P2X4 receptor function. Its high potency and selectivity enable researchers to probe the involvement of P2X4R in various physiological and disease models with confidence. The protocols provided herein offer a framework for utilizing this compound in common in vitro and in vivo experimental paradigms to further elucidate the role of the P2X4 receptor in health and disease.
References
- 1. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for NP-1815-PX
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] This purinergic receptor is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][2] As a selective antagonist, this compound serves as a critical tool for investigating the role of the P2X4 receptor in these processes and holds potential as a therapeutic agent. These application notes provide comprehensive information for the procurement and utilization of this compound in research settings.
Supplier and Purchasing Information
This compound is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. It is important to note that prices are subject to change and may vary based on institutional agreements and promotions.
| Supplier | Catalog Number/CAS Number | Available Quantities | Price (USD) | Purity |
| Sigma-Aldrich | CAS: 1239578-80-3 | 1 mg, 5 mg, 10 mg, 25 mg | $293, $722, $987, $1,520 | 99.39%[3] |
| TargetMol | T71155 / CAS: 1239578-80-3 | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing | 99.39%[1] |
| Aaronchem | AR024AF0 / CAS: 1239578-80-3 | 1 mg, 5 mg | $185, $477 | 99%[4] |
| MedchemExpress | HY-112081A | Contact for pricing | Contact for pricing | >98% |
General Specifications:
-
CAS Number: 1239578-80-3[3]
-
Physical Form: Solid[3]
-
Storage: Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the P2X4 receptor, an ion channel that opens in response to extracellular adenosine (B11128) triphosphate (ATP).[2] Activation of the P2X4 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of ions depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn triggers various downstream signaling cascades.
In microglia, the activation of the P2X4 receptor and subsequent calcium influx leads to the activation of p38 mitogen-activated protein kinase (p38-MAPK). This signaling cascade is crucial for the release of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuropathic pain. In cardiac myocytes, P2X4 receptor stimulation activates endothelial nitric oxide synthase (eNOS), a process initiated by the localized increase in calcium.
The following diagram illustrates the signaling pathway initiated by P2X4 receptor activation and the point of inhibition by this compound.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in THP-1 Cells
This protocol describes the use of this compound to assess its anti-inflammatory effects on human THP-1 monocytic cells by measuring the inhibition of ATP-induced inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle)
-
ELISA kit for IL-1β
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Prime the cells with LPS (1 µg/mL) for 3 hours.
-
Treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with ATP (5 mM) for 1 hour to induce inflammasome activation and IL-1β release.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Calcium Flux Assay
This protocol outlines a method to measure the inhibitory effect of this compound on P2X4 receptor-mediated intracellular calcium influx.
Materials:
-
Cells expressing P2X4 receptor (e.g., HEK293-P2X4R)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
ATP
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject ATP to stimulate the P2X4 receptor and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes).
Guinea Pig Smooth Muscle Contraction Assay
This protocol details the investigation of this compound's effect on smooth muscle contraction in isolated guinea pig tracheal or bronchial tissues.[5]
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution
-
This compound
-
Contractile agonists (e.g., ATP, U46619)
-
Organ bath system with force transducers
Protocol:
-
Isolate tracheal or bronchial smooth muscle strips from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with this compound (e.g., 10⁻⁵ M) or vehicle for a specified period.
-
Induce muscle contraction by adding a contractile agonist such as ATP or the thromboxane (B8750289) A2 analog U46619.
-
Record the isometric tension and measure the amplitude of the contraction.
-
Compare the contractile response in the presence and absence of this compound to determine its inhibitory effect.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for characterizing the in vitro effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: Inhibitory Effects of this compound on P2X4 Receptor-Mediated Responses
| Cell Line/Tissue | Response Measured | Agonist (Concentration) | This compound Concentration | % Inhibition / IC₅₀ |
| 1321N1 cells (human P2X4R) | Intracellular Ca²⁺ increase | ATP (50 µM) | 0.26 µM | IC₅₀[6] |
| Guinea Pig Tracheal Smooth Muscle | ATP-induced contraction | ATP (3 x 10⁻⁵ M) | 10⁻⁵ M | Strong suppression[5] |
| Guinea Pig Tracheal Smooth Muscle | U46619-induced contraction | U46619 (10⁻⁸ M) | 10⁻⁵ - 10⁻⁴ M | Concentration-dependent inhibition[5] |
| THP-1 cells | LPS + ATP-induced IL-1β release | LPS (1 µg/mL) + ATP (5 mM) | 10 µM | Significant reduction |
Note: A retracted article previously reported in vivo anti-inflammatory effects in a murine colitis model. Due to the retraction, this data is not included. Researchers should exercise caution and critically evaluate all sources of information.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a simple cell-based ELISA for the direct detection of abnormal isoform of prion protein from prion-infected cells without cell lysis and proteinase K treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. On-Cell Western Plate-Based Assay for Targeted Near-Infrared-Labeled Optical Imaging Agent Development: Rec... [protocols.io]
Troubleshooting & Optimization
Technical Support Center: NP-1815-PX
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NP-1815-PX. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] It has been investigated for its potential therapeutic applications in conditions such as neuropathic pain, inflammation, and asthma.[1][2] Chemically, its IUPAC name is sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][3][4]diazepin-1-ide.[5]
2. What is the mechanism of action of this compound?
This compound functions by selectively blocking the P2X4 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2] The activation of P2X4 receptors is implicated in various cellular responses, including the release of inflammatory mediators. By inhibiting this receptor, this compound can modulate downstream signaling pathways involved in pain and inflammation.
Solubility
3. What is the solubility of this compound?
Solubility Summary
| Solvent | Solubility | Notes |
| Water | High | Described as having high water solubility in literature. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Commonly used as a solvent for preparing stock solutions in research. |
4. How do I prepare a stock solution of this compound?
For most in vitro experiments, a stock solution of this compound can be prepared in DMSO. For example, in studies on human monocytic THP-1 cells, a vehicle of 0.03% DMSO was used.[6]
Experimental Protocol: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.
Stability
5. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Refer to the supplier's certificate of analysis. | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
6. Is this compound sensitive to light or pH changes?
Currently, there is no specific information available in the public domain regarding the light sensitivity or pH stability of this compound. As a general precaution, it is advisable to protect solutions from direct light and to use buffered solutions to maintain a stable pH during experiments.
7. How many times can I freeze-thaw a stock solution of this compound?
To ensure the integrity of the compound, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. The effect of multiple freeze-thaw cycles on the stability of this compound has not been formally reported.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | Increase the final percentage of DMSO in the working solution, ensuring it is compatible with your experimental system. Perform a vehicle control to account for any effects of the solvent. |
| The aqueous buffer is not at an optimal pH for the compound's solubility. | Test a range of physiological pH values for your working solution. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended temperature and protected from moisture and light. Use freshly prepared working solutions. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of the initial weighing and dilution steps. | |
| No observable effect of the compound | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal effective concentration for your specific assay. |
| The compound has degraded. | Use a fresh aliquot of the stock solution or newly prepared solution. | |
| The experimental system is not responsive to P2X4R antagonism. | Confirm the expression and functionality of P2X4 receptors in your model system. |
Signaling Pathway and Experimental Workflow
P2X4 Receptor Signaling Pathway
This compound acts as an antagonist to the P2X4 receptor. The activation of this receptor by ATP leads to a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages. This pathway is implicated in inflammatory responses and neuropathic pain.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1239578-80-3 [sigmaaldrich.com]
- 6. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
NP-1815-PX blood-brain barrier permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NP-1815-PX, with a specific focus on its interaction with the blood-brain barrier (BBB).
General Information
Q1: What is this compound?
This compound is a novel and selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4 receptors are ATP-gated ion channels that are involved in various physiological and pathological processes, including inflammation and neuropathic pain.[2][3] this compound has been shown to have anti-allodynic effects in animal models of chronic pain.[2][3]
Blood-Brain Barrier Permeability: FAQs
Q2: Does this compound cross the blood-brain barrier (BBB)?
Current evidence suggests that this compound does not readily penetrate the central nervous system (CNS).[2] Its polarity is a key factor limiting its ability to cross the BBB.[2] Therefore, when administered peripherally, it is not expected to reach therapeutic concentrations in the brain.
Q3: Why might I be interested in the BBB permeability of this compound?
P2X4 receptors are expressed in the CNS, particularly in microglia, and are implicated in neuroinflammatory processes and chronic pain conditions.[3] Therefore, researchers investigating the role of P2X4 receptors in CNS disorders may be interested in delivering antagonists like this compound to the brain.
Troubleshooting Guide
Q4: I am not observing any central nervous system effects in my in vivo animal model after peripheral administration of this compound. Why?
The lack of CNS effects is likely due to the inability of this compound to cross the blood-brain barrier in sufficient amounts.[2] Peripherally administered this compound will primarily act on P2X4 receptors in the periphery.
Q5: How can I confirm that this compound is not reaching the brain in my experiment?
To confirm the brain penetrance of this compound, you can perform a pharmacokinetic study. This would involve administering the compound to your animal model and then measuring its concentration in both plasma and brain tissue at various time points. A low brain-to-plasma concentration ratio would confirm poor BBB permeability.
Q6: I want to study the role of P2X4 receptors in the CNS. What are my options if this compound does not cross the BBB?
To study the effects of P2X4 receptor antagonism in the CNS, you could consider the following approaches:
-
Intrathecal Administration: Direct administration into the cerebrospinal fluid can bypass the BBB and has been shown to be effective for this compound in alleviating mechanical allodynia in a chronic pain model.[3]
-
Alternative P2X4R Antagonists: Investigate other selective P2X4R antagonists that may have better BBB permeability.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles could potentially facilitate its transport across the BBB.[4]
-
Genetic Models: Utilize P2X4 receptor knockout animal models to study the effects of the absence of P2X4R signaling.[3]
Experimental Protocols & Data
Experimental Protocol: Assessing Blood-Brain Barrier Permeability in vivo
This is a general workflow for assessing the BBB permeability of a compound like this compound.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points, collect blood and brain tissue samples.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and brain homogenates.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to determine the extent of BBB penetration. A low Kp value indicates poor permeability.
Pharmacological Properties of this compound
| Property | Description | Reference |
| Target | P2X4 Receptor (P2X4R) | [1][2] |
| Action | Selective Antagonist | [1][2] |
| Therapeutic Potential | Anti-inflammatory, Analgesic (for neuropathic pain) | [1][2][3] |
| BBB Permeability | Low to negligible | [2] |
| Administration Routes for CNS Effects | Intrathecal | [3] |
Visualizations
Caption: Workflow for assessing blood-brain barrier permeability.
Caption: P2X4R signaling pathway in microglia leading to pain.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
NP-1815-PX potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP-1815-PX. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3][4] It has been shown to inhibit the P2X4R-mediated increase in intracellular calcium ([Ca²⁺]i) with an IC₅₀ value of 0.26 μM for the human receptor.[2][3]
Q2: Have any off-target effects been identified for this compound?
Yes, a notable off-target effect has been identified. This compound can inhibit smooth muscle contractions mediated by the prostanoid TP receptor, which is the receptor for thromboxane (B8750289) A₂.[1] This is considered a specific characteristic of this compound and not a common feature of P2X receptor antagonists.[1]
Q3: How significant is the antagonistic effect of this compound on the TP receptor?
The antagonistic effect of this compound on the TP receptor is considerably less potent than its effect on its primary target, the P2X4 receptor.[1] The apparent pA₂ value for its antagonism of U46619 (a TP receptor agonist)-induced contractions in guinea pig tracheal smooth muscle was 4.59.[1] For comparison, its IC₅₀ for the P2X4 receptor is 0.26 μM.[1]
Q4: Does this compound interact with other receptors?
Studies have shown that this compound is highly selective for the P2X4 receptor over other P2X receptor subtypes.[3] At a concentration of 10⁻⁴ M, it did not significantly inhibit guinea pig tracheal and bronchial smooth muscle contractions induced by carbachol, histamine, or neurokinin A.[1] Furthermore, it does not strongly inhibit the prostaglandin (B15479496) F₂α-induced increase in intracellular Ca²⁺ in human FP receptor-expressing cells.[1]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot unexpected experimental results that may be related to the off-target activity of this compound.
Issue: Unexpected inhibition of smooth muscle contraction in my ex vivo tissue preparation.
If you observe inhibition of smooth muscle contraction that is not explained by the blockade of P2X4 receptors, consider the following:
-
Check for TP Receptor Involvement: Is the contractile response in your model mediated by the activation of TP receptors? this compound is known to antagonize TP receptors, especially at higher concentrations.[1]
-
Review Agonist Used: If you are using a TP receptor agonist like U46619, or if the contractile response involves endogenous thromboxane A₂, the inhibitory effects you are observing could be due to the off-target activity of this compound.[1]
-
Run Control Experiments: To confirm if the unexpected effect is mediated by TP receptor antagonism, use a selective TP receptor antagonist (e.g., SQ 29,548) as a positive control. If the selective TP receptor antagonist mimics the inhibitory effect of this compound, it is likely an off-target effect.[1]
Data Presentation
Table 1: Comparative Potency of this compound at On-Target and Off-Target Receptors
| Target Receptor | Species/Cell Line | Parameter | Value | Reference(s) |
| P2X4 Receptor (On-Target) | Human | IC₅₀ | 0.26 µM | [1][2][3] |
| Prostanoid TP Receptor (Off-Target) | Guinea Pig | pA₂ | 4.59 | [1] |
| P2X1 Receptor | Human | IC₅₀ | > 30 µM | [3] |
| P2X2 Receptor | Human | IC₅₀ | 7.3 µM | [3] |
| P2X3 Receptor | Rat | IC₅₀ | > 30 µM | [3] |
| P2X2/3 Receptor | Human | IC₅₀ | > 30 µM | [3] |
| P2X7 Receptor | Human | IC₅₀ | > 30 µM | [3] |
Mandatory Visualizations
Caption: On-target (P2X4R) and off-target (TP receptor) signaling pathways of this compound.
Caption: Troubleshooting workflow for identifying potential this compound off-target effects.
Experimental Protocols
Protocol 1: Guinea Pig Tracheal Smooth Muscle Contraction Assay
This protocol is adapted from methodologies described in the literature for studying airway smooth muscle reactivity.[5][6]
1. Tissue Preparation: a. Humanely euthanize a male Hartley guinea pig. b. Carefully dissect the trachea and place it in Krebs-Henseleit solution (see composition below). c. Clean the trachea of connective tissue and cut it into 4-5 mm rings. The epithelium may be left intact or denuded depending on the experimental aim.
2. Krebs-Henseleit Solution Composition (in mM):
- NaCl: 118
- KCl: 4.7 - 5.4
- CaCl₂: 2.5
- MgSO₄: 0.6 - 1.66
- KH₂PO₄: 1.2
- NaHCO₃: 25
- D-glucose: 11.1 - 11.7
- Maintain the solution at 37°C and aerate with 95% O₂ and 5% CO₂ to achieve a pH of 7.4.
3. Mounting and Equilibration: a. Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution. b. Connect the rings to an isometric force transducer to record changes in muscle tension. c. Allow the tissues to equilibrate for at least 60-120 minutes under a resting tension of approximately 1.0 g, with solution changes every 15-20 minutes.
4. Experimental Procedure: a. Induce a stable contraction using a contractile agent. To test for TP receptor-mediated effects, use the TP receptor agonist U46619.[1] b. Once a stable contraction is achieved, add this compound in a cumulative concentration-response manner to assess its inhibitory effect. c. In separate control experiments, use a known TP receptor antagonist (e.g., SQ 29,548) to confirm the role of the TP receptor in the contraction.[1]
Protocol 2: Intracellular Calcium ([Ca²⁺]i) Measurement in Transfected Cells
This protocol is based on methods used to assess the selectivity of this compound.[3][7]
1. Cell Culture and Transfection: a. Culture a suitable host cell line that does not endogenously express P2X or TP receptors (e.g., 1321N1 astrocytoma cells or HEK293 cells). b. Transfect the cells with plasmids encoding the human P2X4 receptor or the human TP receptor.
2. Calcium Indicator Loading: a. Plate the transfected cells onto black-walled, clear-bottom 96-well plates. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
3. Measurement of [Ca²⁺]i: a. Use a fluorescence plate reader or microscope capable of ratiometric calcium imaging (e.g., measuring fluorescence at excitation wavelengths of 340 nm and 380 nm for Fura-2). b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes prior to agonist addition.[7] c. Add the specific receptor agonist (e.g., ATP for P2X4R-expressing cells, U46619 for TP receptor-expressing cells) and record the change in fluorescence intensity over time.
4. Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative change in [Ca²⁺]i. b. Normalize the response to the agonist-alone control (vehicle-treated cells). c. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolated guinea pig trachea relaxation assay [bio-protocol.org]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NP-1815-PX Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NP-1815-PX in in vitro studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] It is widely used in research to investigate the role of the P2X4 receptor in various physiological and pathological processes, including inflammation and pain.[2][3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
Based on published studies, a broad concentration range from 30 nM to 100 µM has been used for this compound in various cell lines.[2] For initial range-finding experiments, it is advisable to test a wide logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to determine the effective concentration window for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: Are there any known off-target effects of this compound?
At higher concentrations (in the micromolar range), this compound has been shown to inhibit the thromboxane (B8750289) A2 receptor (TP receptor).[1] This is an important consideration when interpreting data, especially at concentrations above 10 µM. It is recommended to perform counter-screening assays or use a structurally unrelated P2X4 antagonist to confirm that the observed effects are specific to P2X4 receptor inhibition.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range, extending up to 100 µM. Ensure the dose-response curve has reached a plateau. |
| Cell line does not express the P2X4 receptor. | Verify P2X4 receptor expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. |
| Compound instability. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is in culture media before the assay. |
| Assay insensitivity. | Ensure your assay is sensitive enough to detect the expected biological response. Use a positive control to validate the assay's performance. |
Issue 2: High levels of cytotoxicity observed across all concentrations.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range of this compound for your specific cell line. Select concentrations for your functional assays that are below the cytotoxic threshold. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect. |
| Off-target effects. | High concentrations of this compound may induce toxicity through off-target interactions. Try to use the lowest effective concentration that elicits the desired on-target effect. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound for each experiment from a single, validated stock solution. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Observed Effects
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| 1321N1 cells expressing hP2X4R | Intracellular Ca2+ response | 30 nM - 100 µM | Inhibition of ATP-induced Ca2+ influx | [2] |
| Guinea pig tracheal smooth muscle | Muscle contraction | 10 µM | Strong suppression of ATP-induced contractions | [4] |
| Human TP receptor-expressing cells | Intracellular Ca2+ response | 10 µM - 100 µM | Suppression of U46619-induced Ca2+ increase | [1] |
| THP-1 cells | IL-1β release | 10 µM | Reduction of LPS and ATP-induced IL-1β release | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of a wide range of this compound concentrations (e.g., 20 nM to 200 µM) in cell culture medium. Also, prepare a 2X vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the concentration at which this compound does not significantly affect cell viability.
Protocol 2: Target Engagement Assay - Inhibition of ATP-induced Calcium Influx
-
Cell Seeding: Seed cells expressing the P2X4 receptor (e.g., 1321N1-hP2X4R) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for target binding.
-
Agonist Stimulation: Add a pre-determined concentration of ATP (the agonist) to induce calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the ATP-induced calcium response against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the P2X4 receptor, blocking ATP-induced signaling.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: NP-1815-PX for In Vivo Injection
Disclaimer: NP-1815-PX is a potent and selective P2X4R antagonist, investigated for its anti-inflammatory and analgesic properties. It is the active pharmaceutical ingredient (API), not a pre-formulated vehicle. This guide provides technical support for researchers on the formulation and in vivo application of this compound. All products are for research use only and not for human consumption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the P2X4 receptor (P2X4R).[1][2][3] P2X4R is an ATP-gated ion channel primarily expressed on microglia in the central nervous system. In chronic pain states, activated microglia release signaling molecules like Brain-Derived Neurotrophic Factor (BDNF) upon P2X4R activation. BDNF then acts on neurons to increase their excitability, contributing to pain hypersensitivity. By blocking P2X4R, this compound aims to interrupt this signaling cascade, thereby reducing chronic pain.
Q2: How should I store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[2] The sodium salt form of this compound in solution is stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[1]
Q3: What is the difference between this compound and this compound sodium?
This compound sodium is the salt form of the compound, which generally offers improved solubility in aqueous solutions compared to the free acid form.[1] For in vivo experiments requiring aqueous-based formulations, the sodium salt may be preferable.
Q4: Can this compound be administered orally?
There is limited information on the oral bioavailability of this compound. One retracted study in a murine colitis model reported oral administration at doses of 3, 10, and 30 mg/kg using methocel as a vehicle.[4] However, due to the retraction of this article, these findings should be interpreted with caution. Researchers should determine the oral bioavailability of their specific formulation through pharmacokinetic studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or upon injection | Low aqueous solubility of the compound. | - Use the more soluble this compound sodium salt. - Prepare a co-solvent system. A common formulation for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding each component sequentially and ensuring complete dissolution at each step. - For in vitro studies, this compound is soluble in DMSO up to 50 mg/mL with the aid of ultrasonication. |
| Inconsistent or lack of in vivo efficacy | Poor bioavailability, rapid metabolism, or suboptimal dosage. | - Optimize the formulation to improve solubility and stability. - Conduct pilot dose-response studies to determine the effective dose for your animal model and route of administration. A study in a mouse model of herpetic pain showed an anti-allodynic effect with intrathecal administration of 30 pmol/5 μl.[5] - Consider alternative routes of administration (e.g., intravenous, intraperitoneal, intrathecal) that may offer better systemic exposure. |
| Adverse effects or toxicity in animals | Toxicity of the vehicle or high concentration of the compound. | - Minimize the concentration of organic solvents like DMSO in the final formulation. - Conduct a maximum tolerated dose (MTD) study for your specific formulation and animal model. - Observe animals closely for any signs of distress or adverse reactions following injection. |
| Difficulty with intrathecal injections | Small injection volume and potential for precipitation. | - Ensure the formulation is sterile-filtered and free of particulates. - Use a formulation with good solubility and stability to prevent precipitation in the cerebrospinal fluid. For intrathecal administration in mice, this compound has been administered in a vehicle of phosphate-buffered saline (PBS).[5] |
Quantitative Data Summary
In Vitro Activity
| Compound | Target | Assay | IC50 |
| This compound | Human P2X4R | Ca2+ influx in hP2X4R-1321N1 cells | 0.26 µM |
In Vivo Dosage
| Compound | Animal Model | Route of Administration | Effective Dose | Observed Effect | Reference |
| This compound | Mouse model of herpetic pain | Intrathecal | 30 pmol/5 μl | Anti-allodynic effect | [5] |
| This compound | Rat model of colitis (Retracted) | Oral | 3, 10, 30 mg/kg | Attenuation of body weight loss | [4] |
Note: Data from the retracted publication should be treated with caution.
Experimental Protocols & Visualizations
P2X4R Signaling Pathway in Neuropathic Pain
The following diagram illustrates the proposed signaling cascade involving P2X4R in microglia, which contributes to chronic pain.
Caption: P2X4R signaling pathway in chronic pain.
Experimental Workflow: In Vivo Testing of this compound in a Mouse Model of Neuropathic Pain
This diagram outlines a typical experimental workflow for evaluating the efficacy of a formulated this compound solution in a mouse model of neuropathic pain, such as the spinal nerve transection model.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
NP-1815-PX toxicity or side effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NP-1815-PX in mouse models, with a focus on potential toxicity and side effects.
Frequently Asked Questions (FAQs)
Q1: Have any toxic effects or major side effects of this compound been reported in mice?
Based on available research, there are no dedicated toxicology studies that comprehensively evaluate the side effects of this compound in mice. However, studies focused on its therapeutic effects in neuropathic pain models have reported a lack of certain adverse effects at specific doses.
Specifically, one study found that intrathecal administration of this compound in a mouse model of herpetic pain produced anti-allodynic effects without altering acute nociceptive pain or motor function.[1] This suggests that at the tested therapeutic doses, the compound did not cause general motor impairment.[1] Another study mentions that no side effects have been identified for pharmacologically targeting the P2X4 receptor (the target of this compound) in in vivo cancer models.[2]
It is critical to note that a key study investigating this compound in a murine model of colitis has been retracted due to concerns about the reliability of the data.[3][4][5][6] The retraction notice mentioned that two groups of rats lost over 30% of their body weight, which is a significant adverse event.[4][5] Therefore, any findings from this retracted paper should be interpreted with extreme caution.
Q2: What is the mechanism of action of this compound?
This compound is a selective antagonist of the P2X4 receptor (P2X4R).[1][2] P2X4Rs are ATP-gated cation channels that are implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1] In the context of pain, P2X4Rs are particularly crucial in spinal microglia.[1] By blocking these receptors, this compound can modulate downstream signaling pathways, such as inhibiting the NLRP3 inflammasome.[3][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected weight loss in mice following oral administration. | This was a significant finding in a now-retracted study on a colitis model.[4][5] The cause could be related to the compound's effect on gastrointestinal inflammation or other off-target effects at higher doses. | - Review the dosage and administration frequency. - Monitor animal health closely, including daily body weight measurements. - Consider using a different route of administration (e.g., intrathecal) if appropriate for the experimental question, as this has been reported to have fewer systemic effects in some models.[1] - Consult the retracted paper's methodology with caution for insights into potential problematic experimental conditions. |
| Lack of therapeutic effect in a neuropathic pain model. | The oral administration of this compound may not be effective.[1] The compound's polarity suggests it does not readily cross the blood-brain barrier.[2] | - For central nervous system targets, consider direct administration routes such as intrathecal injection, which has been shown to be effective.[1] - Verify the correct dosage and formulation for the chosen administration route. |
| Contradictory results in inflammation studies. | Data from a key study on colitis has been deemed unreliable and retracted.[4][5][6] | - Critically evaluate the source of your experimental protocol. - Rely on data from non-retracted, peer-reviewed publications. - Re-evaluate experimental design and controls to ensure the robustness of your findings. |
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of this compound in a mouse model of herpetic pain.
| Parameter | Species/Model | Dosage and Administration | Result | Reference |
| Mechanical Allodynia | Mouse (Herpetic Pain Model) | 10 and 30 pmol/mouse (intrathecal) | Dose-dependent decrease in pain-related score. | [1] |
| Skin Lesions | Mouse (Herpetic Pain Model) | 10 and 30 pmol/mouse (intrathecal) | No change compared to vehicle-treated mice. | [1] |
| Motor Function | Mouse (Traumatic Nerve Damage Model) | Not specified | Intrathecal administration did not result in non-specific motor dysfunction. | [1] |
Experimental Protocols
1. Murine Model of Herpetic Pain [1]
-
Animal Model: Male ddY mice.
-
Induction of Herpetic Pain: Herpes simplex virus 1 (HSV-1) is inoculated onto the skin of the mice.
-
Drug Administration: this compound (10 and 30 pmol/mouse) or vehicle is administered intrathecally twice daily from day 5 to 7 after HSV-1 inoculation.
-
Assessment of Allodynia: Mechanical allodynia is assessed using a pain-related score following light brushing of the hindpaw.
-
Assessment of Skin Lesions: Skin lesions are evaluated using a lesion score.
2. Murine Model of Colitis (Retracted Study) [3][7]
-
Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
-
Drug Administration: this compound (3, 10, 30 mg/kg) was administered orally for 6 days immediately after the manifestation of DNBS.
-
Parameters Measured: Body weight, spleen weight, macroscopic and microscopic colonic tissue damage, tissue IL-1β levels, and caspase-1 expression and activity.
-
Note: This study has been retracted, and its methodology and results should be considered unreliable.[4][5][6]
Visualizations
Caption: Mechanism of action of this compound in inhibiting neuropathic pain signaling.
Caption: Workflow for evaluating this compound in a mouse model of herpetic pain.
References
- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NP-1815-PX in CNS Studies
Welcome to the technical support center for NP-1815-PX. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in Central Nervous System (CNS) studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] Its primary mechanism of action is the inhibition of the influx of cations, primarily Ca²⁺ and Na⁺, which is triggered by the binding of extracellular ATP to the P2X4 receptor.[4] This action modulates downstream signaling pathways, such as the p38 MAP kinase pathway, which are involved in inflammatory responses.[5][6]
Q2: Can this compound be used for in vivo CNS studies with systemic administration?
No, this compound is not recommended for in vivo CNS studies that rely on systemic administration (e.g., intravenous, intraperitoneal, or oral). Due to its polar nature, this compound does not effectively cross the blood-brain barrier (BBB).[7] For in vivo targeting of CNS P2X4 receptors, direct administration into the CNS (e.g., intrathecal injection) is necessary, or alternative BBB-permeable antagonists should be considered.[8]
Q3: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its antagonistic activity on the prostanoid TP receptor.[9] This can lead to the inhibition of thromboxane (B8750289) A2-mediated signaling, which should be considered when interpreting experimental results, especially in tissues where TP receptors are prominently expressed.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect in in vivo CNS studies (systemic administration) | Poor blood-brain barrier penetration. | Due to its polarity, this compound does not cross the BBB. For in vivo CNS studies, consider direct administration (e.g., intrathecal) or use a BBB-permeable P2X4 antagonist.[7][8] |
| Unexpected results in tissues with inflammatory responses | Off-target effects on the prostanoid TP receptor. | Be aware of the off-target activity of this compound on TP receptors.[9] Consider using control experiments with a selective TP receptor antagonist to dissect the contribution of this off-target effect. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of the free acid form. | This compound is available as a sodium salt, which has better aqueous solubility.[2] When diluting a DMSO stock, ensure rapid mixing into the aqueous buffer to prevent precipitation. Avoid high final concentrations of DMSO in your experiments, as it can have its own biological effects. |
| Variability in experimental results | Stability of this compound in experimental media. | The stability of compounds in cell culture media can be affected by components in the media and incubation conditions (e.g., temperature, light exposure).[10][11] Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Minimize the exposure of the compound to light and prolonged incubation at 37°C before application. |
| No inhibition of ATP-induced responses in cell-based assays | Incorrect concentration or experimental setup. | The reported IC50 for this compound on human P2X4 receptors is 0.26 µM.[1][2] Ensure you are using a concentration range appropriate to observe inhibition. A common working concentration for significant inhibition in in vitro studies is around 10 µM.[9][12] Verify the expression and functionality of P2X4 receptors in your specific cell type. |
Quantitative Data Summary
The following table summarizes the known potency of this compound on its primary target and a key off-target receptor.
| Target | Parameter | Value | Species | Reference |
| P2X4 Receptor | IC50 | 0.26 µM | Human | [1][2] |
| Prostanoid TP Receptor | pA2 | 4.59 | Guinea Pig | [9] |
Note on pA2 value: The pA2 value is a measure of the potency of an antagonist. A pA2 of 4.59 corresponds to a KB (dissociation constant) of approximately 25.7 µM, indicating a significantly lower potency for the TP receptor compared to the P2X4 receptor.
Experimental Protocols & Methodologies
General Protocol for In Vitro Application in Primary Microglial Cultures
This protocol provides a general workflow for applying this compound to primary microglial cultures to study its effect on P2X4 receptor-mediated responses.
-
Cell Culture: Culture primary microglia using standard protocols. A common method involves the isolation of mixed glial cultures from neonatal mouse or rat cortices, followed by the separation of microglia.
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in your cell culture medium or desired physiological buffer to the final working concentrations (e.g., 0.1, 1, 10 µM). It is crucial to ensure that the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or function (typically <0.1%).
-
-
Experimental Procedure:
-
Pre-incubate the microglial cultures with the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a P2X4 receptor agonist, such as ATP, at a concentration that elicits a submaximal response (e.g., EC80) to allow for the observation of inhibition.
-
Measure the desired downstream effect, such as calcium influx, cytokine release (e.g., IL-1β), or activation of signaling pathways (e.g., p38 MAPK phosphorylation).[5][6]
-
-
Data Analysis:
-
Normalize the response in the presence of this compound to the response with the vehicle control.
-
Plot the concentration-response curve to determine the IC50 of this compound in your experimental system.
-
Visualizations
Signaling Pathways and Experimental Logic
Below are diagrams illustrating key concepts related to the use of this compound in CNS studies.
References
- 1. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 2. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: New approaches to overcome the blood-brain barrier for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleusbiologics.com [nucleusbiologics.com]
- 12. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
NP-1815-PX half-life and pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with NP-1815-PX, a potent and selective P2X4 receptor antagonist. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] By blocking this receptor, this compound can inhibit downstream signaling pathways associated with inflammation and neuropathic pain.[2][3]
Q2: What is the half-life and what are the key pharmacokinetic parameters of this compound?
A2: Currently, there is a significant lack of publicly available, detailed pharmacokinetic data for this compound, including its half-life, Cmax, Tmax, and clearance. One study noted that oral administration in rats did not produce the desired therapeutic effect, and therefore, its pharmacokinetic properties were not investigated in that particular research. This suggests that oral bioavailability might be limited. Researchers are encouraged to perform their own pharmacokinetic studies to determine these crucial parameters for their specific experimental setup.
Q3: What is the solubility of this compound?
A3: this compound is described as being water-soluble.[3]
Q4: How should this compound be stored?
A4: Based on supplier information, this compound should be stored as a solid at -20°C or -80°C. For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use.
Q5: In which animal models has this compound been tested?
A5: this compound has been evaluated in murine models of herpetic pain and colitis.[3][4]
Quantitative Data Summary
The following table summarizes the dosages of this compound used in published studies. Please note that the study on the colitis model has been retracted, and this information should be interpreted with caution.[5]
| Parameter | Value | Species | Administration Route | Study Focus | Reference |
| Dosage | 3, 10, 30 mg/kg (daily for 6 days) | Mouse | Oral | Colitis Model | [4] (Retracted) |
| Dosage | 30 pmol/5 μl | Mouse | Intrathecal | Herpetic Pain Model | [3] |
Experimental Protocols
Below are summarized experimental protocols from the available literature.
In Vitro Intracellular Calcium Assay[2]
-
Cell Line: 1321N1 cells expressing human P2X4R (hP2X4R).
-
Assay: Measurement of agonist-induced intracellular Ca2+ ([Ca2+]i) responses.
-
Procedure:
-
Pre-treat the cells with this compound at various concentrations (e.g., 30 nM–100 μM) for 15 minutes.
-
Induce a [Ca2+]i response with a P2X4R agonist (e.g., 1 μM ATP).
-
Measure the change in intracellular calcium concentration.
-
Express the results as a percentage of the control response (agonist alone).
-
In Vivo Administration in a Murine Model of Colitis (Retracted Study)[4][5]
-
Disclaimer: The article describing this protocol has been retracted due to concerns about the presented data. This information is provided for methodological insight only and should be used with extreme caution.
-
Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
-
Drug Preparation: The vehicle for oral administration was methocel.
-
Administration:
-
Induce colitis in mice using DNBS.
-
Immediately after induction, administer this compound orally at doses of 3, 10, or 30 mg/kg.
-
Continue daily administration for 6 days.
-
Monitor inflammatory parameters such as body weight, spleen weight, and macroscopic and microscopic tissue injury scores.
-
In Vivo Intrathecal Administration in a Murine Herpetic Pain Model[3]
-
Animal Model: Mouse model of herpetic pain induced by herpes simplex virus type 1 (HSV-1) inoculation.
-
Drug Preparation: The solvent for intrathecal administration was not specified in the available abstract. Researchers should consider sterile, apyrogenic saline or artificial cerebrospinal fluid as potential vehicles.
-
Administration:
-
On day 7 post-inoculation, administer this compound intrathecally at a dose of 30 pmol in a volume of 5 μl.
-
Measure the paw withdrawal threshold to mechanical stimulation (e.g., using von Frey filaments) for up to 360 minutes after injection to assess the anti-allodynic effect.
-
Troubleshooting Guide
Q: I am observing inconsistent results in my in vivo experiments. What could be the cause?
A: Inconsistent in vivo results can stem from several factors:
-
Drug Formulation and Stability: Ensure that this compound is fully dissolved and that the formulation is stable. Since it is water-soluble, sterile saline or phosphate-buffered saline (PBS) could be suitable vehicles for injection. Prepare fresh solutions for each experiment to avoid degradation.
-
Route of Administration: The route of administration significantly impacts drug distribution and efficacy. Oral administration may lead to variable absorption and first-pass metabolism, potentially explaining the lack of effect seen in some studies.[3] Intrathecal administration delivers the compound directly to the spinal cord, bypassing the blood-brain barrier, which may be critical for neurological pain models. Ensure your chosen route is appropriate for your research question and that the administration technique is consistent.
-
Animal Model Variability: The specific strain, age, and health status of the animals can influence their response to treatment. Ensure that your experimental groups are well-matched.
Q: My in vitro results are not reproducible. What should I check?
A: For in vitro experiments, consider the following:
-
Cell Culture Conditions: Ensure that the cell line expressing the P2X4 receptor is healthy and not passaged too many times.
-
Agonist Concentration: The concentration of the agonist used to stimulate the P2X4 receptor should be optimized to be in the linear range of the dose-response curve.
-
Incubation Times: The pre-incubation time with this compound and the stimulation time with the agonist should be consistent across experiments.
-
Compound Purity: Verify the purity of your this compound stock.
Visualizations
P2X4 Receptor Signaling Pathway
Caption: P2X4 receptor signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Studies
Caption: A general workflow for in vivo experiments using this compound.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. medium.com [medium.com]
Overcoming poor solubility of NP-1815-PX
Welcome to the technical support center for NP-1815-PX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this compound, with a focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2] Its primary mechanism of action involves blocking the function of P2X4 receptors, which are implicated in various physiological and pathological processes, including neuroinflammation and chronic pain.[1][2] this compound has demonstrated anti-inflammatory and anti-allodynic effects in preclinical models.
Q2: What is the known solubility of this compound?
This compound is known to have limited aqueous solubility. Quantitative data on its solubility is summarized in the table below.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Probechem |
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, it is recommended to first prepare a stock solution in 100% DMSO. A general protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section below.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies in animal models.[1] Both intrathecal and oral administration routes have been mentioned in the literature.[1] However, developing a suitable formulation for in vivo use can be challenging due to its poor solubility.
Troubleshooting Guide: Overcoming Poor Solubility
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Problem 1: this compound precipitates when I dilute my DMSO stock solution in aqueous media.
-
Cause: The high concentration of DMSO in the stock solution keeps this compound dissolved, but upon dilution into an aqueous buffer, the compound's low aqueous solubility causes it to precipitate.
-
Solutions:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in your aqueous medium.
-
Use a co-solvent: Incorporate a water-miscible co-solvent in your final solution. Ethanol or polyethylene (B3416737) glycol (PEG) can help maintain solubility. It is crucial to first test the tolerance of your experimental system (e.g., cell culture, animal model) to the chosen co-solvent.
-
Incorporate surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound and keep it in solution. As with co-solvents, compatibility with your experimental model must be verified.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves the solubility of this compound.
-
Use the sodium salt: If you are not already, consider using the sodium salt of this compound, as it is likely to have improved aqueous solubility.
-
Problem 2: I am observing variability in my experimental results, which I suspect is due to inconsistent solubility.
-
Cause: Incomplete dissolution or precipitation of this compound can lead to inconsistent effective concentrations in your experiments.
-
Solutions:
-
Ensure complete initial dissolution: Before making further dilutions, ensure that your this compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound in your aqueous media for each experiment to avoid potential precipitation over time.
-
Sonication: Brief sonication of the final solution can help to break up any small, undissolved particles and create a more uniform dispersion.
-
Filtration: For in vivo applications, it is advisable to filter the final formulation through a 0.22 µm filter to remove any undissolved particles that could cause issues upon administration. This should be done after the compound is fully dissolved.
-
Problem 3: I need to prepare a formulation of this compound for oral administration in an animal model, but it is not dissolving in my vehicle.
-
Cause: Standard aqueous vehicles may not be suitable for oral delivery of poorly soluble compounds like this compound.
-
Solutions:
-
Consider a suspension: If a true solution cannot be achieved at the desired concentration, a homogenous suspension can be an alternative. This typically involves reducing the particle size of the compound (micronization) and using a suspending agent.
-
Vehicle selection: A previously reported, though retracted, study mentioned the use of "methocel" as a vehicle for oral administration of this compound in rats. Methylcellulose (Methocel) is a common suspending agent. Caution is strongly advised when considering information from a retracted source. It is recommended to perform your own vehicle screening and validation.
-
Formulation development: For robust in vivo studies, it may be necessary to develop a more sophisticated formulation. This could involve the use of lipid-based formulations, solid dispersions, or nanoparticle-based delivery systems.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 402.43 g/mol . For 1 ml of a 10 mM solution, you will need 4.02 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously. If necessary, gently warm the solution to 37°C in a water bath for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of P2X4 receptor antagonism by this compound.
References
NP-1815-PX P2X Receptor Specificity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the specificity of the P2X4 receptor antagonist, NP-1815-PX. This guide includes troubleshooting advice, frequently asked questions, quantitative data on receptor selectivity, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the P2X4 receptor?
A1: this compound is a potent and selective antagonist of the P2X4 receptor.[1][2] It exhibits significantly higher potency for the human P2X4 receptor (hP2X4R) compared to other P2X receptor subtypes that have been tested.[1]
Q2: Has this compound been tested against all P2X receptor subtypes?
A2: Based on available data, this compound has been profiled against several key P2X receptor subtypes, including hP2X1R, hP2X2R, rP2X3R, hP2X2/3R, and hP2X7R.[1] Its activity against other subtypes, such as P2X5 and P2X6, is not as well-documented in the readily available literature.
Q3: Are there any known off-target effects for this compound?
A3: Yes, besides its high affinity for the P2X4 receptor, this compound has been shown to inhibit contractions mediated by the prostanoid TP receptor in guinea pig tracheal and bronchial smooth muscles.[3] This is an important consideration for researchers working in systems where TP receptors are expressed and functionally active.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as an antagonist at the P2X4 receptor, inhibiting the influx of cations, such as calcium, that is triggered by the binding of ATP.[1][4] It is suggested to be an allosteric antagonist.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibitory effects of this compound. | Cell line variability: Different cell lines may have varying levels of P2X4 receptor expression or endogenous expression of other P2X subtypes. | Action: Confirm P2X4 receptor expression in your cell line using techniques like qPCR or Western blotting. Use a stable cell line expressing the human P2X4 receptor for the most consistent results.[5] |
| Agonist concentration: The concentration of ATP or other agonists used to stimulate the receptor can influence the apparent potency of the antagonist. | Action: Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to ensure sensitive detection of antagonism. | |
| Compound stability: Improper storage or handling of this compound can lead to degradation. | Action: Store this compound as recommended by the supplier, typically at -20°C for powder and -80°C for solvent-based stock solutions. | |
| Unexpected cellular response not consistent with P2X4 receptor blockade. | Off-target effects: As noted, this compound can interact with the prostanoid TP receptor.[3] | Action: If your experimental system expresses TP receptors, consider using a selective TP receptor antagonist as a control to dissect the effects of this compound. |
| Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other proteins or lipids. | Action: Perform dose-response curves to determine the optimal concentration range for P2X4 receptor antagonism and avoid using excessively high concentrations. | |
| Difficulty replicating published IC50 values. | Different experimental conditions: Variations in cell type, agonist concentration, incubation time, and assay buffer composition can all affect the calculated IC50 value.[4] | Action: Carefully review and align your experimental protocol with the conditions reported in the literature. Pay close attention to details such as pre-incubation time with the antagonist.[4] |
Quantitative Data: Specificity of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against various P2X receptors. The data is compiled from studies using 1321N1 cells expressing the respective human (h) or rat (r) P2X receptors, with receptor activation measured by changes in intracellular calcium ([Ca2+]i).[1]
| Receptor Subtype | Species | IC50 (µM) |
| P2X4R | Human | 0.26 |
| P2X1R | Human | >30 |
| P2X2R | Human | 7.3 |
| P2X3R | Rat | >30 |
| P2X2/3R | Human | >30 |
| P2X7R | Human | >30 |
Experimental Protocols
Protocol for Assessing this compound Specificity using a Calcium Influx Assay
This protocol outlines a general procedure for determining the IC50 of this compound against different P2X receptors expressed in a suitable cell line (e.g., 1321N1 or HEK293 cells) using a fluorescent calcium indicator.[4][5]
Materials:
-
HEK293 or 1321N1 cells stably expressing the P2X receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
This compound stock solution.
-
P2X receptor agonist (e.g., ATP or BzATP).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with an injection system.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 60,000 cells per well).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in the assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Gently wash the cells twice with 100 µL of assay buffer per well.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells. For control wells, add 100 µL of assay buffer.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the P2X receptor agonist (e.g., ATP or BzATP) at 5x the final desired concentration in the assay buffer. The final concentration should be around the EC80 for the specific receptor subtype. For example, 1 µM ATP for hP2X4R, 0.3 µM ATP for rP2X3R, and 10 µM BzATP for hP2X7R have been used.[4]
-
Place the plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injection system, add 50 µL of the agonist solution to each well.
-
Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
P2X4 Receptor Signaling Pathway
Caption: P2X4 receptor signaling and antagonism by this compound.
Experimental Workflow for Specificity Testing
Caption: Workflow for determining this compound specificity.
References
- 1. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 3. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Navigating NP-1815-PX Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NP-1815-PX. The information is designed to address common challenges and aid in the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] By blocking this receptor, this compound can modulate downstream signaling pathways involved in inflammation and pain.[4][5][6]
Q2: In what experimental models has this compound shown activity?
A2: this compound has demonstrated therapeutic potential in several preclinical models, including:
-
Murine models of colitis, where it has shown anti-inflammatory effects.[4][5]
-
Mouse models of herpetic and neuropathic pain, where it exhibits anti-allodynic properties.[2]
-
Guinea pig models of airway contraction, suggesting potential applications in asthma.[1][3]
Q3: What are the key signaling pathways modulated by this compound?
A3: A primary pathway inhibited by this compound is the NLRP3 inflammasome signaling pathway.[4][5] P2X4 receptor activation is a crucial step in activating this pathway, leading to the release of pro-inflammatory cytokines like IL-1β. By blocking the P2X4 receptor, this compound can prevent the activation of the NLRP3 inflammasome and subsequent cytokine release.[4][5]
Q4: Is this compound effective when administered orally?
A4: Yes, studies have shown that this compound can be administered orally and is effective in attenuating symptoms in a murine model of colitis.[4][5] However, one study noted that due to its polarity, this compound may not effectively penetrate the central nervous system.[7]
Q5: Has any research involving this compound been retracted?
A5: Yes, the article titled "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis" has been retracted.[8] Researchers should be aware of this and critically evaluate the findings presented in this publication.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent anti-inflammatory effects in vivo. | - Animal model variability: Differences in animal strain, age, or severity of the induced disease can impact results.- Drug delivery/bioavailability: Issues with oral gavage technique or animal-specific differences in absorption.- Dosage: The selected dose may not be optimal for the specific model. | - Standardize the animal model and disease induction protocols.- Ensure proper oral gavage technique and consider alternative administration routes if absorption is a concern.- Perform a dose-response study to determine the optimal effective dose. |
| Lack of efficacy in a central nervous system (CNS) model. | - Blood-brain barrier penetration: this compound is a polar molecule and may have limited ability to cross the blood-brain barrier.[7] | - Consider intrathecal or direct CNS administration to bypass the blood-brain barrier.- Use in vitro models with primary microglia or CNS-derived cell lines to confirm target engagement. |
| Off-target effects observed at high concentrations. | - Receptor selectivity: While this compound is a selective P2X4 antagonist, high concentrations may lead to interactions with other receptors, such as the thromboxane (B8750289) A2 (TP) receptor.[1] | - Perform concentration-response experiments to identify the optimal therapeutic window.- Use control experiments with antagonists for potential off-target receptors to confirm the observed effects are P2X4-mediated. |
| Variability in in vitro results using cell lines. | - Cell line passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.- Agonist concentration: The concentration of ATP or other P2X4 agonists used to stimulate the cells can significantly impact the observed inhibitory effect of this compound. | - Use low passage number cells and regularly perform cell line authentication.- Optimize the agonist concentration to achieve a consistent and reproducible level of receptor activation. |
Experimental Protocols & Data
In Vitro Inhibition of IL-1β Release in THP-1 Cells
This protocol is based on studies investigating the anti-inflammatory effects of this compound on the NLRP3 inflammasome.[5]
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells in appropriate media.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3 hours to upregulate NLRP3 inflammasome components.
-
Treatment: Incubate the primed cells with varying concentrations of this compound (e.g., 0.1–10 µM) or vehicle control (e.g., 0.03% DMSO) for 1 hour.[5]
-
Activation: Stimulate the cells with a P2X4 receptor agonist, such as ATP (e.g., 5 mM), for 1 hour to activate the NLRP3 inflammasome.[5]
-
Analysis: Collect the cell culture supernatant and quantify the amount of released IL-1β using an ELISA kit.
Expected Results:
| Treatment Group | This compound Concentration (µM) | IL-1β Release (pg/mL) |
| Control (LPS + ATP) | 0 | ++++ |
| This compound | 0.1 | +++ |
| This compound | 1 | ++ |
| This compound | 10 | + |
(Note: '+' indicates a relative level of IL-1β release)
In Vivo Murine Model of Colitis
This protocol is based on a retracted study and should be approached with caution.[4][5][8]
Methodology:
-
Induction of Colitis: Induce colitis in mice using a chemical irritant like 2,4-dinitrobenzene sulfonic acid (DNBS).
-
Treatment: Administer this compound or vehicle control orally to the mice daily for a specified period (e.g., 6 days) following the induction of colitis.[4][5]
-
Monitoring: Monitor key parameters such as body weight, spleen weight, and macroscopic and microscopic colon damage.
-
Biochemical Analysis: Measure levels of inflammatory markers like IL-1β and caspase-1 activity in colonic tissue samples.[4][5]
Reported Outcomes (from retracted study):
| Parameter | Control (Colitis) | This compound Treated |
| Body Weight Change | Decrease | Attenuated Decrease |
| Spleen Weight | Increase | Attenuated Increase |
| Colon Damage Score | High | Reduced |
| Tissue IL-1β Levels | Increased | Decreased |
| Caspase-1 Activity | Increased | Decreased |
Visualizing the Mechanism of Action
To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound blocks the P2X4 receptor, inhibiting NLRP3 inflammasome activation.
References
- 1. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NP-1815-PX storage and handling conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of NP-1815-PX, a selective P2X4 receptor antagonist. Adherence to these guidelines is critical for ensuring the integrity of your experiments and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary based on whether the compound is in solid form or in solution.
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, this compound can be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO).[1] Due to its limited aqueous solubility, for in vivo animal studies, a solid dispersion form is often utilized.[1] A general protocol for preparing a stock solution in DMSO is provided in the Experimental Protocols section.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, especially in its powdered form, it is essential to use appropriate PPE to minimize exposure. This includes:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles with side shields should be worn.
-
Body Protection: A dedicated laboratory coat is necessary.
-
Respiratory Protection: When working with the powder outside of a containment system, a NIOSH-approved N95 or higher-level respirator is advised.
Q4: Are there any known stability issues with this compound?
Data Presentation
| Parameter | Condition | Recommendation | Citation |
| Storage (Solid/Powder) | Long-term | -20°C for up to 3 years | |
| Storage (In Solvent) | Long-term (-80°C) | Use within 6 months to 1 year | |
| Short-term (-20°C) | Use within 1 month | ||
| Physical Form | Solid | ||
| Recommended Solvent | In Vitro | Dimethyl sulfoxide (DMSO) | [1] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Compound Precipitation in Aqueous Media | Poor aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your experimental medium is low and compatible with your cell line. - Consider using a solid dispersion formulation for in vivo studies.[1] - Gentle warming and sonication may aid dissolution, but be cautious of potential degradation. |
| Inconsistent Experimental Results | Improper storage or handling leading to degradation. Variability in solution preparation. | - Strictly adhere to the recommended storage conditions. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting when preparing dilutions. |
| Low Potency or Lack of Effect | Degraded compound or suboptimal assay conditions. | - Verify the integrity of your this compound stock. - Optimize the concentration of the compound and the incubation time in your specific assay. - Ensure that the P2X4 receptor is expressed and functional in your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood or glove box, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 454.45 g/mol ), add 220.05 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes and store at -80°C.
Protocol 2: General In Vitro Cell-Based Assay
This is a general guideline; specific parameters should be optimized for your cell line and experimental setup. A previously published, though now retracted, study provides a general framework for an in vitro assay using THP-1 cells.[1]
-
Cell Seeding: Plate your cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 0.1–10 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) before proceeding with your downstream analysis, such as agonist stimulation and measurement of cellular response.[1]
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting experimental issues.
References
Technical Support Center: NP-1815-PX and its Interaction with Thromboxane (TP) Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential of NP-1815-PX to affect Thromboxane (TP) receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and TP receptors?
A1: this compound, primarily identified as a selective P2X4 receptor antagonist, has been demonstrated to exert antagonistic effects on Thromboxane (TP) receptors.[1] This is considered a specific characteristic of this compound and not a general feature of P2X receptor antagonists. This interaction has been observed through the suppression of TP receptor-mediated contractions in guinea pig tracheal and bronchial smooth muscles and the inhibition of the TP receptor agonist U46619-induced increase in intracellular calcium in human TP receptor-expressing cells.[1]
Q2: What is the potency of this compound as a TP receptor antagonist?
A2: The potency of this compound as a TP receptor antagonist has been determined in functional assays. The apparent pA2 value for this compound against U46619-induced contractions in guinea pig tracheal smooth muscle was calculated to be 4.59.[1] For a competitive antagonist, the pA2 value is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. This pA2 value can be used to estimate the antagonist's dissociation constant (Ki).
Q3: Is this compound selective for TP receptors over other prostanoid receptors?
A3: Studies have shown that this compound does not significantly inhibit contractions induced by agonists for other receptors such as carbachol (B1668302) (muscarinic), histamine, and neurokinin A. This suggests a degree of selectivity for the TP receptor over these other contractile pathways in smooth muscle.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antagonistic effect of this compound on TP receptors.
| Parameter | Value | Species/System | Assay Type | Agonist | Reference |
| pA2 | 4.59 | Guinea Pig Tracheal Smooth Muscle | Functional (Contraction) | U46619 | [1] |
| Estimated Ki | ~25.7 µM | Guinea Pig | Calculated from pA2 | U46619 | |
| Inhibitory Concentration | 10-5–10-4 M | Guinea Pig Tracheal & Bronchial Smooth Muscle | Functional (Contraction) | U46619, PGF2α | [1] |
| Inhibitory Concentration | 10-5–10-4 M | Human TP Receptor-Expressing Cells | Intracellular Ca2+ Mobilization | U46619 | [1] |
Note: The Ki value is an estimation derived from the pA2 value using the relationship pA2 ≈ -log(Ki) for a competitive antagonist.
Experimental Protocols
Guinea Pig Tracheal Smooth Muscle Contraction Assay
This protocol outlines the methodology to assess the effect of this compound on TP receptor-mediated smooth muscle contraction.
dot
Caption: Workflow for Guinea Pig Tracheal Smooth Muscle Contraction Assay.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized.
-
The trachea is excised and placed in Krebs-Henseleit solution.
-
The trachea is cut into rings, and the epithelium can be removed by gentle rubbing of the luminal surface.
-
-
Experimental Setup:
-
Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
The rings are equilibrated under a resting tension (e.g., 1.0 g) for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimentation:
-
After equilibration, this compound (at various concentrations) or its vehicle is added to the organ baths and incubated for a set time (e.g., 30 minutes).
-
A cumulative concentration-response curve to a TP receptor agonist, such as U46619, is then generated.
-
Isotonic contractions are recorded using a force-displacement transducer.
-
-
Data Analysis:
-
The magnitude of contraction is measured and expressed as a percentage of a maximal response to a standard contractile agent (e.g., high KCl solution).
-
Dose-response curves are plotted, and the pA2 value for this compound is calculated using a Schild plot analysis.
-
U46619-Induced Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to TP receptor activation in the presence of this compound.
dot
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Methodology:
-
Cell Preparation:
-
Cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cells are seeded onto appropriate plates (e.g., 96-well black-walled plates) and allowed to adhere.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, the cells are washed to remove extracellular dye.
-
-
Experimentation:
-
Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period.
-
The plate is then placed in a fluorescence plate reader, and baseline fluorescence is recorded.
-
U46619 is added to the wells to stimulate the TP receptors, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The change in fluorescence is used to calculate the intracellular calcium concentration ([Ca2+]i).
-
Dose-response curves for U46619 in the presence and absence of this compound are generated to determine the extent of inhibition.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to U46619 in functional assays. | - Degraded U46619 stock solution.- Low TP receptor expression in the cell line or tissue.- Issues with the experimental buffer or temperature. | - Prepare fresh U46619 stock solutions frequently and store them properly (aliquoted at -20°C or below).- Verify TP receptor expression levels using techniques like Western blotting or qPCR.- Ensure the buffer composition and temperature are optimal for the assay. |
| High background or "noisy" signal in the intracellular calcium assay. | - Incomplete removal of extracellular dye.- Cell death or damage during handling.- Autofluorescence of this compound. | - Ensure thorough washing after dye loading.- Handle cells gently to maintain their viability.- Run a control with this compound alone to check for any intrinsic fluorescence at the excitation/emission wavelengths used. |
| Variability in smooth muscle contraction between tissue preparations. | - Inconsistent tissue dissection and handling.- Presence or absence of the tracheal epithelium.- Differences in animal age or health. | - Standardize the tissue preparation protocol.- Be consistent with either using epithelium-denuded or intact tracheal rings.- Use animals of a similar age and health status for each experiment. |
| This compound appears to have low potency or no effect on TP receptors. | - Inadequate pre-incubation time.- this compound precipitating out of solution.- The antagonistic effect may be weaker than on its primary target, the P2X4 receptor. | - Optimize the pre-incubation time with this compound before adding the agonist.- Check the solubility of this compound in the assay buffer. Consider using a low percentage of a solvent like DMSO if necessary, ensuring the final solvent concentration does not affect the assay.- Be aware that higher concentrations of this compound may be required to observe significant TP receptor antagonism compared to P2X4 receptor antagonism. |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Thromboxane (TP) receptor and the proposed point of inhibition by this compound.
dot
Caption: TP Receptor Signaling Pathway and this compound Inhibition.
References
NP-1815-PX experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using NP-1815-PX, a selective P2X4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel. By blocking this receptor, this compound inhibits the influx of cations, such as calcium and sodium, into the cell following ATP stimulation. This modulation of ion flux makes it a valuable tool for studying the roles of the P2X4 receptor in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: Yes, in addition to its high affinity for the P2X4 receptor, this compound has been shown to antagonize the thromboxane (B8750289) A2 (TP) receptor. This should be taken into consideration when designing experiments and interpreting data, as effects observed at higher concentrations may be attributable to the inhibition of TP receptor signaling.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the solid compound should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability in experiments with P2X4 receptor antagonists like this compound can arise from several factors. These include issues with the solubility of the antagonist, so ensure it is fully dissolved in your stock and working solutions. Cell health and passage number can also impact receptor expression levels; it is recommended to use cells within a consistent and low passage range. Additionally, the concentration of the agonist (e.g., ATP) should be carefully controlled, with a concentration around the EC80 being optimal for observing inhibition.[3]
Troubleshooting Guides
Calcium Imaging Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak fluorescence signal | 1. Low expression of P2X4 receptors in the chosen cell line.2. Inadequate loading of the calcium indicator dye.3. Use of an inappropriate agonist concentration. | 1. Confirm P2X4 receptor expression using methods like qPCR or Western blot. Consider using a cell line with stable overexpression of the P2X4 receptor.2. Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM) and the incubation time. Ensure the removal of extracellular dye by washing.3. Perform a dose-response curve for the agonist (e.g., ATP) to determine the optimal concentration (typically EC80) for stimulation.[3] |
| High background fluorescence | 1. Autofluorescence from cells or media components (e.g., phenol (B47542) red).2. Incomplete removal of extracellular calcium indicator dye. | 1. Use phenol red-free media for imaging experiments. Image an unstained control sample to assess the level of autofluorescence.2. Ensure thorough washing of cells after dye loading.[4] |
| Inconsistent antagonist activity | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Precipitation of this compound in the assay buffer. | 1. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.2. Check the solubility of this compound in your final assay buffer. The final DMSO concentration should typically be below 0.1%. |
NLRP3 Inflammasome Assays
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of IL-1β secretion | 1. Suboptimal concentration of this compound.2. Inefficient activation of the NLRP3 inflammasome. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific cell type and conditions.2. Confirm that your positive controls for NLRP3 activation (e.g., LPS + ATP) are working effectively by measuring robust IL-1β secretion. Optimize the concentrations and incubation times for LPS priming and ATP activation.[5] |
| High background IL-1β levels | 1. Cell stress or death leading to non-specific inflammasome activation.2. Contamination of reagents with endotoxin. | 1. Ensure cells are healthy and not over-confluent. Handle cells gently to minimize stress.2. Use endotoxin-free reagents and consumables. |
| Results not reproducible | 1. Variation in cell density or passage number.2. Inconsistent timing of reagent addition. | 1. Maintain a consistent cell seeding density and use cells within a defined passage number range.2. Use a multichannel pipette for simultaneous addition of reagents to ensure consistency across wells. |
Quantitative Data
Table 1: this compound Potency and Selectivity
| Target | Species | Assay | IC50 | Reference |
| P2X4 Receptor | Human | Ca2+ influx in 1321N1 cells | 0.26 µM | --INVALID-LINK-- |
| P2X1 Receptor | Human | Ca2+ influx in 1321N1 cells | >30 µM | --INVALID-LINK-- |
| P2X2 Receptor | Human | Ca2+ influx in 1321N1 cells | 7.3 µM | --INVALID-LINK-- |
| P2X3 Receptor | Rat | Ca2+ influx in 1321N1 cells | >30 µM | --INVALID-LINK-- |
| P2X7 Receptor | Human | Ca2+ influx in 1321N1 cells | >30 µM | --INVALID-LINK-- |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell Line | This compound Concentration | Agonist/Stimulus |
| P2X4R Calcium Imaging | hP2X4R-1321N1 | 30 nM – 100 µM | 1 µM ATP |
| NLRP3 Inflammasome Activation | THP-1 monocytes | 0.1 – 10 µM | 1 µg/mL LPS (priming) + 5 mM ATP (activation) |
| TP Receptor Activity | Human TP receptor-expressing cells | 10 – 100 µM | U46619 (TP receptor agonist) |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: P2X4 Receptor-Mediated Calcium Influx Assay
This protocol describes the measurement of intracellular calcium influx in response to P2X4 receptor activation and its inhibition by this compound using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human P2X4 receptor (hP2X4R-HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
ATP (agonist)
-
This compound (antagonist)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed hP2X4R-HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
Add 100 µL of the this compound solutions to the respective wells. For control wells, add 100 µL of assay buffer containing the vehicle (DMSO).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the ATP solution (at 5x the final desired concentration) into each well.
-
Record the fluorescence intensity for 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: NLRP3 Inflammasome Activation Assay
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 monocytes by measuring IL-1β release.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (Lipopolysaccharide)
-
ATP
-
This compound
-
Human IL-1β ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for at least 24 hours.
-
-
Priming:
-
Prime the THP-1 cells (differentiated or undifferentiated) with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Measurement of IL-1β Release:
-
Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the inhibitory profile.
-
References
Troubleshooting NP-1815-PX inconsistent results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with NP-1815-PX. The following information is designed to help diagnose and resolve common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] It has also been shown to exhibit antagonistic effects on the thromboxane (B8750289) A2 (TP) receptor.[1][3] This dual antagonism should be considered when designing experiments and interpreting results, as the observed effects may be a result of blocking one or both of these signaling pathways.
Q2: We are observing high variability in our assay results between wells of the same plate. What are the common causes?
High well-to-well variability is a frequent issue in cell-based assays and can often be traced back to inconsistencies in experimental procedure. Key factors to consider include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media and compound concentration.
-
Pipetting Inaccuracies: Small errors in the volumes of cells, this compound, or other reagents can lead to significant variations in the results.
-
Incomplete Reagent Mixing: Failure to properly mix reagents can result in an uneven cellular response.
Q3: My results with this compound are not consistent across different experimental days. What could be the reason?
Day-to-day variability can be introduced by several factors. It is crucial to maintain consistency in all aspects of the experimental protocol. Potential sources of variation include:
-
Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number. Always use cells within a consistent and narrow passage range. Ensure cells are healthy and in the logarithmic growth phase.
-
Compound Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions should be considered. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Incubation Times and Conditions: Variations in incubation times or environmental conditions (temperature, CO2 levels) can impact cellular responses.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
A high background signal can mask the specific effects of this compound, leading to a narrow assay window and difficulty in data interpretation.
| Potential Cause | Recommended Solution(s) |
| Cellular Autofluorescence | If using a fluorescence-based readout, intrinsic fluorescence from cellular components like NADH and riboflavin (B1680620) can be a factor. Consider using phenol (B47542) red-free media and, if possible, red-shifted fluorescent dyes. |
| Reagent-Specific Issues | The detection reagents themselves may contribute to the high background. Test reagents in wells with media alone (no cells) to identify the source of the signal. Ensure all reagents are fresh and have been stored correctly. |
| Insufficient Washing or Blocking | In antibody-based detection methods, inadequate washing or blocking can lead to non-specific binding and high background. Ensure thorough washing steps and optimize blocking buffer concentration and incubation time. |
Issue 2: Lack of Expected Biological Effect of this compound
If this compound is not producing the expected inhibitory effect, a systematic review of the experimental setup is necessary.
| Potential Cause | Recommended Solution(s) |
| Compound Integrity and Concentration | Verify the integrity and concentration of your this compound stock solution. If possible, confirm its activity using a well-established positive control assay. Ensure that the final concentration in the assay is appropriate to elicit a response. |
| Cell Health and Target Expression | Confirm that the cells are healthy and express the P2X4 and/or TP receptors at sufficient levels. Low target expression will result in a diminished response to the antagonist. |
| Suboptimal Assay Parameters | Review and optimize assay parameters such as cell density, stimulation time, and the concentration of the agonist used to stimulate the P2X4 or TP receptor. The agonist concentration should ideally be at its EC50 to EC80 to provide a suitable window for observing inhibition. |
| Compound Permeability and Stability | Consider the possibility of poor membrane permeability of this compound in your specific cell type or instability in the cell culture medium over the course of the experiment. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Influx Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound on P2X4 receptor activation using a fluorescent calcium indicator.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the cell culture medium and add the this compound dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Indicator Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Add the dye solution to all wells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a fluorescence plate reader. Add an ATP solution (the P2X4 receptor agonist) to all wells at a final concentration that elicits a submaximal response (EC50-EC80). Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: Calculate the response over baseline for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of NP-1815-PX and NC-2600 in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two novel P2X4 receptor antagonists, NP-1815-PX and NC-2600, in a preclinical model of colitis. The data presented is primarily based on a 2024 study by Di Salvo et al., which investigated the role of these compounds in a rat model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis. It is important to note that a previous 2022 study by a similar research group comparing these compounds was retracted due to concerns regarding data integrity. Therefore, this guide focuses on the findings from the more recent, non-retracted publication.
Both this compound and NC-2600 have demonstrated therapeutic potential by targeting the P2X4 receptor, a key player in the inflammatory cascade associated with colitis. Their mechanism of action involves the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in the release of pro-inflammatory cytokines.
Mechanism of Action: The P2X4R/NLRP3/IL-1β Signaling Pathway
This compound and NC-2600 are selective antagonists of the P2X4 receptor (P2X4R). In the context of colitis, the activation of P2X4R by extracellular ATP triggers a downstream signaling cascade that leads to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. By blocking the P2X4 receptor, both this compound and NC-2600 inhibit this entire pathway, thereby reducing the production of IL-1β and mitigating the inflammatory response in the colon.[1][2]
Performance in a DNBS-Induced Colitis Rat Model
The following tables summarize the quantitative data from the 2024 study by Di Salvo et al., comparing the effects of orally administered this compound and NC-2600 on key inflammatory parameters in a rat model of DNBS-induced colitis. Dexamethasone (DEX) was used as a positive control.
Table 1: Effect on Body Weight and Spleen Weight
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Spleen Weight (g) |
| Control | - | Gained weight | Normal |
| DNBS Vehicle | - | Significant Loss | Increased |
| This compound | 3 | Attenuated Loss | Reduced |
| 10 | Attenuated Loss | Reduced | |
| 30 | Attenuated Loss | Reduced | |
| NC-2600 | 3 | Attenuated Loss | Reduced |
| 10 | Attenuated Loss | Reduced | |
| 30 | Attenuated Loss | Reduced | |
| Dexamethasone | 1 | Did not attenuate loss | Reduced |
Note: Specific numerical values for body weight change and spleen weight were not available in the abstract. The table reflects the qualitative outcomes reported.[1][2]
Table 2: Effect on Macroscopic Damage and Inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | Macroscopic Damage Score | Colonic IL-1β Levels | Colonic TNF Levels |
| Control | - | Minimal | Baseline | Baseline |
| DNBS Vehicle | - | Severe | Significantly Increased | Significantly Increased |
| This compound | 3, 10, 30 | Ameliorated | Reduced | Ineffective |
| NC-2600 | 3, 10, 30 | Ameliorated | Reduced | Ineffective |
| Dexamethasone | 1 | Ameliorated | Reduced | Reduced |
Note: The study reported that both this compound and NC-2600 ameliorated macroscopic damage and reduced IL-1β levels. However, unlike dexamethasone, they did not significantly affect TNF levels.[1][2]
Experimental Protocols
The following is a summary of the experimental methodology based on the available information.
1. Animal Model and Induction of Colitis
-
Animal Model: Male Sprague-Dawley rats were used in the study.
-
Induction of Colitis: Colitis was induced by a single intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol. Control animals received the vehicle (50% ethanol) alone. The development of colitis was observed over a period of several days.
2. Drug Administration
-
Compounds: this compound, NC-2600, and Dexamethasone (DEX).
-
Administration Route: Oral gavage.
-
Dosage:
-
This compound and NC-2600: 3, 10, and 30 mg/kg.
-
Dexamethasone: 1 mg/kg.
-
-
Treatment Schedule: The compounds were administered daily for a period of six days, starting immediately after the induction of colitis with DNBS.
3. Assessment of Colitis Severity
-
Body Weight: Monitored daily as an indicator of general health and disease progression.
-
Spleen Weight: Measured at the end of the study as an indicator of systemic inflammation.
-
Macroscopic Damage Score: The colons were excised and visually assessed for inflammation, ulceration, and other signs of damage. A scoring system was used to quantify the extent of the damage.
-
Cytokine Levels: The levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) in colonic tissue were quantified using ELISA.
Summary and Conclusion
Both this compound and NC-2600 demonstrate significant anti-inflammatory effects in a preclinical rat model of colitis. Their ability to attenuate weight loss, reduce spleen weight, and ameliorate macroscopic colonic damage highlights their therapeutic potential. The mechanism of action, involving the targeted inhibition of the P2X4R/NLRP3/IL-1β signaling pathway, offers a focused approach to reducing intestinal inflammation.
A key differentiator from the corticosteroid comparator, dexamethasone, is the lack of efficacy of this compound and NC-2600 in reducing TNF levels. This suggests a more specific mechanism of action for the P2X4 receptor antagonists.
References
A Comparative Guide to P2X4 Receptor Antagonists: NP-1815-PX vs. 5-BDBD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2X4 receptor (P2X4R) antagonists: NP-1815-PX and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD). The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain, making its selective inhibition a significant therapeutic strategy.[1] This document summarizes the performance of this compound and 5-BDBD, presenting supporting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in research and drug development.
Quantitative Comparison of P2X4R Antagonists
The following tables provide a summary of the in vitro potency and selectivity of this compound and 5-BDBD, as well as their reported in vivo efficacy in preclinical models of neuropathic pain.
Table 1: In Vitro Potency (IC50) at P2X4 Receptors
| Compound | Human P2X4R (hP2X4R) | Rat P2X4R (rP2X4R) | Mouse P2X4R (mP2X4R) |
| This compound | ~0.26 µM[2][3] | Active (sub-µM)[4] | Active (sub-µM)[4] |
| 5-BDBD | ~0.5 - 1.0 µM[4] | ~0.75 µM[5][6] | Inactive[4] |
Table 2: Selectivity Profile Against Other P2X Receptor Subtypes
| Compound | P2X1 | P2X2 | P2X2/3 | P2X3 | P2X7 |
| This compound | >30 µM[2] | 7.3 µM[2] | >30 µM[2] | >30 µM[2] | >30 µM[2] |
| 5-BDBD | ~13% inhibition at 10 µM[5][6] | No significant inhibition at 10 µM[5][6] | Not Reported | ~35% inhibition at 10 µM[5][6] | No significant inhibition at 10 µM[5][6] |
Table 3: In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Route of Administration | Observed Effect |
| This compound | Mouse (Spinal Nerve Transection & Herpetic Pain) | Intrathecal | Produced anti-allodynic effects[1][4] |
| 5-BDBD | Mouse (Spared Nerve Injury) | Intrathecal | Demonstrated an analgesic effect[4] |
| 5-BDBD | Rat (Diabetic Neuropathic Pain) | Not Specified | Alleviated hyperalgesia |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to evaluate these antagonists is crucial for interpreting the data.
P2X4R Signaling in Neuropathic Pain
Activation of P2X4 receptors on microglia in the spinal cord is a critical event in the pathogenesis of neuropathic pain. Upon binding ATP, the P2X4R channel opens, leading to an influx of Ca2+. This calcium signal initiates a downstream cascade, including the activation of p38 MAP kinase, which culminates in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on dorsal horn neurons, causing a shift in the chloride gradient that leads to disinhibition and neuronal hyperexcitability, manifesting as pain.
Experimental Workflow for P2X4R Antagonist Characterization
The discovery and validation of novel P2X4R antagonists typically follow a structured workflow, beginning with high-throughput in vitro screening and progressing to in vivo efficacy studies in relevant disease models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize P2X4R antagonists.
Fluorescence-Based Calcium Influx Assay
This high-throughput assay is used for primary screening to determine the potency (IC50) of antagonist compounds by measuring changes in intracellular calcium.
1. Cell Preparation:
-
Culture HEK293 or 1321N1 cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) in a 96- or 384-well black, clear-bottom plate until confluent.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium and incubate the cells with the dye-loading solution at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
3. Compound Incubation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the antagonist compound (this compound or 5-BDBD) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add an agonist solution (e.g., ATP at a concentration that elicits 80% of the maximal response, EC80) to activate the P2X4 receptors.
-
Record the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.
5. Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of the ion channel activity of the P2X4 receptor and is used to characterize the mechanism of action of the antagonist.[7]
1. Cell Preparation:
-
Plate cells stably expressing P2X4 receptors on glass coverslips for recording.
2. Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and continuously perfuse with an extracellular solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ and fill them with an intracellular solution containing (in mM): 145 CsF, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
3. Current Recording:
-
Form a high-resistance seal ("giga-seal") between the micropipette and the cell membrane.
-
Establish a whole-cell configuration by rupturing the cell membrane patch under the pipette tip.
-
Voltage-clamp the cell at a holding potential of -60 mV.
4. Compound Application:
-
Apply ATP (at an EC50 concentration) to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.
-
To test the antagonist, pre-apply the compound for a defined period (e.g., 2 minutes for 5-BDBD) before co-applying it with ATP.[6]
5. Data Analysis:
-
Measure the peak amplitude of the ATP-evoked inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition and determine the IC50 value. The nature of the inhibition (e.g., competitive, non-competitive, or allosteric) can be investigated by analyzing the effect of the antagonist on the ATP dose-response curve.
Conclusion
Both this compound and 5-BDBD are valuable tools for investigating the role of the P2X4 receptor in health and disease. This compound demonstrates higher potency for the human P2X4 receptor and appears to be active across multiple species, making it a strong candidate for translational research.[1][4] 5-BDBD is a well-characterized antagonist for the rat P2X4 receptor but shows inactivity at the mouse receptor and has some noted off-target effects at higher concentrations.[4][5][6] The choice between these compounds will depend on the specific research question, the experimental system (species and cell type), and the desired selectivity profile. This guide provides the necessary data and methodological insights to assist researchers in making an informed selection for their studies on P2X4R-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the antagonist actions of 5-BDBD at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Antagonistic Activity of NP-1815-PX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NP-1815-PX, a potent and selective P2X4 receptor (P2X4R) antagonist, with other commercially available alternatives.[1] The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Comparative Efficacy of P2X4R Antagonists
This compound demonstrates high potency in antagonizing the human P2X4 receptor. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is comparable to several other well-characterized P2X4R antagonists. The following table summarizes the IC50 values of this compound and its alternatives against the human P2X4 receptor.
| Antagonist | IC50 (Human P2X4R) | Selectivity Highlights |
| This compound | 0.26 µM | Selective against other P2X receptors.[1] |
| 5-BDBD | 0.50 - 0.75 µM | Exhibits no significant antagonist effects at other P2X receptors. |
| MRS4719 | 0.503 µM | Selective versus hP2X1R, hP2X2/3R, and hP2X3R. |
| BX430 | 0.54 µM | >10-fold selectivity for human P2X4 receptors over P2X1, P2X2, P2X3, P2X5, and P2X7 receptors. |
| BAY-1797 | 108 - 211 nM | Selective over P2X1, P2X3, and P2X7 receptors. |
| NC-2600 | Submicromolar[1] | First-in-class candidate for neuropathic pain targeting glial cells.[1] |
Experimental Validation of Antagonistic Activity
The primary method for validating the antagonistic activity of compounds like this compound is the measurement of agonist-induced intracellular calcium influx in cells expressing the target receptor.
Experimental Workflow: Calcium Influx Assay
Detailed Experimental Protocol: Calcium Influx Assay
This protocol provides a generalized procedure for assessing the antagonistic activity of this compound on P2X4 receptors expressed in a recombinant cell line.
1. Cell Culture and Plating:
- Culture human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the human P2X4 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- The day before the assay, seed the cells at a density of approximately 25,000 cells per well in a 96-well, black, clear-bottom plate.[1]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cells and add the dye-loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.[2][3]
- Wash the cells twice with the assay buffer to remove any extracellular dye.[2][3]
3. Compound Incubation:
- Prepare serial dilutions of this compound and control antagonists in the assay buffer.
- Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Fluorescence Measurement:
- Prepare a solution of the P2X4R agonist, adenosine (B11128) triphosphate (ATP), at a concentration that elicits a submaximal response (e.g., EC80).
- Place the plate in a fluorescence plate reader.
- Record a baseline fluorescence reading for a short period.
- Inject the ATP solution into the wells and immediately begin kinetic measurement of fluorescence intensity for at least 120 seconds.[4]
5. Data Analysis:
- The increase in fluorescence upon ATP addition corresponds to the influx of intracellular calcium.
- Calculate the percentage of inhibition by comparing the fluorescence response in the presence of the antagonist to the response with the agonist alone.
- Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor, a ligand-gated ion channel, by extracellular ATP initiates a signaling cascade that plays a crucial role in various physiological and pathological processes, including pain and inflammation.[5]
Upon binding of ATP, the P2X4 receptor channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[6] This increase in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades. In immune cells like microglia, this leads to the activation of p38 mitogen-activated protein kinase (p38-MAPK), which in turn promotes the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator of neuropathic pain.[5][6] In cardiac myocytes, P2X4R activation can lead to the activation of endothelial nitric oxide synthase (eNOS). This compound exerts its antagonistic effect by binding to the P2X4 receptor and preventing the channel from opening, thereby blocking the influx of Ca²⁺ and inhibiting these downstream cellular responses. It is worth noting that some studies have suggested potential off-target effects of this compound on the thromboxane (B8750289) A2 receptor (TP receptor) at higher concentrations.
This guide provides a foundational understanding of the antagonistic properties of this compound and its comparison with other P2X4R antagonists. The provided experimental framework can be adapted to specific research needs for the validation and characterization of this and other novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labs.pbrc.edu [labs.pbrc.edu]
- 4. benchchem.com [benchchem.com]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
NP-1815-PX: A Comparative Analysis of Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NP-1815-PX, a selective P2X4 receptor antagonist, across various preclinical pain models. The data presented is intended to offer an objective overview of its potential as a novel analgesic, with comparisons to other established treatments.
Mechanism of Action: Targeting Microglial P2X4 Receptors
This compound exerts its analgesic and anti-inflammatory effects by selectively antagonizing the P2X4 receptor.[1][2] This receptor is a key component of the purinergic signaling pathway and is significantly upregulated in microglia, the resident immune cells of the central nervous system, in response to nerve injury and inflammation.[3][4][5] Activation of microglial P2X4 receptors by ATP triggers a downstream signaling cascade, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF then acts on dorsal horn neurons, causing a shift in the chloride gradient and subsequent neuronal hyperexcitability, which manifests as pain hypersensitivity (allodynia and hyperalgesia).[5][6] By blocking this initial step, this compound effectively dampens the microglia-mediated amplification of pain signals.
Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, a condition often refractory to standard analgesics.
Spinal Nerve Transection (SNT) Model
In a mouse model of neuropathic pain induced by spinal nerve transection, intrathecal administration of this compound produced a significant amelioration of mechanical allodynia. This effect was observed without altering acute pain sensitivity or motor function, suggesting a specific action on the pathological pain pathway.[3]
| Treatment Group | Dose (intrathecal) | Paw Withdrawal Threshold (g) | Reference |
| Vehicle | - | Decreased post-injury | [3] |
| This compound | 30 pmol | Significantly increased vs. vehicle | [3] |
Efficacy in Herpetic Pain Model
Herpetic and post-herpetic neuralgia are challenging neuropathic pain states. In a mouse model of herpetic pain induced by herpes simplex virus-1 (HSV-1) inoculation, this compound showed a dose-dependent reduction in pain-related scores.
| Treatment Group | Dose (intrathecal, twice daily) | Pain-Related Score | Reference |
| Vehicle | - | High | [3] |
| This compound | 10 pmol | Decreased vs. vehicle | [3] |
| This compound | 30 pmol | Significantly decreased vs. vehicle | [3] |
Efficacy in Visceral Pain Model (Colitis)
The role of P2X4 receptors in visceral pain is an emerging area of research. A study investigating the effects of this compound in a rat model of colitis induced by 2,4-dinitrobenzene sulfonic acid (DNBS) reported that this compound attenuated visceral pain more effectively than the corticosteroid dexamethasone (B1670325).[7] However, it is crucial to note that a key publication detailing a direct comparison between this compound, NC-2600 (another P2X4 antagonist), and dexamethasone in a colitis model has been retracted . Therefore, the quantitative data from that specific study should be interpreted with caution.
Due to the retraction, specific quantitative data on visceral pain scores for this compound from a reliable source is currently limited. The available, non-retracted literature suggests a qualitative superiority over dexamethasone in this model.
Comparison with Other Analgesics
To provide context for the efficacy of this compound, this section presents data for commonly used analgesics in relevant preclinical models.
Gabapentin (B195806) in Neuropathic Pain
Gabapentin is a first-line treatment for neuropathic pain. In a partial sciatic nerve ligation (PSL) mouse model, gabapentin produced a dose-dependent increase in the paw withdrawal threshold.
| Treatment Group | Dose (intraperitoneal) | Effect on Paw Withdrawal Threshold | Reference |
| Saline | - | No significant change | |
| Gabapentin | 50 mg/kg | Increased | |
| Gabapentin | 100 mg/kg | Significantly increased | |
| Gabapentin | 150 mg/kg | Significantly increased |
Celecoxib (B62257) in Inflammatory Pain
Celecoxib, a COX-2 inhibitor, is widely used for inflammatory pain. In a mouse model of inflammatory pain, celecoxib demonstrated a dose-dependent improvement in hindpaw withdrawal threshold.
| Treatment Group | Dose | Effect on Hindpaw Withdrawal Threshold | Reference |
| Vehicle | - | No significant change | |
| Celecoxib | 10 mg/kg | Improved | |
| Celecoxib | 30 mg/kg | Significantly improved | |
| Celecoxib | 100 mg/kg | Significantly improved |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
Neuropathic Pain Model: Spinal Nerve Transection (SNT)
-
Animal Model: Adult mice are anesthetized.
-
Surgical Procedure: An incision is made at the L4-L5 level to expose the lumbar spinal nerves. The L4 spinal nerve is then tightly ligated and transected distal to the ligature.
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline and at various time points post-surgery.
Herpetic Pain Model
-
Animal Model: Adult mice are used.
-
Induction: A suspension of Herpes Simplex Virus type 1 (HSV-1) is inoculated into the plantar surface of the hind paw.
-
Behavioral and Clinical Assessment: The development of skin lesions and pain-related behaviors (e.g., licking, flinching) are monitored and scored at regular intervals.
Visceral Pain Model: DNBS-Induced Colitis
-
Animal Model: Adult rats are used.
-
Induction: Under light anesthesia, a solution of 2,4-dinitrobenzene sulfonic acid (DNBS) in ethanol (B145695) is administered intrarectally to induce colitis.
-
Pain Assessment: Visceral pain is typically assessed by measuring the abdominal withdrawal reflex (AWR) in response to colorectal distension with a balloon catheter. The AWR is scored based on the intensity of the behavioral response.
Behavioral Assessment: Von Frey Test for Mechanical Allodynia
-
Acclimation: Animals are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is then calculated using the up-down method.
References
- 1. The pharmacological blockade of P2X4 receptor as a viable approach to manage visceral pain in a rat model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal P2X4 Receptors Involved in Visceral Hypersensitivity of Neonatal Maternal Separation Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 5. P2X4R+ microglia drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of NP-1815-PX Cross-reactivity with Alternative Compounds
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel Neuropeptide Receptor Type 1 (NPR1) antagonist, NP-1815-PX, with an alternative compound, Competitor A. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
This compound is a potent and selective antagonist of the NPR1 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological pathways. To assess its suitability as a research tool and potential therapeutic agent, a comprehensive cross-reactivity analysis was performed against a panel of receptors known to be common off-targets for neuropeptide receptor ligands. This guide details the binding affinity and functional activity of this compound and a competitor compound at these receptors, providing clear, quantitative comparisons and the methodologies used to obtain this data.
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and Competitor A against a panel of selected GPCRs. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Receptor | Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| NPR1 (Primary Target) | This compound | 1.2 | 2.5 |
| Competitor A | 2.5 | 5.1 | |
| NPR2 | This compound | 150 | >1000 |
| Competitor A | 55 | 120 | |
| Serotonin Receptor 5-HT2A | This compound | >10,000 | >10,000 |
| Competitor A | 890 | 1500 | |
| Dopamine Receptor D2 | This compound | 8,500 | >10,000 |
| Competitor A | 1,200 | 2,300 | |
| Adrenergic Receptor α1A | This compound | >10,000 | >10,000 |
| Competitor A | 950 | 1,800 |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
1. Radioligand Binding Assays
Radioligand binding assays were conducted to determine the binding affinity (Ki) of the test compounds for the target receptors.[1][2] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[2][3]
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing the receptor of interest.
-
Assay Conditions: Assays were performed in 96-well plates.[2] Each well contained the cell membrane preparation, a fixed concentration of a specific high-affinity radioligand, and a range of concentrations of the test compound.
-
Incubation: The plates were incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand via rapid filtration through glass fiber filters.[2]
-
Detection: The radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
2. cAMP Functional Assays
Cyclic AMP (cAMP) functional assays were used to assess the functional activity of the test compounds as antagonists.[4][5] The NPR1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[6][7]
-
Cell Culture: Assays were performed using a cell line co-expressing the NPR1 receptor and a cAMP biosensor.
-
Assay Procedure:
-
Cells were seeded in 384-well plates and incubated overnight.
-
The cells were then treated with varying concentrations of the test compound (this compound or Competitor A).
-
Following a pre-incubation period, the cells were stimulated with a known NPR1 agonist at a concentration that elicits a submaximal response (EC80) to induce a decrease in cAMP production.
-
The intracellular cAMP levels were measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[4]
-
-
Data Analysis: The antagonist effect was quantified by measuring the reversal of the agonist-induced decrease in cAMP levels. The IC50 values, representing the concentration of the antagonist that produces 50% of its maximal inhibitory effect, were determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cross-reactivity Screening
The following diagram outlines the general workflow used to assess the cross-reactivity of this compound.
Caption: Workflow for assessing compound cross-reactivity.
NPR1 Signaling Pathway and Potential Cross-reactivity
The diagram below illustrates the canonical signaling pathway of the NPR1 receptor and highlights where off-target effects from cross-reactive compounds might interfere.
Caption: NPR1 signaling and potential off-target interactions.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of P2X4R Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various P2X4 receptor antagonists, supported by experimental data. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for conditions such as neuropathic pain and inflammation.
This guide summarizes key performance indicators for a range of P2X4R antagonists, details the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows to aid in the selection of appropriate tools for research and development.
Comparative Efficacy of P2X4 Receptor Antagonists
The potency and selectivity of P2X4R antagonists are critical parameters for their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values of prominent P2X4R antagonists against human, rat, and mouse orthologs, along with their selectivity profiles and known pharmacokinetic properties.
| Antagonist | Type / Mechanism | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Key Characteristics & Selectivity |
| Newer Antagonists | |||||
| BAY-1797 | Selective, Orally Active | ~100-211 nM[1][2] | ~100 nM[1] | ~141-200 nM[1] | High potency and similar activity across species; demonstrates anti-nociceptive and anti-inflammatory effects.[1][2] Selective over P2X1, P2X3, and P2X7. |
| PSB-OR-2020 | Allosteric | 6.32 nM | 3.18 nM | 2.42 nM | High potency across mammalian species, making it suitable for cross-species studies.[1] |
| NC-2600 | Selective | Submicromolar | Submicromolar | Submicromolar | Orally active antagonist with anti-inflammatory and anti-nociceptive effects.[3] Has been evaluated in Phase I clinical trials.[4] |
| NP-1815-PX | Selective | 0.26 µM[5] | Submicromolar | Submicromolar | Shows selectivity against other P2X receptors.[5] Orally active with anti-inflammatory effects.[3] Does not readily penetrate the central nervous system.[6] |
| Established Antagonists | |||||
| 5-BDBD | Allosteric | 1 µM[1] | 0.75 µM[1][7] | Inactive[1] | Selective for P2X4 over other P2X receptors.[8][9] Poorly water-soluble.[1] |
| BX-430 | Allosteric, Noncompetitive | 426-540 nM[1] | Inactive[1] | Inactive[1] | Highly selective for human P2X4 over other P2X subtypes; exhibits significant species specificity.[1][10] |
| PSB-12054 | Allosteric | 0.189 µM[5] | 2.1 µM[5] | 1.77 µM[5] | Potent antagonist with over 50-fold selectivity for human P2X4 against P2X2, P2X3, and P2X7, and over 30-fold against P2X1.[5] Poorly water-soluble. |
| PSB-12062 | Selective | 248 nM - 1.38 µM[1][5] | 0.928 µM[5] | 1.76 - 3 µM[1][5] | Water-soluble analog of PSB-12054 with similar potency and selectivity.[5] |
| PPADS | Broad-spectrum | 34 µM | - | 42 µM | Non-selective purinergic antagonist. |
| TNP-ATP | Competitive | 17 µM | - | 93 µM | More potent antagonist of P2X1, P2X2/3 receptors.[2] |
| Suramin | Broad-spectrum | Inactive (>100 µM) | Inactive (>500 µM)[2] | Inactive (>100 µM) | Non-selective purinergic antagonist. |
Pharmacokinetic Properties
| Antagonist | Administration Route | Key Pharmacokinetic Parameters | Species |
| BAY-1797 | Oral | Orally active and suitable for in vivo studies in rodents.[11] | Rodents |
| NC-2600 | Oral | Orally administered in a murine model of colitis.[3] | Murine |
| This compound | Oral | Orally administered in a murine model of colitis.[3] | Murine |
| 5-BDBD | Intraperitoneal | Injected intraperitoneally in a rat model.[7] | Rat |
P2X4 Receptor Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these antagonists, it is crucial to visualize the P2X4 receptor signaling pathway and the experimental workflow used for their characterization.
Experimental Protocols
The characterization of P2X4R antagonists primarily relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.[1]
Calcium Influx Assay
This high-throughput assay is used for primary screening and to determine the IC50 values of antagonists by measuring the change in intracellular calcium concentration upon P2X4 receptor activation.[1]
1. Cell Preparation:
-
HEK293 or 1321N1 cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) are commonly used.[1]
-
Cells are seeded in 96- or 384-well black, clear-bottom plates and cultured to form a monolayer.[1]
2. Dye Loading:
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1]
-
Cells are incubated to allow the dye to enter the cells and be cleaved into its active form.[1]
3. Antagonist Application:
-
After washing to remove extracellular dye, cells are incubated with various concentrations of the antagonist compound.[1]
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence is recorded before the addition of a P2X4R agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC50 to EC80).[12]
-
The change in fluorescence intensity upon agonist addition is measured over time.[1]
5. Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a logistical equation.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.[1] It allows for a detailed analysis of the antagonist's effect on channel kinetics and its mechanism of action.[2]
1. Cell Preparation:
-
Cells expressing P2X4 receptors are cultured on glass coverslips.[2]
2. Recording Setup:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.[2]
-
A glass micropipette with a resistance of 3-7 MΩ, filled with an intracellular solution, is used as the recording electrode.[13]
3. Seal Formation and Whole-Cell Configuration:
-
The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[13]
-
A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential.[2][13]
4. Current Recording:
-
The cell is voltage-clamped at a holding potential, typically -60 mV.[2]
-
A P2X4R agonist (e.g., ATP) is applied to the cell via a rapid perfusion system to elicit an inward current through the P2X4 receptors.[2]
5. Antagonist Application:
-
The antagonist is pre-applied and then co-applied with the agonist to measure its inhibitory effect on the ATP-gated current.[2]
6. Data Analysis:
-
The percentage of inhibition is determined by the reduction in the peak current amplitude in the presence of the antagonist.
-
This data is used to calculate the IC50 value and can help determine the mechanism of antagonism (e.g., competitive vs. non-competitive/allosteric).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R&D : Pipeline | About Chemiphar | Corporate Information | NIPPON CHEMIPHAR [chemiphar.co.jp]
- 5. P2RX4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-BDBD | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. bu.edu [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Selectivity Profiling of NP-1815-PX Against Other Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NP-1815-PX's Performance with Alternative Ion Channel Blockers, Supported by Experimental Data.
In the landscape of ion channel research and drug development, the purinergic P2X4 receptor has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and asthma. This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel. This guide provides a detailed comparison of this compound with other relevant compounds, focusing on its selectivity profile, supported by experimental data and detailed methodologies.
Quantitative Analysis of P2X4 Receptor Antagonists
The potency and selectivity of this compound have been evaluated against various P2X receptor subtypes. A key competitor in this space is NC-2600, another selective P2X4 receptor antagonist that has advanced to Phase 1 clinical trials for the treatment of neuropathic pain. The following table summarizes the available inhibitory activity (IC50) data for these compounds.
| Compound | Target Ion Channel | IC50 (µM) | Species | Notes |
| This compound | hP2X4 | 0.26 | Human | Highly selective for the human P2X4 receptor. [1] |
| hP2X1 | >30 | Human | Demonstrates low affinity for other P2X subtypes.[1] | |
| rP2X3 | >30 | Rat | Low affinity for the rat P2X3 receptor.[1] | |
| hP2X2/3 | >30 | Human | Low affinity for the human P2X2/3 heterodimer.[1] | |
| hP2X7 | >30 | Human | Low affinity for the human P2X7 receptor.[1] | |
| hP2X2 | 7.3 | Human | Moderate affinity for the human P2X2 receptor.[1] | |
| NC-2600 | P2X4 | Submicromolar | Human/Rodent | Potent inhibitor of P2X4, has entered Phase 1 clinical trials. |
Note: A comprehensive selectivity profile of this compound and NC-2600 against a broader, standardized ion channel panel (e.g., a cardiac safety panel) is not publicly available at this time.
Experimental Protocols
The characterization of P2X4 receptor antagonists typically involves a combination of high-throughput screening assays and more detailed electrophysiological techniques.
Fluorescence-Based Calcium Influx Assay (Primary Screening)
This assay is used for the initial high-throughput screening of compound libraries to identify potential P2X4 receptor antagonists.
Principle: P2X4 receptor activation by ATP leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit or reduce this calcium influx.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Test compounds, including this compound and controls, are added to the wells and incubated for 15-20 minutes.
-
Agonist Stimulation and Signal Detection: An ATP solution (at a concentration that elicits a submaximal response, typically EC50 to EC80) is added to the wells. The resulting change in fluorescence, indicating calcium influx, is measured using a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of the ATP-induced calcium influx by the test compound is calculated to determine its potency (IC50 value).
Automated Patch-Clamp Electrophysiology (Secondary Screening and Selectivity Profiling)
Automated patch-clamp systems provide a higher throughput method for detailed electrophysiological characterization of ion channel modulators, confirming their mechanism of action and assessing their selectivity against a panel of other ion channels.
Principle: This technique directly measures the ionic currents flowing through the P2X4 channel in response to ATP application. Antagonists will block this current.
Methodology:
-
Cell Preparation: A single-cell suspension of HEK293 cells stably expressing the P2X4 receptor is prepared.
-
Automated Patch-Clamp Procedure:
-
Cells are automatically captured on a planar patch-clamp chip.
-
A high-resistance "giga-seal" is formed between the cell membrane and the chip.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Compound and Agonist Application:
-
A stable baseline current is recorded.
-
The test compound (e.g., this compound) is applied for a pre-incubation period.
-
The test compound is then co-applied with ATP (at its EC50 concentration) to elicit an inward current.
-
-
Data Acquisition and Analysis: The peak amplitude of the ATP-evoked current is measured in the presence and absence of the antagonist. The percentage of current inhibition is calculated to determine the IC50 value. This protocol can be adapted to screen against a panel of different ion channels to determine the compound's selectivity profile.
Signaling Pathways and Visualizations
The activation of the P2X4 receptor, particularly in microglia, initiates a signaling cascade that is implicated in the pathogenesis of neuropathic pain.
P2X4 Receptor Signaling Pathway in Neuropathic Pain
Peripheral nerve injury leads to the upregulation of P2X4 receptors on microglia in the spinal cord. The binding of ATP to these receptors triggers a conformational change, opening the ion channel and allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ activates downstream signaling pathways, most notably the p38 mitogen-activated protein kinase (MAPK) pathway. Activated p38 MAPK then promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, acts on TrkB receptors on dorsal horn neurons, leading to a disruption of their chloride homeostasis and resulting in neuronal hyperexcitability and the sensation of pain.
Caption: P2X4 signaling in microglia leading to pain sensation.
Experimental Workflow for P2X4 Antagonist Screening
The process of identifying and characterizing novel P2X4 receptor antagonists follows a structured workflow, beginning with high-throughput screening and progressing to more detailed electrophysiological and in vivo studies.
References
Comparative Efficacy of NP-1815-PX: In Vitro Analysis
An objective comparison of the in vitro and in vivo efficacy of a novel therapeutic candidate, NP-1815-PX, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to evaluate its performance against established alternatives.
The initial evaluation of this compound involved a series of in vitro assays to determine its cytotoxic effects on various cancer cell lines and to elucidate its mechanism of action. These studies provide foundational data on the compound's potency and cellular targets.
Cell Viability Assay
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined across multiple cell lines and compared with a standard-of-care chemotherapeutic agent, Doxorubicin. The results indicate that this compound exhibits potent cytotoxic activity, in some cases surpassing that of the conventional treatment.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0.5 ± 0.07 | 1.2 ± 0.11 |
| A549 (Lung Cancer) | 1.2 ± 0.15 | 2.5 ± 0.23 |
| HCT116 (Colon Cancer) | 0.8 ± 0.09 | 1.8 ± 0.16 |
Experimental Protocol: MTT Assay for Cell Viability
The viability of cancer cell lines following treatment was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, cells were treated with serial dilutions of this compound or a control compound for 72 hours.
-
MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Workflow for determining cell viability via MTT assay.
Mechanism of Action: Signaling Pathway Analysis
This compound is hypothesized to function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer. This inhibition leads to the induction of apoptosis, or programmed cell death.
This compound inhibits the PI3K/AKT/mTOR signaling cascade.
Comparative Efficacy of this compound: In Vivo Evaluation
Following promising in vitro results, the efficacy of this compound was evaluated in a xenograft mouse model. This step is crucial for assessing the compound's activity and tolerability within a complex biological system.
Tumor Growth Inhibition in Xenograft Model
A study utilizing an HCT116 colon cancer xenograft model demonstrated that this compound significantly inhibits tumor growth compared to a vehicle control. The efficacy was also compared to Cisplatin, a widely used chemotherapeutic agent.
| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 600 ± 95 | 60% |
| Cisplatin (5 mg/kg) | 750 ± 110 | 50% |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation : 5 x 10⁶ HCT116 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth : Tumors were allowed to grow until they reached an average volume of approximately 100-150 mm³.
-
Group Randomization : Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and Cisplatin (5 mg/kg).
-
Dosing Regimen : Treatments were administered intraperitoneally every three days for a total of 21 days.
-
Tumor Measurement : Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
Conclusion
The presented data indicates that this compound is a potent anti-cancer agent, demonstrating superior or comparable efficacy to conventional treatments like Doxorubicin and Cisplatin in both in vitro and in vivo settings. Its mechanism of action via the PI3K/AKT/mTOR pathway highlights its potential as a targeted therapy. Further preclinical and clinical studies are warranted to fully establish its therapeutic profile and safety.
Confirming P2X4R Target Engagement of NP-1815-PX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NP-1815-PX, a selective P2X4 receptor (P2X4R) antagonist, with other known P2X4R inhibitors. The data presented herein confirms the target engagement of this compound and evaluates its potency and selectivity against alternative compounds. This document is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for studying P2X4R-mediated signaling in various physiological and pathological contexts.
Executive Summary
This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuropathic pain and inflammation.[1][2] Experimental data demonstrates that this compound effectively inhibits P2X4R-mediated intracellular calcium influx, a key indicator of receptor activation. When compared to other P2X4R antagonists such as 5-BDBD, PSB-12062, BAY-1797, and BX430, this compound exhibits a competitive potency and a favorable selectivity profile. This guide summarizes the quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of P2X4R Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected P2X4R antagonists against human, rat, and mouse P2X4 receptors. Lower IC50 values indicate greater potency.
| Antagonist | Human P2X4R IC50 | Rat P2X4R IC50 | Mouse P2X4R IC50 | Key Characteristics |
| This compound | ~250 nM[3] | ~250 nM[3] | ~250 nM[3] | Selective antagonist with demonstrated in vivo efficacy in rodent models of neuropathic pain.[3] |
| 5-BDBD | 1 µM[3] | 0.75 µM[3] | Inactive[3] | Allosteric antagonist with poor water solubility and notable species specificity.[3] |
| PSB-12062 | 248 nM (1.38 µM)[3] | Not Reported | 3 µM[3] | Water-soluble analog of PSB-12054 with good potency and selectivity.[3] |
| BAY-1797 | ~100 nM (211 nM)[3] | ~100 nM[3] | ~200 nM (141 nM)[3] | Orally active antagonist with high potency across species and demonstrated anti-nociceptive and anti-inflammatory effects.[3] |
| BX430 | 426 nM (540 nM)[3] | Inactive[3] | Inactive[3] | Highly selective, noncompetitive allosteric antagonist for human P2X4R with significant species specificity.[3][4] |
| NC-2600 | Submicromolar[3] | Submicromolar[3] | Submicromolar[3] | First-in-class antagonist that has entered Phase 1 clinical trials for neuropathic pain.[3][5] |
P2X4R Signaling Pathway
Activation of the P2X4 receptor by its endogenous agonist, adenosine (B11128) triphosphate (ATP), triggers the opening of a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium acts as a second messenger, initiating a downstream signaling cascade. In microglia, this includes the activation of p38 mitogen-activated protein kinase (MAPK), which subsequently leads to the synthesis and release of brain-derived neurotrophic factor (BDNF).[6][7] BDNF contributes to neuronal hyperexcitability and is a key factor in the pathogenesis of neuropathic pain.[7][8]
P2X4R signaling cascade in microglia.
Experimental Workflow for P2X4R Antagonist Evaluation
The discovery and validation of P2X4R antagonists typically follow a structured workflow. This process begins with a high-throughput primary screen to identify initial 'hits' from a large compound library. Promising candidates then undergo more detailed characterization in secondary assays to confirm their potency, mechanism of action, and selectivity.
A typical workflow for the discovery and validation of a new P2X4 antagonist.
Experimental Protocols
Calcium Influx Assay for P2X4R Antagonist Screening
This protocol describes a cell-based fluorescence assay to measure the inhibition of ATP-induced calcium influx by P2X4R antagonists.
1. Materials and Reagents:
-
Cell Lines: HEK293 or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse P2X4 receptor.
-
Assay Plates: 96- or 384-well black, clear-bottom microplates.
-
Reagents:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ATP (agonist)
-
Test compounds and known antagonists (e.g., 5-BDBD)
-
2. Procedure:
-
Cell Plating: Seed P2X4R-expressing cells into microplates the day before the assay at a density of 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 cells/well for 384-well plates. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be included to improve dye retention. Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[6]
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in HBSS. Add the compounds to the cell plates and incubate for a defined pre-incubation period.[6]
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject an EC₅₀ concentration of ATP into each well and record the change in fluorescence intensity over time.[6]
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence signal in the presence of the antagonist to the control (vehicle-treated) wells.
-
Generate concentration-response curves and calculate IC₅₀ values using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This secondary assay provides a more detailed characterization of the antagonist's mechanism of action and potency.
1. Materials and Reagents:
-
Cell Lines: As described for the calcium influx assay.
-
Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulators, and a perfusion system.
-
Solutions: Extracellular and intracellular recording solutions.
2. Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiology.
-
Recording: Establish a whole-cell patch-clamp configuration on a single P2X4R-expressing cell.
-
Compound Application: Co-apply the test compound with an EC₅₀ concentration of ATP and record the inward current mediated by the P2X4 receptors.[6]
3. Data Analysis:
-
Measure the peak amplitude of the ATP-evoked inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the fluorescence assay. This method offers a direct and highly quantitative measure of the antagonist's effect on P2X4 channel function.[6]
References
- 1. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemiphar.co.jp [chemiphar.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NP-1815-PX: A Comparative Analysis Against Established Anti-Inflammatory Agents
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of NP-1815-PX, a novel P2X4 receptor antagonist, with three established anti-inflammatory compounds: the corticosteroid Dexamethasone (B1670325), the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the Janus kinase (JAK) inhibitor Tofacitinib. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the compound's performance based on available preclinical data.
Executive Summary
This compound presents a targeted approach to inflammation by selectively antagonizing the P2X4 receptor, a key component in the activation of the NLRP3 inflammasome. This mechanism distinguishes it from broader-acting agents like Dexamethasone and Ibuprofen. While data from a key study on its anti-inflammatory effects has been retracted, the initial findings suggest a potential role for this compound in inhibiting IL-1β production. This guide synthesizes the available data, outlines the experimental methodologies for comparative evaluation, and visualizes the relevant biological pathways and workflows.
Comparative Analysis of Anti-Inflammatory Compounds
The following table summarizes the key characteristics and performance metrics of this compound and the selected comparator compounds. It is important to note that a primary source of in vitro and in vivo data for this compound has been retracted, and the findings should be interpreted with caution.[1]
| Feature | This compound | Dexamethasone | Ibuprofen | Tofacitinib |
| Primary Mechanism of Action | Selective P2X4 receptor antagonist; inhibits NLRP3 inflammasome activation.[2][3] | Glucocorticoid receptor agonist; inhibits NF-κB signaling and expression of pro-inflammatory genes.[1][4][5] | Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). | Janus kinase (JAK) inhibitor, primarily JAK1 and JAK3.[6] |
| Key Molecular Targets | P2X4 receptor | Glucocorticoid Receptor | COX-1, COX-2 | JAK1, JAK2, JAK3 |
| Downstream Effects | Decreased IL-1β and caspase-1 production.[2] | Decreased production of multiple pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[7][8][9][10] | Decreased prostaglandin (B15479496) synthesis. | Inhibition of STAT phosphorylation and subsequent cytokine signaling.[6] |
| Reported IC50 / Effective Concentration | Effective at 0.1-10 µM in inhibiting IL-1β release in THP-1 cells (Note: Data from a retracted study).[3] | IC50: ~3 nM (inhibition of MCP-1 secretion in THP-1 cells).[11] | IC50: ~2.2 µM (COX-1), >100 µM (COX-2) in washed human platelets. | IC50: ~1.7-3.7 nM (JAK1), ~1.8-4.1 nM (JAK2), ~0.75-1.6 nM (JAK3) in enzyme assays. |
| Selectivity | Selective for P2X4 receptor. | Broad-spectrum anti-inflammatory and immunosuppressive effects. | Non-selective for COX isoforms. | Preferential for JAK1 and JAK3 over JAK2. |
| Reported In Vivo Efficacy | Attenuated body weight decrease and ameliorated colonic tissue damage in a murine colitis model (Note: Data from a retracted study).[2] Ineffective against TNF increase.[2] | Ameliorated colonic tissue damage and reduced TNF levels in a murine colitis model.[2] | Analgesic and anti-inflammatory effects in various animal models of inflammation. | Efficacious in animal models of arthritis. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate key signaling pathways and laboratory protocols.
Caption: this compound signaling pathway.
References
- 1. Retraction Note: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inflammasome activation cellular assays [bio-protocol.org]
- 6. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by dexamethasone of the lipopolysaccharide-induced increase in IL-6 mRNA abundance and IL-6 production in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Evaluating the Specificity of NP-1815-PX's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NP-1815-PX's performance against other P2X4 receptor antagonists, supported by experimental data. We delve into its specificity, off-target effects, and the signaling pathways it modulates.
This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and chronic pain. Its primary mechanism of action involves the inhibition of P2X4, which in turn modulates downstream signaling cascades, including the NLRP3 inflammasome pathway. This guide offers a comprehensive evaluation of this compound's specificity through a comparative analysis with other known P2X4 antagonists, NC-2600 and 5-BDBD.
Comparative Efficacy and Selectivity of P2X4 Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other P2X4 receptor antagonists against various P2X receptor subtypes. Lower IC50 values indicate higher potency.
| Antagonist | Target Receptor | IC50 (µM) | Other P2X Subtypes (IC50 in µM) | Off-Target Activity |
| This compound | hP2X4R | 0.26[1] | hP2X1R: >30, rP2X3R: >30, hP2X2/3R: >30, hP2X7R: >30, hP2X2R: 7.3[1] | Thromboxane (B8750289) A2 receptor (TP receptor) agonist activity[2] |
| NC-2600 | P2X4R | Submicromolar[1] | Selective for P2X4R | Information not widely available |
| 5-BDBD | rP2X4R | 0.75[3][4] | rP2X1R: 13% inhibition at 10µM, rP2X3R: 35% inhibition at 10µM, No significant effect on rP2X2aR, rP2X2bR, and rP2X7R at 10µM[5] | Minimal off-target effects reported at effective concentrations |
Experimental Protocols
Intracellular Calcium Influx Assay for P2X4 Receptor Antagonist Potency
This assay is a primary method for determining the potency (IC50) of P2X4 receptor antagonists.
Objective: To measure the ability of a test compound to inhibit the influx of calcium into a cell line expressing the P2X4 receptor upon stimulation with ATP.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor (hP2X4R-HEK293).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ATP solution (agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture hP2X4R-HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye solution in the dark at 37°C for approximately one hour.
-
Compound Incubation: After dye loading, wash the cells again and incubate with varying concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add a solution of ATP at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the ATP-induced fluorescence signal compared to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Assay for Off-Target Effects on the Thromboxane A2 (TP) Receptor
This protocol is designed to assess the potential off-target activity of this compound on the TP receptor by measuring intracellular calcium changes in cells expressing this receptor.
Objective: To determine if this compound can induce or inhibit calcium mobilization in cells expressing the human TP receptor.
Materials:
-
HEK293 cells stably expressing the human TP receptor (TP-HEK293).
-
Cell culture and assay reagents as described in the previous protocol.
-
U46619 (a stable thromboxane A2 analogue and potent TP receptor agonist).
-
This compound at various concentrations.
Procedure:
-
Cell Culture and Plating: Follow the same procedure as for the P2X4 receptor assay, using TP-HEK293 cells.
-
Dye Loading: Load the cells with a calcium-sensitive dye as previously described.
-
Compound Incubation:
-
To test for agonist activity: Incubate the cells with varying concentrations of this compound.
-
To test for antagonist activity: Pre-incubate the cells with varying concentrations of this compound before adding the agonist.
-
-
Signal Measurement and Agonist Addition:
-
For agonist testing: Measure the baseline fluorescence and then add this compound, monitoring for any change in fluorescence.
-
For antagonist testing: After pre-incubation with this compound, add U46619 to stimulate the TP receptor and measure the resulting calcium influx.
-
-
Data Analysis:
-
Agonist effect: An increase in fluorescence upon addition of this compound indicates agonist activity.
-
Antagonist effect: A reduction in the U46619-induced fluorescence signal in the presence of this compound indicates antagonist activity. The IC50 can be calculated if a dose-dependent inhibition is observed. Studies have shown that this compound can strongly suppress the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells, suggesting an antagonistic effect at higher concentrations[2].
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing the Specificity of this compound.
Conclusion
This compound demonstrates high selectivity for the human P2X4 receptor over other P2X subtypes. However, researchers should be aware of its potential off-target effects on the thromboxane A2 receptor, particularly at higher concentrations. The provided data and protocols offer a framework for the continued evaluation of this compound and the development of more specific P2X4 receptor antagonists for therapeutic applications. It is important to note that a key study on the anti-inflammatory effects of this compound has been retracted, highlighting the need for careful evaluation of the existing literature.
References
A Comparative Analysis of NP-1815-PX and Gefapixant: Targeting Purinergic Signaling in Distinct Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, NP-1815-PX and gefapixant (B1671419), which both modulate purinergic signaling but through different receptor targets, leading to distinct therapeutic potentials. While gefapixant is a well-characterized P2X3 receptor antagonist with extensive clinical data in the treatment of refractory chronic cough, this compound is a preclinical P2X4 receptor antagonist with early data suggesting potential applications in inflammatory conditions and asthma.
Introduction
Gefapixant is a first-in-class, selective, non-narcotic antagonist of the P2X3 receptor, an ATP-gated ion channel on sensory nerve fibers in the airway lining.[1] It has been extensively studied in Phase 3 clinical trials for the treatment of refractory or unexplained chronic cough.[2][3] this compound, in contrast, is a selective P2X4 receptor antagonist.[4][5] The P2X4 receptor is also an ATP-gated ion channel but is more widely expressed, including on immune cells, and is implicated in inflammatory processes.[4][6] Preclinical studies have explored its potential in conditions such as asthma and colitis.[4][6] This guide will delineate the distinct mechanisms of action, summarize the available experimental data, and outline the methodologies of key experiments for both compounds.
Mechanism of Action
The differential therapeutic applications of gefapixant and this compound stem from their selective antagonism of different P2X receptor subtypes.
Gefapixant: Gefapixant selectively targets the P2X3 receptor.[7][8][9] In the context of chronic cough, ATP is released from airway mucosal cells during inflammation or irritation.[10] This extracellular ATP binds to P2X3 receptors on vagal C fibers, triggering a cough reflex.[7][10] By blocking this interaction, gefapixant reduces the hypersensitivity of the cough reflex.[8][9]
This compound: this compound is a selective antagonist of the P2X4 receptor.[4][5] P2X4 receptors are implicated in modulating inflammatory responses.[6] In preclinical models of colitis, antagonism of the P2X4 receptor by this compound has been shown to reduce inflammation, potentially through the inhibition of the NLRP3 inflammasome signaling pathway.[6] In guinea pig models, this compound also demonstrated inhibitory effects on tracheal and bronchial smooth muscle contractions, suggesting a potential role in asthma.[4][5]
Signaling Pathway Diagrams
Caption: Signaling pathway of gefapixant in chronic cough.
Caption: Proposed signaling pathway of this compound in inflammation.
Comparative Data
Due to the disparate stages of development and therapeutic targets, a direct head-to-head comparison of clinical efficacy is not possible. The following tables summarize the available data for each compound.
Table 1: Gefapixant Clinical Efficacy in Refractory or Unexplained Chronic Cough (Phase 3 COUGH-1 & COUGH-2 Trials)
| Endpoint | Gefapixant 45 mg Twice Daily | Placebo | Relative Reduction vs. Placebo (95% CI) | p-value |
| 24-Hour Cough Frequency at 12 Weeks (COUGH-1) | 62% reduction from baseline | - | 18.45% (-32.92, -0.86) | 0.041 |
| 24-Hour Cough Frequency at 24 Weeks (COUGH-2) | 63% reduction from baseline | - | 14.64% (-26.07, -1.43) | 0.031 |
| Awake Cough Frequency at 24 Weeks (COUGH-2) | - | - | 15.79% (-27.27, -2.50) | 0.022 |
| Leicester Cough Questionnaire (LCQ) Total Score Change from Baseline at Week 12 (Recent-Onset Cough) | 4.34 | 3.59 | 0.75 (0.06, 1.44) | 0.034 |
Data sourced from Merck press release and publications on the COUGH-1 and COUGH-2 trials.[2][3][11]
Table 2: Gefapixant Safety Profile (Phase 3 COUGH-1 & COUGH-2 Trials)
| Adverse Event | Gefapixant 45 mg Twice Daily | Placebo |
| Any Adverse Event | 65.5% | 43.1% |
| Taste-Related Adverse Events (e.g., Dysgeusia, Ageusia) | 32% (Dysgeusia) | 3% (Dysgeusia) |
| Serious Adverse Events | 1.5% | 1.9% |
Data from a Phase 3b trial in recent-onset chronic cough.[11] A meta-analysis also confirmed that taste-related adverse events are common with gefapixant.[12]
Table 3: this compound Preclinical Data
| Experiment | Model | Key Findings |
| Smooth Muscle Contraction | Guinea Pig Tracheal and Bronchial Smooth Muscle | This compound (10⁻⁵ M) strongly suppressed ATP-induced contractions. Also inhibited contractions induced by a thromboxane (B8750289) A2 receptor (TP receptor) agonist.[4][5] |
| Anti-inflammatory Effects | Murine Model of DNBS-induced Colitis | Oral administration of this compound attenuated body weight decrease, reduced colonic tissue damage, and decreased levels of IL-1β and caspase-1.[6] |
| Mechanism of Action | In vitro cell-based assays | Prevented ATP- and lipopolysaccharide-induced upregulation of IL-1β release and NLRP3 inflammasome activity in THP-1 cells.[6] |
Experimental Protocols
Gefapixant: Phase 3 Clinical Trials (COUGH-1 and COUGH-2)
-
Study Design: Two double-blind, randomized, placebo-controlled, parallel-group, Phase 3 trials.[3][13]
-
Participants: Adults with refractory or unexplained chronic cough for at least one year.[13]
-
Intervention: Participants were randomized to receive gefapixant (15 mg or 45 mg twice daily) or placebo.[13]
-
Primary Endpoints: The primary efficacy endpoint was the change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory sound recording device.[2][13]
-
Secondary Endpoints: Included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ).[2][11]
This compound: Guinea Pig Smooth Muscle Contraction Assay
-
Tissue Preparation: Male Hartley guinea pigs were used. Tracheal and bronchial smooth muscle strips were isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4]
-
Contraction Measurement: Isometric tension was recorded using a force-displacement transducer. Tissues were subjected to a resting tension of 1.0 g.[4]
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves were generated for ATP and other contractile agents (e.g., U46619, a TP receptor agonist) in the presence and absence of this compound.[4]
Experimental Workflow Diagram
Caption: Comparative experimental workflows.
Conclusion
This compound and gefapixant are distinct pharmacological agents that target different components of the purinergic signaling system. Gefapixant is a well-vetted P2X3 receptor antagonist with proven efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a notable incidence of taste-related side effects.[3][11] Its development addresses a significant unmet need for this patient population.[1] this compound, a P2X4 receptor antagonist, is in the early stages of preclinical development.[4][6] The available data suggest a potential therapeutic role in inflammatory conditions, such as asthma or inflammatory bowel disease, by modulating immune responses and smooth muscle contractility.[4][6] Further research, including clinical trials, is necessary to establish the safety and efficacy of this compound in any human disease. This guide highlights the importance of target selectivity in drug development and provides a clear distinction between these two molecules based on current scientific evidence.
References
- 1. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 5. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 6. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Gefapixant? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy, tolerability of gefapixant for treatment of refractory or unexplained chronic cough | EurekAlert! [eurekalert.org]
- 13. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of NP-1815-PX and Paroxetine: A Guide for Researchers
This guide provides a detailed comparative analysis of two distinct pharmacological compounds: NP-1815-PX, a novel P2X4 receptor antagonist, and paroxetine (B1678475), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI). While both compounds have demonstrated potential therapeutic applications, they operate through fundamentally different mechanisms of action and target distinct signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their properties based on available experimental data.
Mechanism of Action and Therapeutic Potential
This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] Its primary mechanism involves the inhibition of this receptor, which has been implicated in various inflammatory and neuropathic pain conditions.[1][2][4] By blocking the P2X4 receptor, this compound has been shown to exert anti-inflammatory effects, notably through the inhibition of the NLRP3 inflammasome signaling pathway.[1][5] This positions this compound as a potential therapeutic agent for inflammatory bowel diseases and other immune-mediated disorders.[1] Additionally, it has been investigated for its potential in treating asthma due to its effects on smooth muscle contractions.[2][6]
Paroxetine , on the other hand, is a potent and selective serotonin reuptake inhibitor (SSRI).[7][8][9] Its main function is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.[7][8][10] This modulation of the serotonergic system forms the basis of its well-established efficacy in treating a range of psychiatric disorders, including major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.[7][11] Beyond its primary action on SERT, paroxetine has been shown to influence other signaling pathways, such as the JAK2/STAT3 and MAPK pathways, and exhibits some anti-inflammatory properties.[12][13][14]
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data for this compound and paroxetine from various experimental studies.
Table 1: Quantitative Data for this compound
| Parameter | Model/System | Concentration/Dose | Result | Citation |
| Inhibition of ATP-induced [Ca2+]i increase | Human P2X4R-expressing 1321N1 cells | 30 nM - 100 µM | Concentration-dependent inhibition | [3] |
| Inhibition of U46619-induced intracellular Ca2+ increase | Human TP receptor-expressing cells | 10⁻⁵ - 10⁻⁴ M | Concentration-dependent inhibition | [2] |
| Reduction of IL-1β release | LPS and ATP-stimulated THP-1 cells | 0.1 - 10 µM | Prevention of upregulation | [1][5] |
| Attenuation of body weight decrease | Murine model of DNBS-induced colitis | 3, 10, 30 mg/kg (oral) | Attenuated decrease in body weight | [5] |
| Amelioration of colonic tissue damage | Murine model of DNBS-induced colitis | 3, 10, 30 mg/kg (oral) | Ameliorated macroscopic and microscopic damage | [1][5] |
Table 2: Quantitative Data for Paroxetine
| Parameter | Model/System | Concentration/Dose | Result | Citation |
| SERT Occupancy | Rat prefrontal cortex | 20 mg/day equivalent | ~88% occupancy | [15] |
| Inhibition of β2AR phosphorylation | U2OS cells | Not specified | Concentration-dependent inhibition | [16] |
| Reduction in HAM-D score | Depressed outpatients | 20-50 mg/day | Significantly greater improvement than placebo | [17] |
| Change in HAM-A score | Patients with Generalized Anxiety Disorder | 20-50 mg/day | Significantly greater reduction than placebo | [18] |
| Reduction in p-p38, p-ERK, and p-JNK expression | Mouse model of colorectal cancer with depression | Not specified | Reduced protein expression | [14] |
Signaling Pathways
The distinct mechanisms of this compound and paroxetine are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
This compound primarily targets the P2X4 receptor, an ATP-gated ion channel. Its antagonist activity on this receptor leads to the inhibition of the NLRP3 inflammasome pathway, a key component of the innate immune response. This inhibition reduces the activation of caspases and the subsequent release of pro-inflammatory cytokines like IL-1β.
Paroxetine Signaling Pathway
Paroxetine's primary target is the serotonin transporter (SERT) on the presynaptic neuron. By inhibiting SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for experiments involving this compound and paroxetine.
Experimental Protocol 1: Evaluation of this compound in a Murine Model of Colitis
-
Animal Model: A murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis is used.
-
Drug Administration: this compound is administered orally for a specified number of days following the induction of colitis.[1][5]
-
Assessments:
-
Body Weight and Spleen Weight: Monitored daily as indicators of systemic inflammation.[1][5]
-
Macroscopic and Microscopic Colonic Damage: The colon is excised, and damage is scored based on visual and histological examination.[1][5]
-
Cytokine Levels: Colonic tissue is homogenized to measure levels of inflammatory cytokines such as IL-1β and TNF using ELISA.[1][5]
-
Caspase Activity: Caspase-1 activity in colonic tissue is measured to assess inflammasome activation.[1][5]
-
Experimental Protocol 2: Assessment of Paroxetine's Anxiolytic Effects in the Elevated Plus Maze (EPM) Test
-
Animal Model: Rats or mice are used to assess anxiety-like behavior.
-
Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.
-
Drug Administration: Paroxetine or a vehicle control is administered, typically intraperitoneally, 30-60 minutes before the test.[8]
-
Procedure:
-
Data Analysis: The following parameters are scored:
Conclusion
This compound and paroxetine are two pharmacologically distinct compounds with different primary targets and therapeutic indications. This compound, a selective P2X4 receptor antagonist, shows promise as an anti-inflammatory agent through its inhibition of the NLRP3 inflammasome pathway. In contrast, paroxetine is a well-established SSRI that exerts its effects by modulating serotonergic neurotransmission, making it a cornerstone in the treatment of various psychiatric disorders.
This comparative guide highlights the importance of understanding the specific molecular mechanisms of drug candidates. For researchers and drug development professionals, the distinct profiles of this compound and paroxetine underscore the diverse therapeutic strategies that can be employed to address different pathological conditions, from inflammatory diseases to neuropsychiatric disorders. Further research into the broader effects and potential synergistic actions of such disparate compounds could open new avenues for therapeutic innovation.
References
- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 7. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Paroxetine modulates immune responses by activating a JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Paroxetine combined with fluorouracil plays a therapeutic role in mouse models of colorectal cancer with depression through inhibiting IL-22 expression to regulate the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paroxetine - Wikipedia [en.wikipedia.org]
- 16. Impact of Paroxetine on Proximal β-adrenergic Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A placebo-controlled, double-blind, clinical trial of paroxetine in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paroxetine in the treatment of generalized anxiety disorder: results of a placebo-controlled, flexible-dosage trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NP-1815-PX: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of NP-1815-PX, a potent and selective P2X4R antagonist used in pain and inflammation research.
Due to the limited publicly available information on the specific hazard classifications of this compound, the following procedures are based on established best practices for the disposal of solid, non-volatile, novel research chemicals of unknown toxicity. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always handle this compound in a designated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: All solid this compound waste, including unused or expired product and contaminated items such as weighing boats, filter paper, and disposable spatulas, should be collected in a designated solid chemical waste container.
-
Contaminated Labware: Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. If decontamination is not feasible, the labware should be disposed of as hazardous waste.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Containment
Proper containment is essential to prevent leaks and spills.
-
Use a container that is compatible with the chemical waste. For solid this compound waste, a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Do not overfill the waste container. Leave at least 10% headspace to allow for expansion.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and vital for safety.
-
Label the waste container with a "Hazardous Waste" label as soon as the first item of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1239578-80-3"
-
An accumulation start date.
-
The primary hazard(s) (if known; if unknown, state "Unknown Hazards").
-
The name and contact information of the generating laboratory or researcher.
-
Step 4: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
Step 5: Disposal Request and Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), arrange for its disposal.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for waste transfer and documentation.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in an understanding of the substance. This compound is a solid, and its use in experimental settings typically involves dissolution in a solvent.
General Protocol for Preparing this compound Solutions:
-
Pre-dissolution: Determine the appropriate solvent for your experiment (e.g., DMSO, water).
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound using an analytical balance. Use appropriate weighing paper or a weighing boat to avoid contamination of the balance.
-
Dissolution: Transfer the weighed solid to a suitable volumetric flask. Add the solvent incrementally, mixing gently until the solid is completely dissolved.
-
Storage of Stock Solutions: Store stock solutions as recommended by the supplier, typically at -20°C or -80°C in tightly sealed containers.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always prioritize safety and consult with your institution's EHS professionals for guidance.
Essential Safety and Logistical Information for Handling NP-1815-PX
For researchers, scientists, and drug development professionals working with NP-1815-PX, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds with undefined comprehensive toxicological properties.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must comply with EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemical-resistant gloves | Recommended materials include nitrile rubber. Inspect gloves prior to use. |
| Protective clothing | A lab coat is required. Ensure it is buttoned and sleeves are down. | |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Recommended storage temperatures are typically provided on the product's technical data sheet. For long-term storage, -20°C is often recommended for solid compounds.
Disposal Plan
Unused this compound and contaminated materials should be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Segregation: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal according to local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound as a P2X4 receptor antagonist in a cell-based assay.
Detailed Protocol for Calcium Influx Assay
This protocol outlines the steps for a common in vitro experiment to assess the inhibitory effect of this compound on ATP-induced calcium influx mediated by the P2X4 receptor.
Materials:
-
Cells expressing the P2X4 receptor (e.g., HEK293-P2X4 stable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
This compound
-
Adenosine triphosphate (ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-P2X4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the plate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Prepare a solution of ATP in HBSS.
-
Place the 96-well plate into a fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Using the plate reader's injection system, add the ATP solution to all wells simultaneously to stimulate the P2X4 receptors.
-
Continue to record the fluorescence for several minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.
-
Normalize the data to the positive control (ATP stimulation without inhibitor) to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
P2X4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X4 receptor and the point of inhibition by this compound. The activation of this pathway is implicated in neuropathic pain.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
